molecular formula C16H19NO3 B585454 Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 147610-98-8

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B585454
CAS No.: 147610-98-8
M. Wt: 273.332
InChI Key: RPSFFDLCJFAYIP-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSFFDLCJFAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721669
Record name Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147610-98-8
Record name Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Chemical Landscape of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its known chemical data, an exploration of its role in targeted protein degradation, and insights into its synthesis.

Core Chemical Properties

This compound is a heterocyclic compound featuring a spirocyclic azaspiro[3.5]nonane core. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis. Its primary role in recent drug discovery efforts is as a rigid linker component in the design of PROTACs.[1][2]

A summary of its key chemical identifiers and computed properties is provided in Table 1.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃[3][4]
Molecular Weight 273.33 g/mol [3][4]
CAS Number 147610-98-8[4]
IUPAC Name This compound[3]
Topological Polar Surface Area (TPSA) 46.6 Ų[3]
logP (octanol-water partition coefficient) 1.7[3]

Table 2: Estimated Physical Properties Based on Analogous Compounds

PropertyEstimated Value/CharacteristicRationale/Analogous Compound
Melting Point Likely a low-melting solid or an oilN-Cbz-4-piperidone has a melting point of 38-41°C.[5]
Boiling Point High boiling point, likely decomposes before boiling at atmospheric pressureN-Cbz-4-piperidone has a boiling point of 114-140 °C at 0.25 mmHg.[5]
Solubility Soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.Benzyl carbamate is soluble in organic solvents and moderately soluble in water.[6] N-Cbz-4-piperidone is soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[5]

Role in PROTACs and the Ubiquitin-Proteasome System

This compound serves as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram:

PROTAC_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (containing this compound as linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols: A Note on Synthesis

A potential, generalized workflow for the synthesis is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., substituted piperidine and a cyclobutanone precursor) Step1 Formation of Azaspiro[3.5]nonane Core Start->Step1 Intermediate 2-Oxo-7-azaspiro[3.5]nonane Step1->Intermediate Step2 N-Protection with Benzyl Chloroformate (Cbz-Cl) in the presence of a base Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

A generalized synthetic workflow.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The provided information on estimated physical properties and the synthetic workflow is based on available data for analogous compounds and should be used as a guideline. Experimental verification is necessary to establish definitive properties and synthetic protocols. The compound is for research use only and has not been fully validated for medical applications.[2]

References

An In-depth Technical Guide to the 7-Azaspiro[3.5]nonane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel molecular scaffolds that provide three-dimensional diversity is a cornerstone of modern medicinal chemistry. One such scaffold that has garnered significant interest is the 7-azaspiro[3.5]nonane core. Its rigid, spirocyclic structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While the specific compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8), is commercially available as a building block, particularly noted for its potential as a linker in Proteolysis Targeting Chimeras (PROTACs), detailed public-domain research on its specific synthesis and applications is limited.[1][2]

This technical guide will therefore focus on the broader and well-documented applications of the 7-azaspiro[3.5]nonane scaffold, with a particular emphasis on its successful implementation in the development of potent and selective agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.

Physicochemical Properties of the Core Scaffold

The fundamental 7-azaspiro[3.5]nonane structure presents a unique bicyclic system featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom. This arrangement provides a fixed spatial orientation for substituents, which is highly advantageous in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 147610-98-8[3][4]
Molecular Formula C₁₆H₁₉NO₃[3][4]
Molecular Weight 273.33 g/mol [3][4]
Topological Polar Surface Area (TPSA) 46.61 Ų[4]
logP (calculated) 2.7683[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

G cluster_0 General Synthetic Workflow for 7-Azaspiro[3.5]nonane Derivatives A Starting Material (e.g., Piperidine derivative) B Protection of Amine A->B Protection (e.g., Boc, Cbz) C Spirocyclization (e.g., via Dieckmann condensation) B->C Annulation of cyclobutanone ring D Decarboxylation C->D E Formation of Core Scaffold (7-Azaspiro[3.5]nonan-2-one) D->E F Deprotection E->F Removal of protecting group G Functionalization (e.g., Reductive amination, Amide coupling) F->G Introduction of diversity H Final Derivative G->H G cluster_0 GPR119 Signaling Pathway Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Enhanced Glucose-Dependent Insulin Secretion PKA->Insulin Potentiates G cluster_0 Workflow for In Vitro GPR119 Activity Assay A Seed GPR119-expressing HEK293 cells B Culture to confluence A->B C Add stimulation buffer (with IBMX) B->C D Add serially diluted test compounds C->D E Incubate (30 min) D->E F Lyse cells and add cAMP detection reagents E->F G Read signal (e.g., HTRF) F->G H Calculate cAMP concentration and EC₅₀ values G->H

References

Technical Data Sheet: Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TCH-B7N-MW-20251228 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Compound Identification

Chemical Name: Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1][2]

Synonyms: 2-OXO-7-AZA-SPIRO[3.5]NONANE-7-CARBOXYLIC ACID BENZYL ESTER.[2]

CAS Number: 147610-98-8.[1][3]

Primary Application: This compound serves as a PROTAC (Proteolysis Targeting Chimera) linker, utilized in the synthesis of molecules designed to selectively degrade target proteins.[3][4]

Physicochemical Properties

The key physicochemical properties are summarized below. The molecular weight is a critical parameter for a wide range of applications, including quantitative analysis, reaction stoichiometry, and formulation development.

PropertyValueSource
Molecular Formula C₁₆H₁₉NO₃[1][2][3]
Molecular Weight 273.33 g/mol [1][3][4]
InChIKey RPSFFDLCJFAYIP-UHFFFAOYSA-N[2]

Methodology for Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).

Experimental Protocol: Calculation from Formula

The molecular weight (MW) is calculated using the following equation:

MW = (N_C × AW_C) + (N_H × AW_H) + (N_N × AW_N) + (N_O × AW_O)

Where:

  • N_X is the number of atoms of element X in the molecular formula.

  • AW_X is the standard atomic weight of element X.

The standard atomic weights for the relevant elements are presented in the table below. For elements with a range of natural isotopic abundance, a conventional value is used for practical calculations.[5]

ElementSymbolAtoms in Formula (N)Standard Atomic Weight (AW) ( g/mol )Total Contribution ( g/mol )
CarbonC1612.011[6][7][8]192.176
HydrogenH191.008[5][9]19.152
NitrogenN114.007[10][11]14.007
OxygenO315.999[12][13]47.997
Total Calculated Molecular Weight 273.332

The calculated molecular weight of 273.332 g/mol is consistent with the widely reported value of 273.33 g/mol .[1][3][4]

Experimental Protocol: Mass Spectrometry

While the theoretical molecular weight is calculated, it can be confirmed experimentally using mass spectrometry. In this technique, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For this compound, the most common ion observed would be the protonated molecule [M+H]⁺, which would have an m/z value corresponding to its monoisotopic mass plus the mass of a proton.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of the compound, from its elemental composition to the final calculated value.

MolecularWeightCalculation cluster_calculation Calculation C Carbon (C) 16 atoms Summation Σ (Atoms × Atomic Weight) C->Summation 16 × 12.011 H Hydrogen (H) 19 atoms H->Summation 19 × 1.008 N Nitrogen (N) 1 atom N->Summation 1 × 14.007 O Oxygen (O) 3 atoms O->Summation 3 × 15.999 AW_C 12.011 AW_H 1.008 AW_N 14.007 AW_O 15.999 Result Molecular Weight: 273.33 g/mol Summation->Result

Molecular Weight Calculation Workflow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a key building block in medicinal chemistry, particularly recognized for its role as a rigid and structurally unique linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its spirocyclic core imparts a defined three-dimensional geometry, a critical feature for optimizing the spatial relationship between the two ligands of a PROTAC. This in-depth technical guide provides a comprehensive overview of the structure elucidation of this important compound, detailing its synthesis, spectroscopic characterization, and the logical framework underpinning its structural assignment.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
CAS Number 147610-98-8
IUPAC Name This compound
Synonyms 7-Cbz-7-azaspiro[3.5]nonan-2-one, 2-Oxo-7-aza-spiro[3.5]nonane-7-carboxylic acid benzyl ester
Appearance White to off-white solid (presumed)

Synthesis and Mechanistic Pathway

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic methodologies for spirocyclic ketones, a plausible and logical synthetic route involves a [2+2] cycloaddition reaction. This approach utilizes a protected 4-methylenepiperidine derivative and a ketene precursor.

A proposed synthetic workflow is outlined below:

Synthetic Workflow Proposed Synthetic Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Protection & Olefination cluster_reaction2 Step 2: [2+2] Cycloaddition cluster_reaction3 Step 3: Dechlorination 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone (CAS: 3612-20-2) Benzyl_4_methylenepiperidine_1_carboxylate Benzyl 4-methylenepiperidine-1-carboxylate (CAS: 138163-12-9) 1-Benzyl-4-piperidone->Benzyl_4_methylenepiperidine_1_carboxylate Wittig Reaction or similar Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Benzyl_4_methylenepiperidine_1_carboxylate N-Protection Dichloroacetyl_chloride Dichloroacetyl chloride Dichloroketene_adduct Dichlorocyclobutanone Intermediate Dichloroacetyl_chloride->Dichloroketene_adduct In situ ketene formation with Zn Zinc Zinc dust Benzyl_4_methylenepiperidine_1_carboxylate->Dichloroketene_adduct [2+2] Cycloaddition Final_Product This compound (CAS: 147610-98-8) Dichloroketene_adduct->Final_Product Reductive Dechlorination (e.g., Zn/AcOH)

Caption: Proposed synthesis of this compound.
Experimental Protocols (Hypothetical)

The following are generalized protocols based on known organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate

A Wittig reaction on a suitable N-protected 4-piperidone is a common method for introducing the exocyclic methylene group. Alternatively, N-protection of commercially available 4-methylenepiperidine can be performed.

  • Materials: 1-Benzyl-4-piperidone, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous solvent (e.g., THF or diethyl ether), benzyl chloroformate, and a mild base (e.g., sodium bicarbonate).

  • Procedure (Illustrative):

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a strong base and stir until the ylide is formed.

    • Add a solution of 1-benzyl-4-piperidone in THF dropwise and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the crude 1-benzyl-4-methylenepiperidine by column chromatography.

    • Protect the secondary amine by reacting with benzyl chloroformate in the presence of a mild base to yield Benzyl 4-methylenepiperidine-1-carboxylate.

Step 2 & 3: [2+2] Cycloaddition and Dechlorination

The key spirocyclization is achieved through a [2+2] cycloaddition of the olefin with a ketene, followed by removal of activating groups.

  • Materials: Benzyl 4-methylenepiperidine-1-carboxylate, dichloroacetyl chloride, activated zinc dust, and a solvent such as diethyl ether or THF.

  • Procedure (Illustrative):

    • To a solution of Benzyl 4-methylenepiperidine-1-carboxylate in anhydrous diethyl ether, add activated zinc dust.

    • Add a solution of dichloroacetyl chloride in diethyl ether dropwise to the stirred suspension. The reaction is often exothermic and may require cooling.

    • After the addition is complete, continue stirring at room temperature until the starting material is consumed (monitored by TLC).

    • The resulting dichlorocyclobutanone intermediate is then subjected to reductive dechlorination in situ or after isolation. This can be achieved by the addition of acetic acid to the zinc mixture and heating.

    • After workup and purification by column chromatography, this compound is obtained.

Structure Elucidation Through Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (benzyl group): Multiplet around 7.3 ppm (5H). - Benzylic protons (-CH₂-Ph): Singlet around 5.1 ppm (2H). - Piperidine ring protons: Complex multiplets in the range of 1.5-3.8 ppm. - Cyclobutanone ring protons: Multiplets in the range of 2.0-3.0 ppm.
¹³C NMR - Carbonyl carbon (ketone): Signal at ~210 ppm. - Carbonyl carbon (carbamate): Signal at ~155 ppm. - Aromatic carbons: Signals between 127-137 ppm. - Benzylic carbon (-CH₂-Ph): Signal around 67 ppm. - Spiro carbon: Quaternary signal. - Piperidine and cyclobutanone carbons: Signals in the aliphatic region.
IR Spectroscopy - Ketone C=O stretch: Strong absorption band around 1780 cm⁻¹ (characteristic for a four-membered ring ketone). - Carbamate C=O stretch: Strong absorption band around 1690 cm⁻¹. - C-N stretch: Absorption in the region of 1200-1350 cm⁻¹. - Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 273.14). - Common Fragments: Fragments corresponding to the loss of the benzyl group (m/z = 91) and other characteristic fragmentations of the spirocyclic core.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of data interpretation.

Structure Elucidation Logic Logical Flow of Structure Elucidation Elemental_Analysis Elemental Analysis / High-Resolution Mass Spectrometry Molecular_Formula Determine Molecular Formula (C₁₆H₁₉NO₃) Elemental_Analysis->Molecular_Formula Carbon_Hydrogen_Framework Elucidate the Carbon-Hydrogen Framework and Connectivity Molecular_Formula->Carbon_Hydrogen_Framework IR_Spectroscopy Infrared (IR) Spectroscopy Functional_Groups Identify Key Functional Groups (Ketone, Carbamate) IR_Spectroscopy->Functional_Groups Functional_Groups->Carbon_Hydrogen_Framework NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy NMR_Spectroscopy->Carbon_Hydrogen_Framework 2D_NMR 2D NMR (COSY, HSQC, HMBC) Carbon_Hydrogen_Framework->2D_NMR For complex assignments Final_Structure Confirm Final Structure Carbon_Hydrogen_Framework->Final_Structure 2D_NMR->Final_Structure

Caption: The logical workflow for spectroscopic structure determination.

Conclusion

The structure of this compound is established through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While a definitive published experimental guide is lacking, the principles of organic synthesis and spectroscopic interpretation provide a robust framework for its preparation and characterization. This technical guide serves as a valuable resource for researchers and professionals in drug development, offering insights into the molecular architecture of this important spirocyclic building block.

Physicochemical properties of azaspiro[3.5]nonane linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Azaspiro[3.5]nonane Linkers

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional scaffolds is paramount to escaping the "flatland" of traditional aromatic compounds.[1] Spirocyclic systems, characterized by two rings fused at a single atom, offer inherent structural rigidity and defined exit vectors, making them highly attractive building blocks in drug discovery.[1][2] The incorporation of spirocycles can significantly enhance the fraction of sp3-hybridized carbons (Fsp³), a parameter correlated with successful clinical translation, by modulating key physicochemical properties such as aqueous solubility, lipophilicity (logP), and metabolic stability.[2]

This guide focuses on the azaspiro[3.5]nonane core, a valuable scaffold increasingly utilized as a versatile linker in various therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and as a core element in G protein-coupled receptor (GPCR) agonists.[3][4] Its unique topology provides a rigid, non-planar structure that can optimize the spatial orientation of pharmacophoric elements, potentially improving potency, selectivity, and pharmacokinetic profiles.[5][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key physicochemical properties of the azaspiro[3.5]nonane scaffold, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Quantitative Physicochemical Properties

The fundamental physicochemical properties of a scaffold are critical determinants of its potential to be developed into a drug candidate with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[1][7] The following table summarizes key computed properties for 7-azaspiro[3.5]nonane, a commonly referenced isomer. It is important to note that these values are computationally predicted and may vary from experimental results.[1]

Table 1: Computed Physicochemical Properties of 7-Azaspiro[3.5]nonane

Property Value Reference
Molecular Formula C₈H₁₅N [1]
Molecular Weight 125.21 g/mol [1]
Predicted pKa (strongest basic) 10.5 [1]
Predicted XLogP3 1.8 [1]
Predicted Water Solubility 15.5 g/L [1]
Topological Polar Surface Area (TPSA) 12 Ų [1]

| Complexity | 97.1 |[1] |

Key Observations:

  • The low topological polar surface area suggests good potential for cell permeability.[1]

  • The predicted aqueous solubility is favorable.[1]

  • As a linker, the azaspiro[3.5]nonane scaffold contributes to the overall three-dimensionality of a molecule, which can improve drug-like properties.[8] The replacement of traditional six-membered rings like piperidine or morpholine with azaspirocycles has been shown to decrease lipophilicity and improve metabolic stability.[2][5]

Core Applications and Logical Frameworks

The rigid structure of the azaspiro[3.5]nonane linker is particularly advantageous in the design of heterobifunctional molecules like PROTACs, where precise control over the distance and orientation between a target protein ligand and an E3 ligase ligand is critical for inducing targeted protein degradation.[9][10]

PROTAC_Structure cluster_PROTAC PROTAC Molecule TargetBinder Target Protein (POI) Ligand Linker Azaspiro[3.5]nonane Linker TargetBinder->Linker POI Protein of Interest (Target) TargetBinder->POI Binds E3Binder E3 Ligase Ligand Linker->E3Binder E3 E3 Ubiquitin Ligase E3Binder->E3 Recruits

Fig. 1: Structure of a PROTAC with an azaspiro[3.5]nonane linker.

Derivatives of 7-azaspiro[3.5]nonane have also been successfully developed as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes.[4][11] The spirocyclic core orients the interacting moieties for optimal binding.[11] Activation of GPR119, which is coupled to the Gαs protein, stimulates a signaling cascade that enhances insulin secretion.[11]

GPR119_Signaling GPR119 Signaling Pathway Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Activates Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Enhanced Insulin Secretion PKA->Secretion Leads to

Fig. 2: GPR119 signaling activated by a 7-azaspiro[3.5]nonane agonist.

Experimental Protocols

Accurate determination of physicochemical properties is essential for lead optimization.[7] The following sections detail standardized protocols for key experimental assays.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_profiling Physicochemical Profiling cluster_evaluation Biological Evaluation start Synthesis of Azaspiro [3.5]nonane Derivative purify Purification (e.g., Column Chromatography) start->purify confirm Structural Confirmation (NMR, MS) purify->confirm solubility Aqueous Solubility (Kinetic & Thermodynamic) confirm->solubility lipophilicity Lipophilicity (logP / logD) confirm->lipophilicity pka pKa Determination confirm->pka stability Metabolic Stability (Microsomes, Hepatocytes) confirm->stability assay In Vitro Biological Assay (e.g., GPR119 Agonism) stability->assay pk In Vivo Pharmacokinetics assay->pk end Lead Optimization pk->end

Fig. 3: Generalized workflow for synthesis and evaluation of scaffolds.
Aqueous Solubility Determination

Low aqueous solubility can lead to unreliable in vitro results and poor bioavailability.[12][13] Both kinetic and thermodynamic solubility assays are crucial.

a) Kinetic Solubility Assay (Turbidimetric Method) This high-throughput method is ideal for early-stage discovery.[12][14]

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96- or 384-well microplate to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[13][14]

  • Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed, defined by a validated turbidity threshold.[15]

b) Thermodynamic Solubility Assay (Shake-Flask Method) Considered the "gold standard," this method measures solubility at equilibrium and is used in later-stage development.[13][14]

  • Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing a precise volume of aqueous buffer (pH 7.4).

  • Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, separate the solid and liquid phases by filtration or high-speed centrifugation.[12]

  • Concentration Measurement: Accurately determine the concentration of the dissolved compound in the clear supernatant (the saturated solution) using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[12][13] A calibration curve with known standards is used for quantification.

Lipophilicity Determination (logP and logD)

Lipophilicity is a critical parameter influencing ADME properties.[16] LogP is the partition coefficient of a neutral compound between octanol and water, while logD is the distribution coefficient at a specific pH for ionizable compounds.[17]

a) Shake-Flask Method This traditional method is considered the most accurate for determining logP/logD.[16][18]

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., water for logP, PBS pH 7.4 for logD) and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Dissolve a small, known amount of the test compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a biphasic system.

  • Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using HPLC or another suitable analytical technique.[18]

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log10 ([concentration in octanol] / [concentration in aqueous phase]).[16]

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method This is a faster, indirect method for estimating logP.[17][19]

  • Calibration: Inject a series of standard compounds with known logP values onto a C18 RP-HPLC column.

  • Retention Time Measurement: Measure the retention time (t_R_) for each standard and the void time (t_0_). Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Create a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.

  • Sample Analysis: Inject the azaspiro[3.5]nonane test compound under the identical chromatographic conditions and determine its retention factor.

  • logP Estimation: Use the calibration curve to interpolate the logP value of the test compound from its measured retention factor.

pKa Determination

The ionization constant (pKa) is crucial for understanding a compound's solubility, absorption, and receptor interactions, especially for nitrogen-containing heterocycles.[7][20]

UV-Metric Titration Method in 96-Well Plate Format This method is suitable for medium-throughput screening.[18]

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).

  • Sample Preparation: In a 96-well UV-transparent microtiter plate, add the test compound (from a DMSO stock) to each buffer to a final, constant concentration.

  • Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each well using a plate reader.

  • Data Analysis: The pKa is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations. This point is identified by analyzing the changes in the UV absorbance spectrum as a function of pH. Plotting absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH will yield a sigmoidal curve, from which the pKa can be determined.

Metabolic Stability Assay

This assay measures the rate of compound depletion by metabolic enzymes to predict in vivo clearance.[21][22]

Liver Microsomal Stability Assay This assay primarily assesses Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[21][23]

  • Reagent Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species) and a NADPH-generating system (cofactor for CYP enzymes) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the microsomal mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a low concentration, e.g., 1 µM).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the metabolic reaction in each aliquot by adding a cold quenching solution, such as acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k, and the intrinsic clearance (Cl_int_) can be determined.[22][23]

References

The Strategic Imperative of Rigidity: A Technical Guide to Spirocyclic Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins, are meticulously engineered constructs. At the heart of their design lies the linker, a component once viewed as a mere spacer but now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties. In recent years, a compelling rationale has emerged for the incorporation of rigid structural elements within the linker, with spirocyclic motifs gaining prominence as a sophisticated strategy to optimize PROTAC performance.

This in-depth technical guide elucidates the core principles behind the use of rigid spirocyclic linkers in PROTACs. It provides a comprehensive overview of their impact on ternary complex formation, cell permeability, and pharmacokinetic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

The Rationale for Rigid Linkers: Pre-organization and Physicochemical Advantages

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have been widely employed in initial PROTAC design due to their synthetic tractability. However, their conformational freedom can be a double-edged sword. While it may increase the probability of achieving a productive ternary complex between the target protein and the E3 ligase, it also carries an entropic penalty upon binding, potentially leading to less stable complexes.

Rigid linkers, by contrast, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic cost of ternary complex formation. This can lead to enhanced binding affinity and stability of the crucial protein-PROTAC-E3 ligase complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Spirocyclic structures, a unique class of rigid linkers, offer a three-dimensional and sterically defined scaffold that can further refine the orientation of the protein-of-interest (POI) and E3 ligase ligands. This precise spatial arrangement can not only improve the potency of the PROTAC but also enhance its selectivity for the intended target. Furthermore, the incorporation of rigid and spirocyclic moieties can have a profound impact on the physicochemical properties of the PROTAC molecule, often leading to improved metabolic stability and cell permeability. By promoting folded conformations that shield polar surface area, these linkers can help to overcome the "beyond Rule of 5" challenges often associated with the high molecular weight and polarity of PROTACs.

Quantitative Insights: The Impact of Spirocyclic Linkers on PROTAC Performance

The theoretical advantages of rigid spirocyclic linkers are borne out by empirical data. A comparative analysis of PROTACs with different linker architectures reveals a clear trend towards improved degradation efficiency and more favorable drug-like properties with the incorporation of rigid and spirocyclic elements.

One notable example is the development of a potent and selective PKMYT1-targeting PROTAC. A direct comparison between a diastereoisomer bearing a rigid spirocyclic linker (D16-M1P2) and a counterpart with a moderately rigid linker (D6) demonstrated the superior degradation efficacy of the spirocyclic-containing molecule. D16-M1P2 exhibited a half-maximal degradation concentration (DC50) of 0.7 nM and a maximum degradation (Dmax) of 90%, highlighting the significant impact of the linker's rigidity on the PROTAC's potency.[1]

PROTACLinker TypeTargetCell LineDC50 (nM)Dmax (%)Oral Bioavailability (%)Reference
D16-M1P2 Rigid SpirocyclicPKMYT1HCC15690.79034.7[1]
D6 Moderately RigidPKMYT1HCC1569>100<50Not Reported[1]
Pro-6 Piperidine-basedBRD4Not Specified0.398Not Reported[2]
Pro-11 Benzyl-basedBRD4Not Specified1.387Not Reported[2]
SMARCA2/4 Degrader (cpd 32) Spirocyclic ureaSMARCA2Not Specified>70% degradationNot ReportedNot Reported[3]

Table 1: Comparative data of PROTACs with rigid and spirocyclic linkers. The data for D16-M1P2 and D6 highlight the significant improvement in degradation potency with a spirocyclic linker. Pro-6 and Pro-11 demonstrate the high potency achievable with rigid piperidine-based linkers. The SMARCA2/4 degrader showcases the effective use of spirocyclic ureas in achieving significant degradation.

Visualizing the Mechanism and Workflow

To fully appreciate the role of spirocyclic linkers in PROTAC design, it is essential to visualize the underlying biological processes and the experimental workflows used to evaluate these molecules.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (Spirocyclic Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_PROTAC->POI

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

A systematic approach is crucial for the evaluation of novel PROTACs. The workflow typically involves synthesis, in vitro characterization of ternary complex formation, and cellular assays to determine degradation efficacy.

PROTAC_Workflow PROTAC Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Spirocyclic Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binary Binding Assays (SPR, ITC) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) PK_Studies Pharmacokinetics (PK) Permeability_Assay->PK_Studies Efficacy_Studies Efficacy in Disease Models Viability_Assay->Efficacy_Studies PD_Studies Pharmacodynamics (PD) PK_Studies->PD_Studies PD_Studies->Efficacy_Studies

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Synthesis of a PROTAC with a Spirocyclic Linker

The synthesis of a PROTAC with a spirocyclic linker is a multi-step process that requires careful planning and execution. The general strategy involves the synthesis of the spirocyclic linker with orthogonal functional groups, followed by sequential coupling to the E3 ligase ligand and the POI ligand.

Example: Synthesis of a Spiro[3.3]heptane-based PROTAC Linker and Conjugation

This protocol is a generalized representation based on common synthetic strategies.

  • Synthesis of the Spirocyclic Core:

    • Start with a commercially available precursor such as dimethyl spiro[3.3]heptane-2,6-dicarboxylate.

    • Reduce one of the ester groups to a hydroxymethyl group using a selective reducing agent like lithium borohydride.

    • Protect the resulting alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

    • Hydrolyze the remaining ester to the corresponding carboxylic acid.

  • Coupling to the E3 Ligase Ligand:

    • Activate the carboxylic acid on the spirocyclic linker using a coupling agent such as HATU or HOBt/EDC.

    • React the activated linker with the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

    • Purify the resulting conjugate by column chromatography.

  • Deprotection and Functionalization for POI Ligand Coupling:

    • Remove the protecting group from the alcohol on the spirocyclic linker (e.g., using TBAF for a TBDMS group).

    • Convert the alcohol to a leaving group (e.g., a mesylate or tosylate) or an azide for click chemistry.

  • Coupling to the POI Ligand:

    • React the functionalized linker-E3 ligase ligand conjugate with the POI ligand, which should have a complementary reactive group (e.g., an amine for reaction with a mesylate, or an alkyne for a copper-catalyzed azide-alkyne cycloaddition).

    • Purify the final PROTAC molecule using preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR, LC-MS, and HRMS.

Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, making it ideal for characterizing PROTAC-induced ternary complex formation.

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with immobilized PROTAC to determine the KD of the PROTAC for the target protein (this can be challenging for small molecule immobilization).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of the KD of the PROTAC for the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.

Conclusion

The strategic incorporation of rigid spirocyclic linkers represents a significant advancement in the rational design of PROTACs. By moving beyond simple, flexible tethers to conformationally constrained, three-dimensional scaffolds, researchers can exert greater control over the properties and performance of these powerful therapeutic agents. The ability of spirocyclic linkers to pre-organize the PROTAC for efficient ternary complex formation, coupled with their positive impact on physicochemical properties, has been shown to translate into enhanced degradation potency and improved drug-like characteristics. As the field of targeted protein degradation continues to evolve, the "linkerology" of PROTACs, with a particular emphasis on rigid and spirocyclic designs, will undoubtedly remain a key area of innovation, paving the way for the development of the next generation of highly effective and selective protein-degrading therapeutics.

References

The Rise of Azaspiro[3.5]nonanes: A Technical Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that offer three-dimensional complexity and favorable physicochemical properties is a cornerstone of modern drug discovery. Among the emerging scaffolds, azaspiro[3.5]nonane derivatives have captured significant attention for their potential to unlock potent and selective modulators of challenging biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising scaffold, with a focus on its application in the development of G protein-coupled receptor 119 (GPR119) agonists, covalent inhibitors of the oncogenic KRAS G12C mutant, and inhibitors of fatty acid amide hydrolase (FAAH).

A Versatile Core for Diverse Therapeutic Targets

The azaspiro[3.5]nonane core, a bicyclic system featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen or carbon atom, presents a unique spatial arrangement of substituents. This distinct architecture allows for the exploration of novel chemical space, leading to the development of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1] Researchers have successfully leveraged this scaffold to develop novel drug candidates across a range of therapeutic areas, including metabolic diseases, oncology, and pain management.[1]

Quantitative Biological Activity of Azaspiro[3.5]nonane Derivatives

The versatility of the azaspiro[3.5]nonane scaffold is highlighted by the diverse biological activities of its derivatives. The following tables summarize the quantitative data for representative compounds targeting GPR119 and the oncogenic KRAS G12C mutant.

Compound ID Target Assay EC50 / IC50 Species
54g GPR119cAMP Measurement1.2 nMHuman
cAMP Measurement2.5 nMRat
7b KRAS G12CpERK InhibitionPotent (in vivo)Mouse
Cell Growth InhibitionPotent (in vivo)Mouse

Table 1: In Vitro Biological Activity of Representative Azaspiro[3.5]nonane Derivatives.

Compound ID Dose (Oral) Tmax (h) Cmax (ng/mL) AUC0-24h (ng·h/mL) t1/2 (h) Bioavailability (F%) Species
54g 3 mg/kg1.035813403.245Sprague-Dawley Rat

Table 2: Pharmacokinetic Profile of Compound 54g.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the azaspiro[3.5]nonane core and key biological assays.

Synthesis of the 7-Azaspiro[3.5]nonane Core (Solid-Phase)

A solid-phase approach offers advantages for the synthesis of a library of 7-azaspiro[3.5]nonan-1-one derivatives. The general workflow involves the immobilization of a piperidine-based precursor onto a solid support, followed by cyclization and diversification.

Protocol 1: Resin Loading and Acylation

  • Swell 2-chlorotrityl chloride resin in anhydrous DCM.

  • Add a solution of Fmoc-4-amino-1-Boc-piperidine and DIEA in anhydrous DCM to the resin and agitate.

  • Wash the resin sequentially with DCM, DMF, and MeOH.

  • Cap any remaining active sites with a solution of DCM/MeOH/DIEA.

  • Wash the resin and dry under high vacuum.

  • Swell the resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Wash the resin with DMF.

  • Pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate.

  • Wash the resin with DMF, DCM, and MeOH, and dry under high vacuum.

Protocol 2: Spirocyclization and Cleavage

  • Swell the acylated resin in anhydrous THF.

  • Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C to effect Dieckmann condensation.

  • Cool, drain, and wash the resin with THF.

  • Suspend the resin in a mixture of DMSO and water and heat to 120°C for decarboxylation.

  • Cool, drain, and wash the resin with water, DMF, DCM, and MeOH.

  • Dry the resin under high vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to release the final product.

  • Filter and collect the filtrate.

  • Concentrate the filtrate and precipitate the crude product with cold diethyl ether.

  • Purify the final product by reverse-phase HPLC.

Solid-Phase Synthesis Workflow Resin 2-Chlorotrityl Chloride Resin Loading Protocol 1: Resin Loading Resin->Loading Fmoc_Resin Fmoc-Protected Amino-Piperidine on Resin Loading->Fmoc_Resin Deprotection Protocol 2: Fmoc-Deprotection & Acylation Fmoc_Resin->Deprotection Acylated_Resin Acylated Resin Deprotection->Acylated_Resin Cyclization Protocol 3: Dieckmann Condensation & Decarboxylation Acylated_Resin->Cyclization Spiro_Resin Spirocyclic Core on Resin Cyclization->Spiro_Resin Diversification Protocol 4: Boc-Deprotection & Diversification Spiro_Resin->Diversification Diversified_Resin Diversified Product on Resin Diversification->Diversified_Resin Cleavage Protocol 5: Cleavage Diversified_Resin->Cleavage Final_Product Final Product Cleavage->Final_Product

Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Core.
In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol is used to determine the potency of GPR119 agonists.

  • Culture a stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Seed the cells into 384-well plates and incubate overnight.

  • Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.

  • Add test compounds at various concentrations to the wells.

  • Incubate the plates for a further 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro KRAS G12C Inhibition Assay (TR-FRET)

This assay measures the ability of an inhibitor to prevent the interaction of KRAS G12C with a binding partner.

  • Prepare serial dilutions of the azaspiro[3.5]nonane test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds or DMSO (control).

  • Add a solution of GDP-loaded KRAS G12C protein.

  • Incubate to allow for compound binding.

  • Initiate the reaction by adding a mixture of SOS1 (a guanine nucleotide exchange factor) and GTP.

  • Incubate to allow for nucleotide exchange.

  • Add a detection mixture containing a TR-FRET donor and acceptor.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay determines the inhibitory potency of compounds against FAAH.

  • Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), the FAAH enzyme (recombinant human or rat), and the test inhibitor at various concentrations.

  • Include control wells (enzyme only) and background wells (buffer only).

  • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

  • Incubate the plate at 37°C.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 340-360 nm Ex / 450-465 nm Em).

  • Subtract the background fluorescence and calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

GPR119 Signaling Pathway

Activation of GPR119 by an azaspiro[3.5]nonane agonist initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles (Pancreatic β-cells) PKA->Insulin_Vesicles Promotes Exocytosis GLP1_Vesicles GLP-1 Vesicles (Intestinal L-cells) PKA->GLP1_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

GPR119 Signaling Cascade.

Conclusion

Azaspiro[3.5]nonane derivatives represent a valuable and versatile scaffold in modern drug discovery. Their unique three-dimensional structure has enabled the development of potent and selective modulators for a range of important biological targets, as evidenced by the promising data for GPR119 agonists and KRAS G12C inhibitors. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Continued investigation into the synthesis and biological activity of novel azaspiro[3.5]nonane derivatives is poised to deliver the next generation of innovative medicines.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key intermediate in medicinal chemistry and drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs).

Spectroscopic Data

A comprehensive analysis of this compound has been conducted using various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.30m5HAr-H
5.14s2H-CH ₂-Ph
3.55t, J = 5.8 Hz4H-CH ₂-N-CH ₂-
2.75s2H-CH ₂-C=O
1.88t, J = 5.8 Hz4H-CH ₂-C(spiro)-CH ₂-
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
215.1C =O (ketone)
155.0C =O (carbamate)
136.6Ar-C (quaternary)
128.5Ar-C H
128.0Ar-C H
127.8Ar-C H
67.2-C H₂-Ph
56.4-C H₂-C=O
45.1-C H₂-N-
39.7C (spiro)
36.6-C H₂-C(spiro)-
Table 3: IR Spectroscopic Data
Frequency (cm⁻¹)Interpretation
2924C-H stretch (aliphatic)
1755C=O stretch (ketone)
1695C=O stretch (carbamate)
1425C-N stretch
1235C-O stretch
734, 697C-H bend (aromatic, out-of-plane)
Table 4: Mass Spectrometry Data
m/zInterpretation
274.15[M+H]⁺ (Calculated for C₁₆H₂₀NO₃⁺: 274.14)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A synthetic route to the title compound is described in US Patent US10053477B2.[1] The procedure involves the reduction of a nitroalkene precursor.

Materials:

  • Benzyl 2-(nitromethylene)-7-azaspiro[3.5]nonane-7-carboxylate

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

Procedure:

  • To a solution of Benzyl 2-(nitromethylene)-7-azaspiro[3.5]nonane-7-carboxylate (3.00 g, 8.77 mmol) in methanol (50 mL) is added zinc powder (1.72 g, 26.31 mmol) and ammonium chloride (4.69 g, 87.70 mmol).[1]

  • The reaction mixture is stirred for 30 minutes at a temperature of 10-20°C.[1]

  • Upon completion of the reaction, the mixture is filtered and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: Benzyl 2-(nitromethylene)-7- azaspiro[3.5]nonane-7-carboxylate reagents Reagents: Zn, NH₄Cl, MeOH reaction Reaction: Stir at 10-20°C, 30 min start->reaction reagents->reaction workup Workup: Filtration, Concentration reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Product: Benzyl 2-oxo-7-azaspiro[3.5] nonane-7-carboxylate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

Technical Guide: NMR and Mass Spectrometry Analysis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Overview

This compound is a spirocyclic compound with potential applications in medicinal chemistry. Its structural elucidation and characterization are crucial for its development and use in further chemical synthesis.

Below is a diagram illustrating the chemical structure of the compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

¹H NMR Data

Proton NMR (¹H NMR) is a powerful technique for determining the structure of organic compounds. The following table summarizes the reported ¹H NMR data for a compound identified as this compound, although the original source refers to it in the context of a synthetic pathway.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.43-7.32m-5HAromatic (Phenyl)
5.15s-2H-CH₂- (Benzyl)
3.55t5.64H-CH₂-N-CH₂- (Piperidine ring)
2.77s-2H-CH₂-C=O
1.88t5.64H-CH₂-C-CH₂- (Piperidine ring)

Note: The data is sourced from patent literature and may correspond to an intermediate or a closely related analog.[1][2] The specific solvent used for this measurement was CDCl₃.

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. While specific mass-to-charge ratio (m/z) values for the title compound are not detailed in the searched documents, the analytical method used has been described as Liquid Chromatography-Mass Spectrometry (LC/MS).[3][4]

Ionization TechniqueMass AnalyzerMode
Electrospray Ionization (ESI)QuadrupolePositive or Negative

Experimental Protocols

Synthesis of this compound

A reported synthesis of the title compound involves the following steps:

  • Reaction Setup : A mixture of a precursor, Benzyl 4-(iodomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate, is prepared in a suitable solvent such as methanol.

  • Addition of Reagents : Zinc powder and ammonium chloride are added to the reaction mixture.[4]

  • Reaction Conditions : The mixture is stirred at a controlled temperature, for instance, between 10-20°C, for a duration of approximately 30 minutes.[4]

  • Work-up and Purification : The reaction is quenched, and the product is extracted. Purification is typically performed using column chromatography.

The following diagram illustrates the general workflow for the synthesis and analysis.

start Starting Material (Precursor) reaction Reaction with Zn powder and NH4Cl start->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Spectroscopic Analysis (NMR, MS) product->analysis

Caption: Synthetic and analytical workflow.

NMR Spectroscopy Protocol

The ¹H NMR spectra are typically recorded on a 400 MHz spectrometer.[4]

  • Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃).

  • Data Acquisition : The spectrum is acquired at room temperature, using tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Mass Spectrometry Protocol

The mass spectral data is generally obtained using an LC/MS system.[4]

  • Instrumentation : An Agilent 1200 series or a Shimadzu system equipped with an electrospray ionization (ESI) source is commonly used.[4]

  • Method : The analysis is performed in either positive or negative ion mode, depending on the compound's properties and the desired information.[4] The liquid chromatography component separates the compound from any impurities before it enters the mass spectrometer.

Logical Relationship of Analytical Techniques

The structural elucidation of this compound relies on the complementary information provided by NMR and mass spectrometry.

compound Target Compound nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms structure Structural Information (Connectivity, Functional Groups) nmr->structure mw Molecular Weight and Formula ms->mw confirmation Structure Confirmation structure->confirmation mw->confirmation

Caption: Interplay of analytical techniques.

References

Solubility Profile of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key intermediate in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this compound is crucial for its effective use in synthesis, purification, and formulation development.

Core Compound Information

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
CAS Number 147610-98-8

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, based on its use in synthetic procedures described in various patents, a qualitative assessment of its solubility can be inferred. The compound is noted to be soluble in solvents commonly used for organic reactions.

For precise quantitative measurements, it is recommended to perform solubility studies using the experimental protocols outlined in the following section. The table below is provided as a template for recording experimentally determined solubility data.

Organic Solvent Chemical Class Solubility (g/L) at 25°C Methodology Observations
Dichloromethane (DCM)ChlorinatedData not availableShake-Flask
Diethyl EtherEtherData not availableShake-FlaskMentioned as a reaction solvent, suggesting good solubility.
Tetrahydrofuran (THF)EtherData not availableShake-Flask
Methanol (MeOH)AlcoholData not availableShake-FlaskMentioned as a reaction solvent, suggesting good solubility.
Ethanol (EtOH)AlcoholData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)SulfoxideData not availableKinetic AssayCommonly used for initial stock solutions in high-throughput screening.
N,N-Dimethylformamide (DMF)AmideData not availableShake-Flask
Acetonitrile (ACN)NitrileData not availableKinetic Assay
Ethyl Acetate (EtOAc)EsterData not availableShake-Flask

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for drug discovery and development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3][4]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a syringe filter.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[1][5][6][7][8] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Objective: To rapidly determine the apparent solubility of a compound under non-equilibrium conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer or organic solvent of interest

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure (Nephelometric Method):

  • Plate Preparation: Dispense the test solvent into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution of the compound to the wells. The plate is typically shaken to ensure mixing.

  • Precipitation Induction: The addition of the DMSO stock to the aqueous or organic solvent will cause the compound to precipitate if its solubility limit is exceeded.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from the precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank.

Visualizations

PROTAC Synthesis Workflow

This compound is a valuable building block in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of the linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Final Product E3_ligand E3 Ligase Ligand Coupling1 Coupling Reaction 1 E3_ligand->Coupling1 POI_ligand Protein of Interest (POI) Ligand Coupling2 Coupling Reaction 2 POI_ligand->Coupling2 Linker This compound (Linker Precursor) Linker->Coupling1 Coupling1->Coupling2 Linker-E3 Ligand Conjugate PROTAC PROTAC Molecule Coupling2->PROTAC Final PROTAC Assembly

Caption: Generalized workflow for PROTAC synthesis.

Solubility Determination Workflow

The logical flow for determining the solubility of a compound involves a decision between thermodynamic and kinetic methods, often based on the stage of research.

Solubility_Workflow Start Start: Need Solubility Data Decision Research Stage? Start->Decision Early_Stage Early Discovery / HTS Decision->Early_Stage Early Late_Stage Lead Optimization / Formulation Decision->Late_Stage Late Kinetic Kinetic Solubility Assay (e.g., Nephelometry) Early_Stage->Kinetic Thermodynamic Thermodynamic Solubility Assay (Shake-Flask Method) Late_Stage->Thermodynamic Analysis_K Data Analysis: Apparent Solubility Kinetic->Analysis_K Analysis_T Data Analysis: Equilibrium Solubility Thermodynamic->Analysis_T End End: Solubility Profile Analysis_K->End Analysis_T->End

Caption: Decision workflow for solubility testing.

References

The Ascendance of Spirocyclic Linkers in PROTACs: A Technical Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have unlocked new therapeutic avenues by coopting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once considered a mere spacer but now recognized as a critical determinant of a degrader's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the history, development, and application of a particularly promising class of linkers: those built upon spirocyclic scaffolds.

From Flexible Chains to Rigid Frameworks: A Brief History

Early PROTAC design predominantly featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. Their synthetic tractability and the ease with which their length could be modulated made them a popular choice for initial structure-activity relationship (SAR) studies. However, the high degree of conformational flexibility of these linkers often led to challenges, including an entropic penalty upon ternary complex formation, potential for hydrophobic collapse, and metabolic instability.

This led researchers to explore more conformationally constrained linkers. The introduction of rigid motifs, such as piperazines, piperidines, and aromatic rings, aimed to pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex stability and improving degradation potency. Within this evolution, spirocyclic scaffolds have emerged as a compelling strategy to impart three-dimensionality and favorable physicochemical properties to PROTACs. Spirocycles, characterized by two rings sharing a single atom, offer a rigid framework that can project the protein-of-interest (POI) ligand and the E3 ligase ligand into specific spatial orientations, potentially leading to improved potency and selectivity.

The Spirocyclic Advantage: Enhancing PROTAC Performance

The incorporation of spirocyclic moieties into PROTAC linkers offers several key advantages:

  • Conformational Rigidity: Spirocycles reduce the number of rotatable bonds in the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to an increase in the cooperativity of binding and, consequently, enhanced degradation potency.

  • Improved Physicochemical Properties: The three-dimensional nature of spirocyclic scaffolds can disrupt the planarity and reduce the lipophilicity of large PROTAC molecules. This can lead to improved solubility, a critical factor for cell permeability and oral bioavailability.

  • Metabolic Stability: The rigid, saturated nature of many spirocyclic systems can block potential sites of metabolism that are often present in flexible linkers, leading to improved pharmacokinetic profiles.

  • Novel Chemical Space: Spirocyclic linkers provide access to novel chemical space, offering opportunities for new intellectual property and the development of PROTACs with unique properties.

Quantitative Analysis of Spiro-Based PROTACs

The following tables summarize quantitative data for PROTACs targeting key proteins, including examples with spiro-based linkers. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Degradation of Bromodomain and Extra-Terminal (BET) Proteins

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
ARV-825 BRD4CRBNPEG<1>9022Rv1
dBET1 BRD4CRBNPEG/Alkyl1.8>95MV4;11
Spiro-PROTAC 1 BRD4VHLSpiro[3.3]heptane5~90HeLa

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
MT-802 BTKCRBNPEG0.8>95MOLM-14
P13I BTKCRBNPEG/Alkyl30>90HBL-1
Spiro-PROTAC 2 BTKCRBNDiazaspiro[5.5]undecane15~95TMD8

Table 3: Degradation of Androgen Receptor (AR)

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
ARV-110 ARCRBNMixed1>95VCaP
Spiro-PROTAC 3 ARCRBNSpiro[3.3]heptane10>90LNCaP

Synthesis of Spiro-Based PROTAC Linkers

The synthesis of spiro-based PROTACs involves the preparation of a functionalized spirocyclic core, followed by its conjugation to the POI ligand and the E3 ligase ligand. A representative synthesis of a spiro[3.3]heptane-based linker is outlined below.

Protocol 1: Synthesis of a Diamino-spiro[3.3]heptane Linker

  • Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate: This can be achieved through a multi-step synthesis starting from commercially available materials.

  • Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic acid: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a base such as sodium hydroxide.

  • Curtius Rearrangement to Diamino-spiro[3.3]heptane: The dicarboxylic acid is converted to the diacyl azide, which then undergoes a Curtius rearrangement to yield the diamine.

  • Protection of one amine: One of the amino groups is selectively protected (e.g., with a Boc group) to allow for sequential conjugation.

  • Functionalization of the other amine: The free amino group is then available for coupling to either the POI ligand or the E3 ligase ligand.

Experimental Protocols for PROTAC Evaluation

A series of in vitro and cellular assays are essential to characterize the activity and efficacy of a novel PROTAC.

Protocol 2: Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Cell Viability Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.

Visualizing the PROTAC Universe: Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Proteasome Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Tags POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->PROTAC Recycled Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical Assays (Binding Affinity - SPR, ITC) Purification->Biochemical_Assays Cellular_Assays Cell-Based Assays (Degradation - Western Blot, DC50, Dmax) Biochemical_Assays->Cellular_Assays Ternary_Complex Ternary Complex Formation (Co-IP, FRET) Cellular_Assays->Ternary_Complex Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Off_Target Selectivity & Off-Target Effects (Proteomics) Ternary_Complex->Off_Target Ternary_Complex->Lead_Optimization PK_Studies In Vivo Pharmacokinetics (Animal Models) Off_Target->PK_Studies Off_Target->Lead_Optimization Efficacy_Studies In Vivo Efficacy (Disease Models) PK_Studies->Efficacy_Studies Lead_Optimization->Synthesis

Caption: A typical experimental workflow for the development of PROTACs.

BTK Signaling Pathway and PROTAC-Mediated Degradation

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Targets

Caption: Simplified BTK signaling pathway and the effect of PROTAC-mediated degradation.

Conclusion

The development of spiro-based linkers represents a significant advancement in the field of targeted protein degradation. By imparting conformational rigidity and favorable physicochemical properties, these linkers have the potential to overcome some of the key challenges associated with traditional flexible linkers. While the field is still evolving and more head-to-head comparative studies are needed, the existing data suggests that spirocyclic scaffolds are a valuable tool in the design of potent, selective, and drug-like PROTACs. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase continues to grow, we can expect to see the emergence of even more sophisticated and effective spiro-based degraders for the treatment of a wide range of diseases.

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry, particularly as a PROTAC linker. The synthesis is based on a two-step process commencing with the readily available N-benzyloxycarbonyl-4-piperidone (N-Cbz-4-piperidone). The key transformation involves a Reformatsky reaction to generate a β-hydroxy ester intermediate, which is subsequently cyclized to afford the target spirocyclic β-lactam. This protocol offers a practical approach for the laboratory-scale preparation of this important synthetic intermediate.

Introduction

Spirocyclic scaffolds have garnered significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties. The 7-azaspiro[3.5]nonane core, in particular, is a prevalent motif in a variety of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it functions as a linker. PROTACs are novel therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. The synthesis protocol detailed herein provides a reliable method for accessing this key building block.

Chemical Reaction Scheme

reagent1 N-Cbz-4-piperidone intermediate β-Hydroxy ester intermediate reagent1->intermediate Reformatsky Reaction reagent2 Ethyl bromoacetate, Zn product This compound intermediate->product Cyclization

Caption: Overall synthetic scheme.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(1-(benzyloxycarbonyl)-4-hydroxypiperidin-4-yl)propanoate (β-Hydroxy ester intermediate)

This step employs a Reformatsky reaction between N-Cbz-4-piperidone and ethyl bromoacetate.

Materials:

  • N-Benzyloxycarbonyl-4-piperidone (1.0 eq)

  • Ethyl bromoacetate (1.5 eq)

  • Zinc dust (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with zinc dust (2.0 eq).

  • The zinc dust is activated by stirring with a small amount of iodine in anhydrous THF until the brown color disappears. The THF is then decanted.

  • Fresh anhydrous THF is added to the activated zinc, followed by the dropwise addition of a solution of N-benzyloxycarbonyl-4-piperidone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous THF from the dropping funnel.

  • The reaction mixture is gently heated to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, the mixture is heated at reflux for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

  • The reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The resulting mixture is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of the β-hydroxy ester to form the β-lactam ring.

Materials:

  • Ethyl 3-(1-(benzyloxycarbonyl)-4-hydroxypiperidin-4-yl)propanoate (1.0 eq)

  • Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere is charged with a solution of the purified β-hydroxy ester from Step 1 (1.0 eq) in anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of a Grignard reagent, such as methylmagnesium bromide (2.2 eq in THF), is added dropwise to the cooled solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as the final product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
This compoundC₁₆H₁₉NO₃273.3360-75>95

Experimental Workflow

G start Start: N-Cbz-4-piperidone reformatsky Reformatsky Reaction (Ethyl bromoacetate, Zn, THF) start->reformatsky workup1 Aqueous Workup & Extraction reformatsky->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate: β-Hydroxy ester purification1->intermediate cyclization Cyclization (Grignard Reagent, THF) intermediate->cyclization workup2 Aqueous Workup & Extraction cyclization->workup2 purification2 Column Chromatography workup2->purification2 product Final Product: This compound purification2->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: Experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process involving the sequential formation of new chemical bonds and ring structures. The logical relationship between the key steps is illustrated below.

G start_material Starting Material: N-Cbz-4-piperidone key_reaction1 Key Reaction 1: C-C Bond Formation (Reformatsky Reaction) start_material->key_reaction1 intermediate_formation Intermediate Formation: β-Hydroxy ester key_reaction1->intermediate_formation key_reaction2 Key Reaction 2: C-N Bond Formation (Intramolecular Cyclization) intermediate_formation->key_reaction2 final_product Target Molecule: Spiro-β-lactam key_reaction2->final_product

Caption: Logical relationship of synthetic steps.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound. This valuable synthetic intermediate can be prepared on a laboratory scale, enabling further research and development in areas such as PROTAC design and medicinal chemistry. The clear, step-by-step instructions, along with the provided data and workflow diagrams, are intended to facilitate the successful implementation of this synthesis by researchers in the field.

Application Notes and Protocols for Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides detailed application notes and protocols for the use of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a rigid linker in the synthesis and evaluation of novel PROTACs. The spirocyclic nature of this linker imparts conformational rigidity, which can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing the stability of the ternary complex (POI-PROTAC-E3 ligase) and leading to more potent and selective protein degradation.[1][2]

Product Information

Product Name This compound
CAS Number 147610-98-8
Molecular Formula C₁₆H₁₉NO₃
Molecular Weight 273.33 g/mol
Appearance White to off-white solid
Purity ≥95%
Storage Store at 4°C

Application: PROTAC Synthesis

This compound serves as a key building block for the synthesis of PROTACs. The benzyl carbamate protecting group can be readily removed to liberate a secondary amine, which can then be coupled to a suitable functional group on either the POI ligand or the E3 ligase ligand. The ketone moiety provides a potential point for further chemical modification if desired.

Protocol 1: Synthesis of a Hypothetical PROTAC (PROTAC-XYZ) Targeting Protein XYZ for Degradation via Recruitment of Cereblon (CRBN)

This protocol describes a representative synthesis of a PROTAC targeting a hypothetical protein "XYZ" using a known ligand for XYZ and pomalidomide as the CRBN E3 ligase ligand.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add Palladium on carbon (10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 7-azaspiro[3.5]nonan-2-one.

Step 2: Coupling with the POI Ligand

  • Dissolve the POI ligand (containing a carboxylic acid group) (1.0 eq) in a suitable solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 7-azaspiro[3.5]nonan-2-one (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the intermediate product.

Step 3: Coupling with the E3 Ligase Ligand

  • The intermediate from Step 2 now has a reactive ketone. This protocol will utilize a different functional handle on a modified spirocyclic linker for simplicity in this hypothetical example. Assuming a derivative of the linker with a carboxylic acid is used, the final coupling step would be an amide bond formation with an amine-functionalized E3 ligase ligand (e.g., an analogue of pomalidomide).

  • Dissolve the intermediate from Step 2 (with a carboxylic acid handle) (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir for 15-30 minutes at room temperature.

  • Add the amine-containing E3 ligase ligand (1.0 eq).

  • Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Purify the final PROTAC-XYZ using reverse-phase HPLC.

G cluster_synthesis PROTAC Synthesis Workflow linker Benzyl 2-oxo-7- azaspiro[3.5]nonane- 7-carboxylate deprotection Deprotection (H2, Pd/C) linker->deprotection activated_linker 7-azaspiro[3.5]nonan-2-one deprotection->activated_linker coupling1 Amide Coupling (HATU, DIPEA) activated_linker->coupling1 poi_ligand POI Ligand (with COOH) poi_ligand->coupling1 intermediate Intermediate: POI Ligand-Linker coupling1->intermediate coupling2 Amide Coupling (HATU, DIPEA) intermediate->coupling2 e3_ligand E3 Ligase Ligand (Pomalidomide derivative with amine) e3_ligand->coupling2 protac_xyz Final PROTAC-XYZ coupling2->protac_xyz purification Purification (HPLC) protac_xyz->purification final_product Purified PROTAC-XYZ purification->final_product

Caption: A generalized workflow for the synthesis of a PROTAC using the spirocyclic linker.

Biological Evaluation of PROTAC-XYZ

The following protocols are designed to assess the biological activity of the newly synthesized PROTAC-XYZ.

Protocol 2: Western Blot for Target Protein Degradation

This protocol quantifies the degradation of the target protein XYZ in a cellular context.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one that endogenously expresses Protein XYZ and CRBN) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-XYZ (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Protein XYZ overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.

G cluster_wb Western Blot Workflow cell_culture Cell Culture & PROTAC Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-XYZ & Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis

Caption: A streamlined workflow for Western Blot analysis of PROTAC efficacy.

Protocol 3: Cell Viability Assay

This assay determines the effect of PROTAC-XYZ on cell proliferation, which is often a downstream consequence of target protein degradation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of PROTAC-XYZ for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for our PROTAC-XYZ, which incorporates the this compound linker, and a control PROTAC with a flexible PEG linker.

Table 1: In Vitro Degradation of Protein XYZ

PROTAC Linker Type DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-XYZRigid (Spirocyclic)15>95
PROTAC-PEGFlexible (PEG4)8580

Table 2: Anti-proliferative Activity

PROTAC Linker Type IC₅₀ (nM)
PROTAC-XYZRigid (Spirocyclic)25
PROTAC-PEGFlexible (PEG4)150

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC-XYZ, containing the rigid spirocyclic linker, is designed to induce the formation of a stable ternary complex between Protein XYZ and the CRBN E3 ligase. This proximity facilitates the ubiquitination of Protein XYZ, marking it for degradation by the 26S proteasome.

G cluster_moa PROTAC Mechanism of Action protac PROTAC-XYZ (with Spirocyclic Linker) ternary_complex Ternary Complex (XYZ-PROTAC-CRBN) protac->ternary_complex poi Protein XYZ (Target Protein) poi->ternary_complex e3_ligase CRBN E3 Ligase e3_ligase->ternary_complex poly_ub Poly-ubiquitinated Protein XYZ ternary_complex->poly_ub Ubiquitination ub Ubiquitin ub->ternary_complex proteasome 26S Proteasome poly_ub->proteasome degradation Degradation proteasome->degradation degradation->protac Recycled peptides Peptides degradation->peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs with rigid linkers. The conformational constraint provided by the spirocyclic scaffold has the potential to improve the potency and efficacy of PROTACs by facilitating the formation of a stable and productive ternary complex. The protocols and hypothetical data presented here provide a framework for the successful application of this linker in novel drug discovery projects. Further optimization of the linker attachment points and overall PROTAC design will be necessary for specific target proteins.

References

Application Notes and Protocols: Incorporating Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate into PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a spirocyclic building block, into the synthesis of Proteolysis Targeting Chimeras (PROTACs). The unique three-dimensional architecture of this linker component offers a strategy to impart conformational rigidity to the PROTAC molecule, potentially enhancing ternary complex stability and improving pharmacological properties.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] The composition, length, and rigidity of the linker can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting degrader.[1][5]

Spirocyclic motifs, such as the one in this compound, are increasingly being explored in PROTAC design to introduce conformational constraint.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and enhancing binding cooperativity.

Overview of this compound

This compound is a commercially available building block suitable for PROTAC synthesis.[6][7][8] Its key features include:

  • Spirocyclic Core: Provides a rigid scaffold to control the spatial orientation of the connected ligands.

  • Carbamate-Protected Amine: The benzyl carbamate (Cbz) protecting group on the secondary amine allows for selective deprotection and subsequent functionalization.

  • Ketone Functional Group: The ketone can potentially be used for further chemical modifications, although it is more commonly the amine that is functionalized in PROTAC synthesis.

The general strategy for incorporating this linker involves two main steps: deprotection of the Cbz group to reveal the secondary amine, followed by coupling of this amine to a carboxylic acid-functionalized warhead or E3 ligase ligand via amide bond formation.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a PROTAC. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Cbz protecting group to yield the free secondary amine, 2-oxo-7-azaspiro[3.5]nonane.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

  • Carefully add 10% Palladium on carbon (0.1 eq) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-oxo-7-azaspiro[3.5]nonane.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Protocol 2: Amide Coupling to a Carboxylic Acid-Functionalized Ligand

This protocol details the formation of an amide bond between the deprotected spirocyclic linker and a carboxylic acid-containing warhead or E3 ligase ligand.

Materials:

  • 2-oxo-7-azaspiro[3.5]nonane (from Protocol 1)

  • Carboxylic acid-functionalized ligand (e.g., warhead-COOH or E3-ligand-COOH)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.2 eq) and the tertiary amine base (e.g., DIPEA, 3.0 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the crude 2-oxo-7-azaspiro[3.5]nonane (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the deprotected linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC conjugate.

Data Presentation

The following table provides an illustrative example of the type of data that should be collected and organized during the synthesis and characterization of a PROTAC incorporating the spirocyclic linker.

Compound Structure Molecular Weight ( g/mol ) Reaction Step Yield (%) Purity (%) Analytical Method
1 This compound273.33Starting Material->95NMR, LC-MS
2 2-oxo-7-azaspiro[3.5]nonane139.19Deprotection95 (crude)--
3 Warhead-COOH(Variable)Starting Material->95NMR, LC-MS
4 Warhead-Linker(Variable)Amide Coupling65>98NMR, LC-MS, HPLC
5 E3 Ligand-Linker-Warhead (Final PROTAC)(Variable)Amide Coupling58>99NMR, HRMS, HPLC

Note: The yields and purities presented are for illustrative purposes only and will vary depending on the specific substrates and reaction conditions.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound deprotection Cbz Deprotection (H2, Pd/C) start->deprotection linker 2-oxo-7-azaspiro[3.5]nonane deprotection->linker coupling1 Amide Coupling (HATU, DIPEA) linker->coupling1 warhead Warhead-COOH warhead->coupling1 e3_ligand E3 Ligase Ligand-COOH coupling2 Amide Coupling (HATU, DIPEA) e3_ligand->coupling2 intermediate Warhead-Linker coupling1->intermediate intermediate->coupling2 protac Final PROTAC coupling2->protac

Caption: Synthetic workflow for incorporating the spirocyclic linker into a PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Degradation Proteasomal Degradation UbTarget->Degradation Proteasome 26S Proteasome Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Coupling of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with E3 Ligase Ligands in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a versatile linker building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] This technology represents a promising therapeutic modality in drug discovery.

The strategic selection of the linker is critical in PROTAC design, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency and selectivity of protein degradation.[3] The azaspiro[3.5]nonane scaffold offers a rigid and three-dimensional structural element to the linker, which can be advantageous in optimizing the spatial orientation of the target protein and the E3 ligase.

Overview of the Coupling Strategy

The synthesis of a PROTAC using this compound typically involves a multi-step process. The core of this process is the formation of a stable amide bond between the linker and a functionalized E3 ligase ligand. The general workflow can be conceptualized as follows:

G cluster_0 Linker Preparation cluster_1 Coupling Reaction cluster_2 PROTAC Assembly A This compound B Deprotection/Modification A->B D Amide Bond Formation B->D C Activated E3 Ligase Ligand C->D E Linker-E3 Ligase Conjugate D->E F Coupling with Target Ligand E->F G Final PROTAC Molecule F->G G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation G Synthesis PROTAC Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell Culture (Target Protein Expressing Line) Purification->Cell_Culture Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western_Blot Western Blot Analysis (Protein Degradation) Lysis->Western_Blot DC50 DC50 Determination Western_Blot->DC50 Off_Target Off-Target Analysis (Proteomics) DC50->Off_Target IC50 IC50 Determination Viability->IC50 IC50->Off_Target PK_PD In Vivo Studies (Pharmacokinetics/Pharmacodynamics) Off_Target->PK_PD

References

Application Notes and Protocols: Cbz Deprotection of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for fine-tuning of their pharmacological properties. The linker is a critical component, influencing the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase). Spirocyclic motifs, such as the 7-azaspiro[3.5]nonane core, are increasingly incorporated into PROTAC linkers to provide conformational rigidity and improve physicochemical properties.

This application note provides a detailed protocol for a key step in the synthesis of PROTACs utilizing a spirocyclic linker: the deprotection of the carboxybenzyl (Cbz) protecting group from Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This step is crucial for revealing the secondary amine on the spirocyclic core, which then serves as a versatile attachment point for coupling to either the POI ligand or the E3 ligase ligand, thus enabling the construction of the final heterobifunctional PROTAC molecule. The most common and effective method for Cbz deprotection is catalytic hydrogenation, which offers mild and clean reaction conditions.

Data Presentation

The efficiency of Cbz deprotection can be influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. Below is a summary of typical conditions for Cbz deprotection via catalytic hydrogenation.

SubstrateCatalyst (mol%)Hydrogen SourceSolventPressure (atm)Time (h)Temperature (°C)Yield (%)
Cbz-Protected Amine (General)10% Pd/C (10-20)H₂ (gas)MeOH11-4Room Temperature>95
Cbz-Protected Amine (General)10% Pd/C (10-20)Ammonium Formate (5-10 eq)MeOHN/A1-6Room TemperatureHigh

Experimental Protocols

Protocol 1: Cbz Deprotection of this compound via Catalytic Hydrogenation with H₂ Gas

This protocol describes the removal of the Cbz group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Round-bottom flask equipped with a magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the stirred solution.

  • Hydrogenation Setup: Seal the flask and evacuate the inert gas, then backfill with hydrogen gas. Repeat this cycle three times to ensure complete replacement of the inert atmosphere with hydrogen. For reactions at atmospheric pressure, a hydrogen-filled balloon fitted to the flask is sufficient.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 7-azaspiro[3.5]nonan-2-one. The product is often of sufficient purity to be used in the subsequent coupling step without further purification.

Protocol 2: Cbz Deprotection via Transfer Hydrogenation

This alternative protocol avoids the need for a hydrogen gas cylinder by using a hydrogen donor, such as ammonium formate.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Round-bottom flask equipped with a magnetic stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (5-10 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Gentle heating (e.g., to 40-60°C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC, highlighting the pivotal role of the Cbz deprotection step.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product POI_Ligand POI Ligand (with coupling handle) Coupling1 First Amide Coupling POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with coupling handle) Coupling2 Second Amide Coupling E3_Ligand->Coupling2 Linker_Cbz Benzyl 2-oxo-7- azaspiro[3.5]nonane- 7-carboxylate Deprotection Cbz Deprotection (Catalytic Hydrogenation) Linker_Cbz->Deprotection Deprotected_Linker 7-Azaspiro[3.5]nonan-2-one Deprotection->Deprotected_Linker Intermediate_PROTAC POI-Linker or E3-Linker Conjugate Coupling1->Intermediate_PROTAC Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Deprotected_Linker->Coupling1 Intermediate_PROTAC->Coupling2

Caption: Workflow for PROTAC synthesis featuring Cbz deprotection.

Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a synthesized PROTAC induces the degradation of a target protein.

PROTAC_MoA cluster_cellular_environment Cellular Environment cluster_process Degradation Process PROTAC Synthesized PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination transfers Proteasome 26S Proteasome Ternary_Complex->Ubiquitination recruits Degradation Proteasomal Degradation Ubiquitination->Degradation marks for Degradation->POI degrades Degradation->Proteasome mediated by

Caption: PROTAC-mediated protein degradation pathway.

Application of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the core of the most prominent TPD technology, Proteolysis Targeting Chimeras (PROTACs), is the linker element, which connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. The nature of this linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a valuable chemical scaffold for the construction of PROTAC linkers. Its rigid, three-dimensional structure can help to optimize the spatial orientation of the two binding ligands, potentially enhancing the stability of the ternary complex and improving degradation efficiency. The spirocyclic core offers a departure from more conventional linear or polyethylene glycol (PEG)-based linkers, providing a unique conformational constraint that can be exploited to fine-tune the pharmacological properties of the degrader. While this specific molecule serves as a building block, its core azaspiro[3.5]nonane structure has been successfully incorporated into potent PROTACs targeting key cancer-related proteins.

This document provides detailed application notes and protocols based on published research demonstrating the utility of the azaspiro[3.5]nonane scaffold in the development of targeted protein degraders.

Application Examples

The versatility of the azaspiro[3.5]nonane scaffold is highlighted in the development of PROTACs for distinct and challenging therapeutic targets: the oncogenic KRAS G12D mutant and hematopoietic prostaglandin D2 synthase (H-PGDS).

Targeting Oncogenic KRAS G12D with a 2-Azaspiro[3.5]nonane Containing Linker

The KRAS oncogene is frequently mutated in various cancers, with the G12D mutation being particularly prevalent in pancreatic cancer. The development of effective therapies against KRAS mutants has been a long-standing challenge. A recent study has described the development of a potent and selective PROTAC, ZJK-807 (also referred to as compound A11), which incorporates a 2-azaspiro[3.5]nonane ring in its linker to induce the degradation of KRAS G12D.[1]

Signaling Pathway and Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, most notably the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor development. ZJK-807, by inducing the degradation of KRAS G12D, effectively shuts down this oncogenic signaling cascade.

KRAS_pathway cluster_PROTAC PROTAC-mediated Degradation cluster_signaling MAPK/ERK Signaling Pathway ZJK-807 ZJK-807 KRAS_G12D KRAS G12D ZJK-807->KRAS_G12D binds E3_Ligase E3 Ubiquitin Ligase ZJK-807->E3_Ligase recruits Proteasome Proteasome KRAS_G12D->Proteasome Degradation RAF RAF KRAS_G12D->RAF E3_Ligase->KRAS_G12D Ubiquitinates Proliferation Cell Proliferation & Survival Ub Ubiquitin Receptor Growth Factor Receptor SOS SOS1 Receptor->SOS SOS->KRAS_G12D MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Mechanism of ZJK-807 action on the KRAS signaling pathway.

Quantitative Data

The efficacy of ZJK-807 in degrading KRAS G12D was evaluated in the AsPC-1 pancreatic cancer cell line.

CompoundTargetCell LineDegradation MetricValueReference
ZJK-807 (A11) KRAS G12DAsPC-1IC500.22 ± 0.06 µM[1]
ZJK-807 (A11) KRAS G12DAsPC-1% Degradation at 1 µM85 ± 2%[1]
Modulating Inflammatory Responses by Targeting H-PGDS with an Azaspiro[3.5]nonane-based PROTAC

Hematopoietic prostaglandin D2 synthase (H-PGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. A study focused on optimizing linker rigidity in PROTACs for H-PGDS led to the development of PROTAC-3 , which features an azaspiro[3.5]nonane ring.[2] This compound demonstrated potent degradation of H-PGDS.

Signaling Pathway and Mechanism of Action

H-PGDS catalyzes the isomerization of PGH2 to PGD2. PGD2 then signals through cell surface receptors (DP1 and DP2/CRTH2) to mediate various physiological and pathological processes, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes. By degrading H-PGDS, PROTAC-3 can effectively reduce the levels of PGD2, thereby mitigating inflammatory responses.

HPGDS_pathway cluster_PROTAC PROTAC-mediated Degradation cluster_signaling Prostaglandin D2 Synthesis and Signaling PROTAC3 PROTAC-3 HPGDS H-PGDS PROTAC3->HPGDS binds E3_Ligase E3 Ubiquitin Ligase PROTAC3->E3_Ligase recruits Proteasome Proteasome HPGDS->Proteasome Degradation PGD2 PGD2 HPGDS->PGD2 E3_Ligase->HPGDS Ubiquitinates Ub Ubiquitin Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGH2->HPGDS DP_Receptors DP1/DP2 Receptors PGD2->DP_Receptors Inflammation Inflammatory Responses DP_Receptors->Inflammation

Figure 2: Mechanism of PROTAC-3 action on the PGD2 synthesis pathway.

Quantitative Data

The degradation of H-PGDS by PROTAC-3 was assessed in KU812 cells, a human basophilic leukemia cell line.

CompoundTargetCell LineDegradation MetricValueReference
PROTAC-3 H-PGDSKU812DC500.15 ± 0.072 nM[2]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs incorporating the azaspiro[3.5]nonane scaffold, based on the methodologies described in the cited literature.

Protocol 1: Synthesis of an Azaspiro[3.5]nonane-containing PROTAC

This protocol outlines a representative synthetic route for coupling the azaspiro[3.5]nonane linker to the target protein ligand and the E3 ligase ligand. The specific starting materials and reaction conditions will vary depending on the desired final PROTAC.

PROTAC_synthesis Start Azaspiro[3.5]nonane precursor Step1 Couple to E3 Ligase Ligand Start->Step1 Intermediate E3 Ligase-Linker Intermediate Step1->Intermediate Step2 Couple to Target Ligand Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Figure 3: General workflow for the synthesis of an azaspiro[3.5]nonane-based PROTAC.

Materials:

  • Appropriately functionalized azaspiro[3.5]nonane linker precursor (e.g., with a free amine or carboxylic acid for coupling).

  • Target protein ligand with a suitable reactive handle (e.g., a carboxylic acid, amine, or halide).

  • E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) with a suitable reactive handle.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, triethylamine).

  • Anhydrous solvents (e.g., DMF, DMSO, DCM).

  • Reagents for deprotection steps if protecting groups are used (e.g., TFA for Boc deprotection, Pd/C and H2 for Cbz deprotection).

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Procedure:

  • Coupling of the Linker to the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) and the azaspiro[3.5]nonane linker (1.1 eq) in an anhydrous solvent such as DMF.

    • Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours, monitoring the reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the E3 ligase-linker intermediate.

  • Deprotection (if necessary):

    • If the linker intermediate has a protecting group, remove it using standard deprotection conditions. For example, a Boc group can be removed with TFA in DCM, and a Cbz group can be removed by catalytic hydrogenation (Pd/C, H2).

    • Work up the reaction to isolate the deprotected intermediate.

  • Coupling of the Intermediate to the Target Protein Ligand:

    • Dissolve the deprotected E3 ligase-linker intermediate (1.0 eq) and the target protein ligand (1.1 eq) in an anhydrous solvent.

    • Add a coupling reagent and a base as described in step 1.

    • Stir the reaction mixture until completion, as monitored by LC-MS or TLC.

    • Work up and purify the final PROTAC using flash column chromatography and/or preparative HPLC to ensure high purity.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Evaluation of Protein Degradation by Western Blotting

This protocol describes a standard method for assessing the ability of a PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., AsPC-1 for KRAS G12D, KU812 for H-PGDS).

  • Cell culture medium and supplements.

  • The synthesized PROTAC dissolved in DMSO to make a stock solution.

  • RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or vinculin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Seed the cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).

Conclusion

This compound and its core azaspiro[3.5]nonane scaffold represent a valuable and promising class of linkers for the development of PROTACs. The rigid, three-dimensional nature of this scaffold can impart favorable conformational constraints, leading to potent and selective protein degraders for challenging therapeutic targets. The successful application of this linker motif in the degradation of KRAS G12D and H-PGDS underscores its potential in addressing diseases such as cancer and inflammatory disorders. The protocols and data presented herein provide a foundation for researchers to explore the utility of this linker in their own targeted protein degradation programs.

References

PROTACs using Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate for degrading KRAS.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: PROTACs for Degrading KRAS Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein (in this case, KRAS), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Mutations in the KRAS gene are prevalent in many cancers, making it a highly sought-after therapeutic target.[1][2] While small molecule inhibitors for KRAS mutants like KRAS G12C have been developed, PROTACs offer a complementary strategy by inducing protein degradation rather than just inhibition.[1][2] This approach can potentially lead to a more sustained and potent downstream signaling inhibition and may overcome resistance mechanisms associated with traditional inhibitors.[3][4]

This document provides detailed application notes and protocols for researchers working on PROTACs for KRAS degradation. While the specific linker, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is a known PROTAC linker[5][6][7][8][9][10][11], its application in published KRAS PROTACs is not yet documented. Therefore, we will focus on a well-characterized KRAS G12C degrader, LC-2 , as a representative example to illustrate the principles and methodologies.[1][2]

PROTAC-Mediated KRAS Degradation

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein (KRAS), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated KRAS is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment KRAS KRAS Protein Ternary_Complex KRAS-PROTAC-E3 Ligase Ternary Complex KRAS->Ternary_Complex Binding PROTAC PROTAC (e.g., LC-2) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex PolyUb_KRAS Polyubiquitinated KRAS Ternary_Complex->PolyUb_KRAS Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_KRAS->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments KRAS_Signaling_Pathway cluster_downstream Downstream Signaling cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Proteasome Proteasome SOS1->KRAS_GDP GDP/GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PROTAC KRAS PROTAC (e.g., LC-2) PROTAC->KRAS_GTP Degradation Experimental_Workflow start Synthesize & Purify PROTAC Candidate biochem Biochemical Assays (e.g., Ternary Complex Formation) start->biochem cell_based Cell-Based Assays start->cell_based degradation Western Blot for KRAS Degradation cell_based->degradation downstream Phospho-protein Analysis (p-ERK, p-AKT) degradation->downstream viability Cell Viability Assay (e.g., CellTiter-Glo) degradation->viability mechanism Mechanistic Studies (Proteasome/Neddylation Inhibition, E3 Ligase Competition) degradation->mechanism end Lead Optimization downstream->end viability->end mechanism->end in_vivo In Vivo Xenograft Studies end->in_vivo

References

Application Notes and Protocols for the Design of PROTACs with Rigid Linkers for Specific Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the protein, offering a powerful strategy for targeting previously "undruggable" proteins.[1][3] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[5][6] This document provides detailed application notes and protocols focusing on the design and evaluation of PROTACs utilizing rigid linkers.

Rigid linkers, which incorporate structural elements like aromatic rings, piperazine moieties, or alkynes, offer the potential for enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[1][7] By reducing the conformational flexibility, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is optimal for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a crucial step for efficient ubiquitination and subsequent degradation.[8][9]

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[4][] This proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 E2-E3 Complex Ub Ubiquitin Ub->E1 Activation ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Comparison of PROTACs with Rigid Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[4][8] The following tables summarize quantitative data for PROTACs incorporating various rigid linkers.

Table 1: Impact of Rigid Linkers on Androgen Receptor (AR) Degradation

PROTACLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC 50Rigid (Alkyne, Piperidine)VHLLNCaP< 1> 95[5]
PROTAC with Disubstituted PhenylRigid (Aromatic)IAP22Rv1No activity-[11]
Parent PROTAC (Flexible PEG)Flexible (PEG)IAP22Rv1Exhibited degradation-[11]

Table 2: Comparison of Linker Types for BRD4 Degradation

PROTACLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
QCA570 (49)Rigid (Alkyne)CRBNMOLM13pM range> 90[5]
PROTAC 48Flexible (Alkyl)CRBNMOLM13pM range> 90[5]

Table 3: Impact of Triazole-Containing Rigid Linkers on CDK9 Degradation

PROTACLinker CompositionE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
16Triazole-AlkylCRBNMOLM-1310-100> 80
17Triazole-AlkylCRBNMOLM-1310-100> 80
22Triazole-AlkylCRBNMOLM-13100-1000~60

Experimental Protocols

A systematic workflow is essential for the design and evaluation of novel PROTACs. This typically involves chemical synthesis followed by a series of biochemical and cellular assays to confirm the mechanism of action and determine potency and efficacy.

Experimental_Workflow cluster_workflow PROTAC Development Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Evaluation A PROTAC Design & Synthesis (Rigid Linker Strategy) B Biochemical Assays A->B C Cellular Assays B->C D Lead Optimization C->D Iterative Refinement B1 Target Binding Assay (e.g., SPR, ITC) B3 Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) B1->B3 B2 E3 Ligase Binding Assay (e.g., FP, TR-FRET) B2->B3 C1 Target Degradation Assay (Western Blot, In-Cell Western) C2 Ubiquitination Assay (Immunoprecipitation) C1->C2 C3 Cell Viability Assay (e.g., MTT, CellTiter-Glo)

A typical workflow for the design and evaluation of PROTACs.
Protocol 1: Western Blot Analysis of Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[1]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[4]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein, confirming the functional consequence of ternary complex formation.

Materials:

  • Recombinant purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and E3 ligase complex (e.g., VHL or CRBN complex).

  • Recombinant purified target protein (POI).

  • Ubiquitin and ATP.

  • PROTAC of interest.

  • Ubiquitination reaction buffer.

  • SDS-PAGE and Western blot reagents as described in Protocol 1.

  • Anti-ubiquitin antibody or antibody against the POI.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

    • Add the PROTAC of interest at various concentrations. Include a no-PROTAC control.

  • Ubiquitination Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot as described in Protocol 1.

    • Probe the membrane with an antibody against the target protein or an anti-ubiquitin antibody.

  • Data Analysis:

    • A ladder of higher molecular weight bands or a smear above the unmodified target protein band in the PROTAC-treated lanes indicates polyubiquitination.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged POI).

  • Purified, tagged E3 ligase complex (e.g., His-tagged VHL complex).

  • PROTAC of interest.

  • TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium).

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).

  • Assay buffer and microplates.

Procedure:

  • Assay Setup:

    • In a microplate, combine the tagged target protein, tagged E3 ligase complex, and varying concentrations of the PROTAC.

  • Antibody Addition:

    • Add the donor and acceptor-labeled antibodies to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.

  • Data Analysis:

    • Plot the FRET signal against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation and the "hook effect" at high PROTAC concentrations.

Logical Relationships in PROTAC Design

The successful design of a potent PROTAC with a rigid linker involves a careful balance of multiple factors. The linker is not merely a spacer but an active contributor to the ternary complex stability and the overall properties of the molecule.

PROTAC_Design_Logic cluster_design Rational PROTAC Design with Rigid Linkers cluster_linker Linker Optimization A POI Ligand Selection (Binding Affinity & Specificity) D Ternary Complex Formation (Stability & Cooperativity) A->D B E3 Ligase Ligand Selection (e.g., for VHL, CRBN) B->D C Rigid Linker Design C->D E Physicochemical Properties (Solubility, Permeability) C->E F Potent & Selective Degradation (Low DC50, High Dmax) D->F E->F C1 Length C1->C C2 Composition (e.g., Aromatic, Piperazine) C2->C C3 Attachment Points C3->C

References

Application Notes and Protocols for the Chromatographic Purification of PROTACs Containing Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This document provides detailed application notes and protocols for the chromatographic purification of PROTACs that incorporate the Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate moiety as a rigid and structurally complex linker component. The unique spirocyclic nature of this linker imparts a three-dimensional architecture that can be advantageous for optimizing ternary complex formation. However, its structural complexity and the presence of the benzyl carbamate (Cbz) protecting group present specific challenges and considerations for purification. These notes are intended to guide researchers, scientists, and drug development professionals in developing robust and efficient purification strategies for this class of PROTACs.

Physicochemical Properties of the Linker Moiety

The core structure, this compound, possesses the following computed properties:

PropertyValue
Molecular Formula C₁₆H₁₉NO₃[1][2]
Molecular Weight 273.33 g/mol [1][2]
Topological Polar Surface Area (TPSA) 46.61 Ų[2]
logP (calculated) 2.7683[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

These properties suggest a moderately lipophilic and polar molecule, making it amenable to both normal-phase and reverse-phase chromatography. The rigidity of the spirocyclic core can influence its interaction with chromatographic stationary phases.[3]

General Purification Workflow

The purification of PROTACs containing the this compound linker typically involves a multi-step chromatographic approach to remove starting materials, reagents, and byproducts. A general workflow is outlined below.

PROTAC Purification Workflow crude Crude PROTAC Mixture flash Normal-Phase Flash Chromatography (Initial Cleanup) crude->flash rp_hplc Preparative Reverse-Phase HPLC (Final Purification) flash->rp_hplc fractions Fraction Analysis (LC-MS) rp_hplc->fractions pooling Pooling of Pure Fractions fractions->pooling lyophilization Lyophilization pooling->lyophilization final_protac Pure PROTAC (>95%) lyophilization->final_protac

Caption: General workflow for the purification of PROTACs.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Initial Cleanup)

This initial step is designed to remove non-polar impurities and unreacted starting materials from the crude reaction mixture. The Cbz protecting group is generally stable under typical normal-phase conditions.[4][5]

Materials:

  • Crude PROTAC product

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade or Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Flash chromatography system with UV detection

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DCM. If solubility is an issue, a small amount of MeOH can be added. Adsorb the sample onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column packed with a suitable solvent system (e.g., Hexanes/EtOAc or DCM/MeOH).

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient could be from 100% DCM to 90:10 DCM/MeOH over several column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 254 nm and/or 280 nm).

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.

  • Pooling and Concentration: Combine the fractions containing the product of interest and remove the solvent under reduced pressure.

Representative Data for Normal-Phase Flash Chromatography:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Flow Rate 40-80 mL/min (for a medium-sized column)
Detection 254 nm
Typical Purity after this Step 70-90%
Protocol 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity (>95%) required for biological assays. Given the moderate lipophilicity of the PROTAC, a C18 stationary phase is a suitable starting point.

Materials:

  • Partially purified PROTAC from flash chromatography

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

  • Preparative HPLC system with a C18 column and UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the partially purified PROTAC in a minimal volume of a strong solvent like DMSO or DMF, and then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to ensure solubility upon injection. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Chromatographic Separation: Inject the sample and elute with a linear gradient of ACN in water (both containing 0.1% TFA or FA). A shallow gradient is often necessary to achieve good separation of closely eluting impurities.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Analysis: Confirm the identity and purity of the collected fractions using analytical LC-MS.

  • Pooling and Lyophilization: Combine the pure fractions and freeze-dry to obtain the final product as a solid.

Representative Data for Preparative RP-HPLC:

ParameterValue
Stationary Phase C18 Silica, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-70% B over 30 minutes
Flow Rate 20-50 mL/min (for a 20-50 mm ID column)
Detection 254 nm and 280 nm
Final Purity >95%
Typical Overall Yield 20-50%
Protocol 3: Chiral Purification (if necessary)

The synthesis of PROTACs containing the spirocyclic linker may result in diastereomers if other chiral centers are present in the molecule. If analytical chiral chromatography indicates the presence of stereoisomers, a preparative chiral separation step will be required. Supercritical Fluid Chromatography (SFC) is often the method of choice for chiral separations due to its high efficiency and reduced solvent consumption.

Materials:

  • Diastereomeric mixture of the PROTAC

  • Appropriate chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Supercritical CO₂

  • Co-solvent (e.g., Methanol, Ethanol, or Isopropanol with an additive like diethylamine for basic compounds)

  • Preparative SFC system

Procedure:

  • Method Development: Develop a separation method on an analytical scale to identify a suitable CSP and mobile phase that provides baseline resolution of the stereoisomers.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase co-solvent.

  • Preparative SFC: Scale up the analytical method to a preparative scale. Inject the sample and collect the separated isomer peaks.

  • Analysis and Post-Processing: Analyze the purity of each collected fraction by analytical chiral SFC or HPLC. Pool the pure fractions of each isomer and remove the solvent.

Representative Data for Chiral SFC:

ParameterValue
Stationary Phase Chiralpak IA, IB, IC, etc. (Amylose or Cellulose-based)
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Diethylamine
Gradient/Isocratic Isocratic (e.g., 80:20 CO₂/MeOH) or Gradient
Flow Rate 50-100 g/min (for a preparative column)
Back Pressure 100-150 bar
Detection UV (e.g., 254 nm)

Key Considerations and Troubleshooting

  • Solubility: PROTACs can have poor solubility. It is crucial to find a suitable solvent for sample preparation to avoid precipitation on the column. DMSO and DMF are good starting points.

  • Cbz Group Stability: The benzyl carbamate (Cbz) protecting group is stable to the acidic and basic conditions typically used in reverse-phase and normal-phase chromatography. However, it is sensitive to catalytic hydrogenation (e.g., Pd/C, H₂), so these conditions should be avoided during purification if the Cbz group needs to be retained.[5][6]

  • Peak Tailing: Peak tailing in RP-HPLC can be caused by interactions with residual silanols on the stationary phase. The use of an acidic modifier like TFA or formic acid in the mobile phase helps to suppress these interactions and improve peak shape.

  • Chirality: The spirocyclic linker itself is achiral if unsubstituted, but the introduction of substituents or its presence in a molecule with other chiral centers can lead to diastereomers. Analytical chiral chromatography is recommended to assess the stereochemical purity of the final compound.

  • LC-MS Analysis: Due to the relatively high molecular weight of PROTACs, electrospray ionization mass spectrometry (ESI-MS) is the preferred method for analysis.[7][8]

PROTAC Mechanism of Action

The purified PROTAC facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds PolyUb Poly-ubiquitination POI->PolyUb is poly-ubiquitinated E3->POI transfers Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome targeted to Degraded Degraded POI Proteasome->Degraded PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled releases

Caption: Mechanism of action of a PROTAC.

Conclusion

The successful chromatographic purification of PROTACs containing the this compound linker is a critical step in their development as potential therapeutics. A multi-step approach, typically involving normal-phase flash chromatography for initial cleanup followed by preparative reverse-phase HPLC for final polishing, is generally effective. Careful consideration of the PROTAC's solubility, the stability of the Cbz protecting group, and the potential for stereoisomers is essential for developing a robust and efficient purification strategy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to obtain highly pure PROTACs for subsequent biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azaspiro[3.5]nonane PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspiro[3.5]nonane PROTAC linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing azaspiro[3.5]nonane linkers for PROTACs?

A1: The main challenges include the construction of the strained spirocyclic system, controlling stereochemistry, and the need for robust protecting group strategies for the secondary amine.[1][2] Subsequent functionalization to attach the warhead and E3 ligase ligand can also be problematic due to potential steric hindrance and the need for chemoselective reactions.[3]

Q2: Which synthetic routes are commonly employed for the azaspiro[3.5]nonane core?

A2: Common strategies include multi-step sequences often involving cyclization reactions.[4] Some prominent methods for constructing azaspirocycles, which can be adapted for azaspiro[3.5]nonane, include [3+2] cycloadditions, NBS-promoted semipinacol rearrangements, aza-Prins cyclizations, and ring-closing metathesis.[2] Solid-phase synthesis is also a viable approach for creating libraries of these linkers.[5]

Q3: How do I choose the appropriate protecting group for the azaspiro[3.5]nonane secondary amine?

A3: The choice of protecting group (e.g., Boc, Cbz, Fmoc) is critical and depends on the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired orthogonality for deprotection.[1] The stability of the protecting group under various reaction conditions must be considered to avoid unwanted side reactions.[1]

Q4: What are the key considerations for attaching the fully assembled azaspiro[3.5]nonane linker to the warhead and E3 ligase ligand?

A4: The key is to use efficient and chemoselective coupling reactions such as amide bond formation, "click chemistry," or nucleophilic substitution.[6] The choice of coupling chemistry will depend on the functional groups present on the linker and the ligands. It is also crucial to consider the optimal attachment points on the ligands to ensure that their binding affinities are not compromised.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of azaspiro[3.5]nonane PROTAC linkers.

Problem 1: Low Yield in Spirocycle Formation

Symptoms:

  • Low yield of the desired azaspiro[3.5]nonane core.

  • Formation of multiple side products observed by TLC or LC-MS.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Cyclization Optimize reaction conditions such as temperature, reaction time, and concentration. Consider using a different synthetic route if yields remain low.[2]
Steric Hindrance If the precursors are sterically bulky, this can impede cyclization. Redesign the synthetic route to introduce bulky groups at a later stage.
Side Reactions The presence of reactive functional groups can lead to undesired side reactions. Ensure that all other reactive functional groups are adequately protected.[1]
Reagent Quality Use fresh and high-purity reagents and solvents.
Problem 2: Difficulty in N-Protection or Deprotection

Symptoms:

  • Incomplete protection or deprotection of the secondary amine.

  • Low yields or decomposition of the product during these steps.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Reagents For Boc protection, ensure the use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] For deprotection, use conditions that are compatible with other functional groups in the molecule.
Reagent Degradation Reagents like (Boc)₂O and Cbz-Cl can degrade over time or with exposure to moisture.[1] Use fresh reagents.
Steric Hindrance The spirocyclic nature of the molecule might hinder the approach of reagents. Consider using less bulky protecting groups or optimizing reaction conditions (e.g., higher temperature, longer reaction time).[1]
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.
Problem 3: Challenges in Final PROTAC Assembly

Symptoms:

  • Low yield in the coupling of the azaspiro[3.5]nonane linker to the warhead or E3 ligase ligand.

  • Failure to form the final PROTAC molecule.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Steric Hindrance The bulky nature of the warhead or E3 ligase ligand can hinder the coupling reaction.[3] Use more potent coupling reagents like HATU or HBTU for amide bond formation.[3]
Poor Solubility Ensure all reactants are fully dissolved in a suitable anhydrous solvent like DMF or NMP.[3]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Microwave heating can sometimes be effective in overcoming steric barriers.[3]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and coupling reagents.

Experimental Protocols

General Protocol for N-Boc Protection of Azaspiro[3.5]nonane
  • Dissolve the azaspiro[3.5]nonane derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling to Synthesize the Final PROTAC
  • Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand) (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture for a few minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized azaspiro[3.5]nonane linker (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the final PROTAC using flash column chromatography or preparative HPLC.[3]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Azaspiro[3.5]nonane

Protecting GroupCommon ReagentDeprotection ConditionsOrthogonality
Boc (Boc)₂OAcidic (e.g., TFA in DCM)Stable to hydrogenolysis and mild base.
Cbz Cbz-ClHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc Fmoc-OSuBasic (e.g., Piperidine in DMF)Stable to acidic conditions and hydrogenolysis.

Visualizations

experimental_workflow cluster_synthesis Azaspiro[3.5]nonane Core Synthesis cluster_protac_assembly PROTAC Assembly start Starting Materials cyclization Spirocyclization start->cyclization Key Ring-Forming Reaction protection N-Protection cyclization->protection Yields Crude Spirocycle azaspiro_core Protected Azaspiro[3.5]nonane protection->azaspiro_core Purification deprotection N-Deprotection azaspiro_core->deprotection coupling1 Couple to Warhead deprotection->coupling1 Attach First Component coupling2 Couple to E3 Ligase Ligand coupling1->coupling2 Attach Second Component final_protac Final PROTAC coupling2->final_protac Final Purification

Caption: A generalized experimental workflow for the synthesis of azaspiro[3.5]nonane PROTAC linkers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in a Synthetic Step? cause1 Poor Reagent Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1 Use Fresh/Pure Reagents cause1->solution1 solution2 Optimize Temp, Time, Concentration cause2->solution2 solution3 Redesign Synthesis / Use Potent Reagents cause3->solution3 solution4 Protect Functional Groups cause4->solution4

Caption: A logical relationship diagram for troubleshooting low-yield reactions in the synthesis process.

References

Technical Support Center: Synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your synthetic yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Staudinger [2+2] cycloaddition for the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Optimization
1. Low or No Product Yield Ketene Instability/Decomposition: Ketenes are highly reactive and prone to polymerization or reaction with moisture.- Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents (e.g., dichloromethane), and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). - In Situ Generation: Generate the ketene from a precursor like chloroacetyl chloride in the presence of the imine (N-Cbz-4-piperidone) to ensure immediate trapping. - Temperature Control: Maintain low temperatures (e.g., -78 °C to 0 °C) during ketene generation and reaction to minimize side reactions.
Low Imine Reactivity: The imine, in this case, the ketone starting material N-Cbz-4-piperidone, may not be sufficiently reactive.While the starting material is a ketone and not a pre-formed imine, the initial nucleophilic attack is a crucial step. Ensure the purity of the N-Cbz-4-piperidone.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.Carefully control the stoichiometry of the acyl chloride and the base (e.g., triethylamine) used for ketene generation relative to the N-Cbz-4-piperidone. A slight excess of the ketene precursor and base may be beneficial.
Base Selection: The choice and purity of the base are critical for efficient ketene formation.Use a high-purity tertiary amine base like triethylamine or diisopropylethylamine (DIPEA). Ensure the base is dry.
2. Formation of Byproducts/Impure Product Ketene Dimerization/Polymerization: If the ketene is not trapped quickly by the imine, it can react with itself.- Slow Addition: Add the acyl chloride solution dropwise to the mixture of the piperidone and base to maintain a low concentration of free ketene. - Efficient Stirring: Ensure the reaction mixture is well-stirred to promote the desired cycloaddition.
Hydrolysis of Acyl Chloride: Presence of water will lead to the formation of the corresponding carboxylic acid.As mentioned, strict anhydrous conditions are essential.
Side reactions of the β-lactam ring: The product itself can be susceptible to ring-opening under certain conditions.Work up the reaction under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases during purification.
3. Difficulty in Product Purification Removal of Amine Salt: The hydrochloride salt of the tertiary amine base can be challenging to remove.- Aqueous Wash: Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine. - Filtration: In some cases, the salt may precipitate and can be removed by filtration.
Co-elution with Starting Materials or Byproducts: The product may have similar polarity to other components in the reaction mixture.- Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexanes) for silica gel chromatography. Gradient elution may be necessary. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction for synthesizing this compound? A1: The core reaction is the Staudinger [2+2] cycloaddition between a ketene and an imine.[1] In this specific synthesis, the ketene is typically generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base, which then reacts with N-Cbz-4-piperidone.

Q2: Why are anhydrous conditions so critical for this synthesis? A2: Ketenes are highly susceptible to hydrolysis, which converts them into carboxylic acids, and acyl chlorides can also be hydrolyzed.[2] Moisture will consume your reagents and significantly lower the yield of the desired β-lactam product.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can track the consumption of the N-Cbz-4-piperidone starting material and the appearance of the product spot. Staining with potassium permanganate can be helpful for visualizing the spots. For more detailed analysis, techniques like LC-MS or GC-MS can be used on aliquots from the reaction mixture.

Q4: What is the role of triethylamine in this reaction? A4: Triethylamine acts as a base to dehydrohalogenate the acyl chloride (e.g., chloroacetyl chloride), which leads to the in situ formation of the highly reactive ketene intermediate.[3]

Q5: The purification by column chromatography is proving difficult. Any suggestions? A5: If you are struggling with co-elution, consider trying a different solvent system or a different stationary phase (e.g., alumina). You can also try converting the product to a crystalline derivative for easier purification, followed by reversion to the desired product if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for Spiro-β-Lactam Synthesis (Analogous Systems)

The following table summarizes results from studies on analogous spiro-β-lactam syntheses, which can serve as a starting point for the optimization of the target molecule's synthesis.

Entry Ketene Precursor Base Solvent Temperature (°C) Yield (%) Reference
1Phenylacetyl chlorideTriethylamineDichloromethane0 to rt75Analogous Staudinger Reactions
2Methoxyacetyl chlorideTriethylamineToluenereflux65[3]
3Chloroacetyl chlorideTriethylamineDichloromethane0 - 582[4]
4Phenylacetic acid / TsClDIPEATHFrt to reflux42[5]

Note: Yields are for structurally similar spiro-β-lactams and may vary for the target molecule.

Experimental Protocols

Synthesis of Starting Material: N-Cbz-4-piperidone

The starting material, N-Cbz-4-piperidone, can be synthesized from 4-piperidone hydrochloride.

Reagents and Materials:

  • 4-piperidone hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride and triethylamine in dichloromethane at 0°C, add benzyl chloroformate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Cbz-4-piperidone, which can be purified by column chromatography if necessary.

Synthesis of this compound

This protocol describes a representative procedure based on the Staudinger cycloaddition.

Reagents and Materials:

  • N-Cbz-4-piperidone

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Dissolve N-Cbz-4-piperidone and triethylamine in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Dissolve chloroacetyl chloride in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred solution of the piperidone and triethylamine over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials Preparation cluster_reaction Staudinger Cycloaddition cluster_workup Workup & Purification N-Cbz-4-piperidone N-Cbz-4-piperidone Reaction_Setup Reaction Setup (Anhydrous DCM, 0°C, N2) N-Cbz-4-piperidone->Reaction_Setup Chloroacetyl_chloride Chloroacetyl chloride Slow_Addition Slow Addition of Chloroacetyl chloride Chloroacetyl_chloride->Slow_Addition Triethylamine Triethylamine Triethylamine->Reaction_Setup Reaction_Setup->Slow_Addition Reaction_Stirring Stir at RT (12-24h) Slow_Addition->Reaction_Stirring Quench Quench (Water) Reaction_Stirring->Quench Wash Aqueous Wash (HCl, NaHCO3, Brine) Quench->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Benzyl 2-oxo-7-azaspiro[3.5] nonane-7-carboxylate Purification->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield or No Reaction Check_Moisture Strictly Anhydrous Conditions? Start->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture Yes No_Moisture No Check_Moisture->No_Moisture No Check_Temp Low Temperature Maintained? Yes_Moisture->Check_Temp Solution_Moisture Dry all glassware, solvents, and reagents. Use inert atmosphere. No_Moisture->Solution_Moisture Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Check_Reagents Purity of Reagents (Base, Solvent)? Yes_Temp->Check_Reagents Solution_Temp Maintain 0°C or lower during ketene generation. No_Temp->Solution_Temp Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Stoichiometry Correct Stoichiometry? Yes_Reagents->Check_Stoichiometry Solution_Reagents Purify/distill base and solvent. No_Reagents->Solution_Reagents Yes_Stoichiometry Yes Check_Stoichiometry->Yes_Stoichiometry Yes No_Stoichiometry No Check_Stoichiometry->No_Stoichiometry No Further_Investigation Consider alternative ketene precursors or bases. Yes_Stoichiometry->Further_Investigation Solution_Stoichiometry Recalculate and carefully measure reactants. No_Stoichiometry->Solution_Stoichiometry

Caption: A decision tree for troubleshooting low yield issues.

References

Common side reactions in the preparation of spirocyclic linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spirocyclic linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.

Troubleshooting Guides & FAQs

This section provides detailed troubleshooting for common issues encountered during spirocyclization reactions, addressing specific problems in a question-and-answer format.

Side Reaction: Dimerization and Oligomerization

Question 1: I am observing significant formation of dimeric and oligomeric byproducts in my spirocyclization reaction, leading to a low yield of the desired spirocyclic linker. What are the primary causes and how can I favor the intramolecular reaction?

Answer:

The formation of dimers and oligomers is a common side reaction in spirocyclization, arising from intermolecular reactions competing with the desired intramolecular cyclization. The key to minimizing these byproducts is to implement strategies that favor the intramolecular pathway.

Primary Causes:

  • High Concentration: At high concentrations, the reactive ends of different molecules are in close proximity, increasing the probability of intermolecular reactions.

  • Reaction Kinetics: If the rate of the intermolecular reaction is comparable to or faster than the intramolecular cyclization, significant byproduct formation will occur.

  • Substrate Flexibility: A highly flexible linear precursor may not readily adopt the necessary conformation for intramolecular cyclization, allowing more time for intermolecular reactions.

Troubleshooting and Optimization:

A primary strategy to favor intramolecular cyclization is the use of high-dilution conditions . By significantly lowering the concentration of the substrate, the probability of intermolecular encounters is reduced, thereby promoting the intramolecular reaction.

Table 1: Effect of Concentration on Spirocyclization Yield

Concentration (M)Yield of Spirocycle (%)Yield of Dimer/Oligomer (%)Reference
0.14555Hypothetical Data
0.017525Hypothetical Data
0.001955Hypothetical Data

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Experimental Protocol: Spirocyclization under High Dilution

This protocol describes a general procedure for performing a spirocyclization reaction under high-dilution conditions to minimize the formation of dimeric and oligomeric byproducts.

Materials:

  • Linear precursor for spirocyclization

  • Appropriate solvent (e.g., DCM, THF, Toluene)

  • Catalyst (e.g., Lewis acid, Brønsted acid, or base)

  • Syringe pump

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • Set up a reaction flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the chosen solvent and the catalyst. Heat the solution to the desired reaction temperature.

  • Dissolve the linear precursor in a separate flask with the same solvent to prepare a dilute solution (e.g., 0.01 M to 0.001 M).

  • Using a syringe pump, add the solution of the linear precursor to the heated reaction flask dropwise over an extended period (e.g., 4-12 hours).

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time to ensure complete conversion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and proceed with the appropriate work-up and purification procedure.

Side Reaction: Ring-Opening of the Spirocyclic Core

Question 2: My spirocyclic linker appears to be unstable under the reaction or work-up conditions, leading to the formation of a ring-opened product. What are the common causes of this side reaction and how can I prevent it?

Answer:

The stability of a spirocyclic linker, particularly spiroketals, can be sensitive to acidic or basic conditions, leading to undesired ring-opening.[1] Understanding the mechanism and choosing appropriate reagents and conditions are crucial for preserving the spirocyclic core.

Primary Causes:

  • Strong Acidic Conditions: Brønsted or Lewis acids can protonate one of the heteroatoms in the spirocycle (e.g., oxygen in a spiroketal), initiating a ring-opening cascade.[1]

  • Strong Basic Conditions: While less common for spiroketals, other spirocyclic systems can be susceptible to base-mediated ring-opening, especially if there are acidic protons adjacent to the spirocenter.

  • Nucleophilic Attack: The presence of strong nucleophiles can lead to the opening of a strained spirocyclic ring.

Troubleshooting and Optimization:

  • Use of Milder Catalysts: If acid-catalyzed spirocyclization is leading to ring-opening of the product, consider using a milder Lewis acid or a non-acidic method. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a versatile Lewis acid that can promote spiroketalization under mild conditions.[2]

  • Control of pH during Work-up: Neutralize the reaction mixture carefully during work-up to avoid exposure to strong acids or bases. A buffered wash may be necessary.

  • Protecting Group Strategy: If the ring-opening is initiated by another functional group in the molecule, consider protecting that group before the spirocyclization step.

Table 2: Comparison of Catalysts for Spiroketalization and Ring-Opening Side Product

CatalystReaction ConditionsYield of Spiroketal (%)Yield of Ring-Opened Product (%)Reference
p-Toluenesulfonic acidReflux in Toluene6035[2]
TMSOTf-78 °C to rt in DCM92<5[2]
Sc(OTf)₃rt in DCM8510Hypothetical Data
Side Reaction: Epimerization and Loss of Stereocontrol

Question 3: I am observing the formation of diastereomers of my spirocyclic linker, indicating a loss of stereocontrol during the reaction. What factors contribute to epimerization, and how can I improve the diastereoselectivity of my synthesis?

Answer:

Controlling the stereochemistry at the spirocenter and any adjacent chiral centers is a critical challenge in the synthesis of spirocyclic linkers. Epimerization, the change in configuration at one stereocenter, can occur under certain reaction conditions, leading to a mixture of diastereomers.[3]

Primary Causes:

  • Base-Catalyzed Epimerization: The presence of a base can deprotonate an acidic proton alpha to a carbonyl or other activating group, leading to a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.[3]

  • Acid-Catalyzed Epimerization: Acidic conditions can also promote epimerization through the formation of cationic intermediates or by catalyzing enolization.

  • Thermodynamic vs. Kinetic Control: The reaction may be proceeding under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. Kinetically controlled reactions, often run at lower temperatures, can favor the formation of a less stable, but desired, diastereomer.

Troubleshooting and Optimization:

  • Choice of Base/Acid: Use a non-nucleophilic, sterically hindered base to minimize side reactions and epimerization. The strength of the acid or base should be carefully chosen to be sufficient for the desired reaction without promoting epimerization.

  • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the kinetically controlled product.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral catalysts can effectively control the stereochemical outcome of the spirocyclization.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the diastereoselectivity.

Purification of Diastereomers:

If a mixture of diastereomers is formed, they can often be separated by chromatographic techniques.

  • Flash Column Chromatography: Diastereomers often have different polarities and can be separated by silica gel chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be powerful tools for the separation of diastereomers.[5][6] Chiral HPLC can be used to separate enantiomers if a racemic mixture is formed.

Experimental Protocols & Visualizations

Experimental Workflow for Diastereoselective Intramolecular Michael Addition

This workflow illustrates the general steps involved in a diastereoselective intramolecular Michael addition to form a spirocyclic compound, including the crucial purification step to separate diastereomers.[4]

experimental_workflow Workflow for Diastereoselective Spirocyclization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Linear Precursor reaction Intramolecular Michael Addition (Base or Lewis Acid Catalyst) start->reaction workup Aqueous Work-up reaction->workup crude Crude Product (Mixture of Diastereomers) workup->crude chromatography Flash Column Chromatography or HPLC crude->chromatography diastereomer1 Isolated Diastereomer 1 chromatography->diastereomer1 diastereomer2 Isolated Diastereomer 2 chromatography->diastereomer2 analysis1 Characterization (NMR, MS) diastereomer1->analysis1 analysis2 Characterization (NMR, MS) diastereomer2->analysis2 troubleshooting_logic Troubleshooting Low Spirocyclization Yield cluster_conditions Reaction Conditions cluster_byproducts Byproduct Analysis start Low Yield of Spirocyclic Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) start->analyze_byproducts concentration Is concentration too high? (favors dimerization) check_conditions->concentration temperature Is temperature optimal? (too high -> decomposition too low -> no reaction) check_conditions->temperature catalyst Is the catalyst active/appropriate? check_conditions->catalyst dimer Dimer/Oligomer Detected analyze_byproducts->dimer ring_opened Ring-Opened Product Detected analyze_byproducts->ring_opened epimer Diastereomers Detected analyze_byproducts->epimer solution_dimer Implement High Dilution dimer->solution_dimer solution_ring_opened Use Milder Catalyst / Control pH ring_opened->solution_ring_opened solution_epimer Optimize Temperature / Base epimer->solution_epimer

References

Technical Support Center: Troubleshooting Cbz Deprotection in the Presence of Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the removal of the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during Cbz deprotection, especially in the presence of sensitive functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your Cbz deprotection experiments in a question-and-answer format.

Q1: My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete catalytic hydrogenation is a common hurdle. Several factors can be at play, and a systematic approach is often best for troubleshooting.[1][2]

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[2][3] The amine product itself can also sometimes coordinate to the catalyst and inhibit its activity.[2]

    • Solution: Ensure your starting material is free from sulfur-containing impurities. If your substrate contains sulfur, consider an alternative deprotection method that doesn't rely on a palladium catalyst, such as acidic or nucleophilic cleavage.[1][2][4] In some instances, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[2][4] Adding a small amount of a weak acid like acetic acid can protonate the product amine, reducing its coordination to the catalyst.[1][2]

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[2][4]

    • Solution: Use a fresh, high-quality catalyst. For particularly challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be a good alternative.[2][3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for sterically hindered substrates or challenging reactions.[2][5]

    • Solution: Increase the hydrogen pressure. Reactions are often successfully carried out at pressures ranging from atmospheric to 50 psi or higher.[1][2][4][5]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to have access to the catalyst's surface.[1][2][4]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2][4]

  • Poor Solubility: If the substrate is not sufficiently soluble in the chosen solvent, its access to the catalyst surface will be limited.[3]

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility.[3]

Q2: I'm observing side reactions and the reduction of other sensitive functional groups. How can I improve selectivity?

A2: The non-selective reduction of other functional groups is a known challenge with catalytic hydrogenation.[2]

  • Competing Reductions: Functional groups such as alkenes, alkynes, nitro groups, and aryl halides (especially bromides and iodides) can also be reduced under standard hydrogenation conditions.[1][4][6]

    • Solution 1: Catalytic Transfer Hydrogenation: This method often provides better chemoselectivity.[3] It uses a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C and is generally milder than using hydrogen gas.[3][7][8]

    • Solution 2: Alternative Deprotection Methods: For substrates with sensitive functional groups, non-reductive methods are recommended.[1][4]

      • Acidic Cleavage: Conditions like HBr in acetic acid or milder Lewis acid conditions such as AlCl₃ in hexafluoroisopropanol (HFIP) are excellent choices.[2][4] The AlCl₃/HFIP system is noted for its good functional group tolerance.[4][9][10]

      • Nucleophilic Cleavage: A method employing 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) is highly selective and avoids the reduction of sensitive functionalities.[1][3][9]

Q3: My substrate contains sulfur. What is the best deprotection strategy?

A3: Sulfur-containing compounds readily poison palladium catalysts, making standard catalytic hydrogenation inefficient.[2] The recommended methods are those that do not rely on a palladium catalyst.[2]

  • Recommended Methods:

    • Acidic Cleavage: HBr in acetic acid is a classic and effective method.

    • Lewis Acid-Mediated Cleavage: The AlCl₃/HFIP system is a milder alternative to strong acids.[9][10]

    • Nucleophilic Cleavage: The use of 2-mercaptoethanol with a base is a robust option for sulfur-containing substrates.[1][9]

Q4: During my acidic Cbz deprotection with HBr in acetic acid, I am observing an acetylated side product. How can I prevent this?

A4: Acetylation of the deprotected amine is a known side reaction when using acetic acid as a solvent.[1]

  • Solution: Use a non-nucleophilic acid/solvent system. A common choice is HCl in dioxane.[1] Alternatively, consider using the AlCl₃ in HFIP system, which is compatible with a wider range of functional groups.[1][9][10]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes typical reaction conditions for various Cbz deprotection methods. Note that optimal conditions can vary depending on the specific substrate.

MethodReagents/CatalystSolvent(s)TemperatureTimeTypical Yield (%)Key Considerations
Catalytic Hydrogenolysis 10% Pd/C, H₂ gasMeOH, EtOH, EtOAc, THFRoom Temp.1 - 72 hUp to 95%+[11]Can reduce other functional groups. Catalyst is sensitive to poisoning.[5][11]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH, EtOH, i-PrOHRoom Temp. to Reflux~10 min - 4 hHigh[11]Often more selective than H₂ gas. Avoids handling of flammable H₂ gas.[8][11]
Acidic Cleavage (Strong Acid) 33% HBr in Acetic AcidAcetic AcidRoom Temp.15 min - several hoursGenerally highCan cause side reactions with acid-sensitive groups.[1]
Acidic Cleavage (Lewis Acid) AlCl₃Hexafluoroisopropanol (HFIP)Room Temp.2 - 16 hHighGood functional group tolerance.[3][9]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMAC)75 °C~24 hHighIdeal for substrates that poison Pd catalysts.[1][9][12]

Experimental Protocols

Below are detailed methodologies for key Cbz deprotection experiments.

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) to a concentration of approximately 0.1 M.[1]

  • Carefully add 10% Pd/C (typically 5-10% by weight of the substrate).[3] Caution: Palladium on carbon can be pyrophoric; handle with care.[3][5]

  • Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus. It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[2][13]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1][13]

  • Wash the Celite® pad with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Cbz-protected substrate in methanol or ethanol.

  • Carefully add 10% Pd/C (10-20 mol%).

  • To the stirred suspension, add ammonium formate (2-5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure. The product will likely be the formate salt. If the free amine is desired, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction is necessary.[13]

Protocol 3: Acid-Catalyzed Deprotection with HBr in Acetic Acid

Materials:

  • Cbz-protected amine

  • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]

  • Stir the reaction at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[2]

  • Collect the precipitated product by filtration, wash with cold ether, and dry under vacuum.

Protocol 4: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

Materials:

  • Cbz-protected amine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equivalent) in HFIP.[2]

  • Add AlCl₃ (typically 2-3 equivalents) portion-wise to the solution. The reaction may be exothermic.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[2]

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[3]

Visualizations

Troubleshooting Workflow for Incomplete Catalytic Hydrogenation

start Incomplete/Slow Catalytic Hydrogenation cause1 Potential Cause: Catalyst Poisoning start->cause1 cause2 Potential Cause: Poor Catalyst Activity start->cause2 cause3 Potential Cause: Insufficient H₂ Pressure start->cause3 cause4 Potential Cause: Inadequate Mixing start->cause4 cause5 Potential Cause: Product Inhibition start->cause5 solution1a Solution: Purify Substrate (Remove Sulfur) cause1->solution1a solution1b Solution: Consider Alternative Deprotection Method cause1->solution1b solution2 Solution: Use Fresh/Higher Loading of Catalyst cause2->solution2 solution3 Solution: Increase H₂ Pressure cause3->solution3 solution4 Solution: Improve Agitation cause4->solution4 solution5 Solution: Add Weak Acid (e.g., Acetic Acid) cause5->solution5

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Decision Tree for Selecting a Cbz Deprotection Method

start Start: Cbz-Protected Substrate q1 Are reducible groups present? (alkenes, alkynes, NO₂, aryl-X) start->q1 q2 Is the substrate sulfur-containing? q1->q2 No method2 Method: Catalytic Transfer Hydrogenolysis q1->method2 Yes q3 Is the substrate acid-sensitive? q2->q3 Yes method1 Method: Catalytic Hydrogenolysis (H₂/Pd-C) q2->method1 No method3 Method: Acidic Cleavage (HBr/AcOH or AlCl₃/HFIP) q3->method3 No method4 Method: Nucleophilic Cleavage (Thiol-based) q3->method4 Yes

Caption: Decision tree for Cbz deprotection method selection.

Potential Side Reactions in Cbz Deprotection

cluster_0 Catalytic Hydrogenolysis cluster_1 Acid-Catalyzed Cleavage cluster_2 Nucleophilic Cleavage start Cbz-Protected Amine method1 Desired: Deprotected Amine start->method1 method2 Desired: Deprotected Amine start->method2 method3 Desired: Deprotected Amine start->method3 side1 Potential Side Reaction: Reduction of Other Groups (Alkenes, NO₂, etc.) method1->side1 side2 Potential Side Reaction: Acetylation (if AcOH is solvent) or Degradation of Acid-Sensitive Groups method2->side2 side3 Potential Byproduct: Thioether Formation method3->side3

Caption: Comparison of Cbz deprotection methods and potential side reactions.

References

Technical Support Center: Efficient Coupling Reactions with Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving rigid linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reaction yields low when using rigid or sterically hindered linkers?

A1: Low yields in coupling reactions with rigid or sterically hindered substrates are often due to the steric hindrance around the reaction site. This bulkiness can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination. To address this, optimization of the catalyst system, particularly the choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos), is critical. These ligands promote the formation of a more reactive palladium(0) species that can better accommodate sterically demanding substrates.

Q2: What are the most common side reactions observed when working with rigid linkers, and how can I minimize them?

A2: Common side reactions include hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling of the starting materials. Hydrodehalogenation can occur in the presence of palladium-hydride species, which can be minimized by using anhydrous, aprotic solvents and carefully selecting the base. Homocoupling, particularly of terminal alkynes in Sonogashira reactions (Glaser coupling), can be reduced by running the reaction under strictly inert conditions and considering copper-free protocols.

Q3: I'm observing poor solubility of my starting materials or product. What can I do?

A3: Poor solubility is a frequent challenge with large, rigid, polyaromatic compounds.[1][2] Strategies to overcome this include:

  • Solvent Screening: Test a range of solvents or solvent mixtures. Less polar solvents like toluene or dioxane are common, but sometimes more polar solvents like DMF or the use of aqueous mixtures can be beneficial.[3]

  • Increasing Temperature: Higher temperatures can improve solubility and reaction rates, but must be balanced against potential substrate or catalyst decomposition.

  • Solid-State Synthesis: For extremely insoluble substrates, solid-state cross-coupling using high-temperature ball milling can be a highly effective, solvent-free alternative.[1][2]

  • Introducing Solubilizing Groups: If the synthesis allows, temporary or permanent installation of solubilizing groups on the rigid linker can dramatically improve handling.

Q4: How do I choose the optimal ligand for my sterically hindered coupling reaction?

A4: Ligand selection is crucial. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] The best approach is to use bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and facilitate the key catalytic steps. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices for coupling hindered substrates. The choice may require screening to find the optimal ligand for a specific substrate pairing.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and a rigid boronic acid is failing. What steps should I take to troubleshoot it?

Answer: This is a common issue stemming from steric hindrance. Follow this troubleshooting workflow to optimize your reaction.

G cluster_start cluster_catalyst Step 1: Catalyst System cluster_base Step 2: Base Selection cluster_conditions Step 3: Reaction Conditions cluster_end start Low or No Product Yield ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Primary Check precatalyst Use Modern Precatalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) precatalyst->base If no improvement water Add Stoichiometric H₂O (if using K₃PO₄) base->water temp Increase Temperature (e.g., 80-110 °C) water->temp If no improvement solvent Change Solvent (Toluene, Dioxane, THF/H₂O) temp->solvent end_node Improved Yield solvent->end_node Optimization Complete

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Steps:

  • Evaluate the Ligand: Standard ligands are often ineffective for hindered substrates. The most critical first step is to switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos.[4][5] These promote the formation of the active monoligated palladium(0) species required for efficient oxidative addition.

  • Select the Right Base: The base activates the boronic acid. For hindered systems, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. A small amount of water can be beneficial when using phosphate or carbonate bases.

  • Optimize Temperature and Solvent: Sterically hindered reactions often require more thermal energy. Gradually increase the temperature, for example, from 80 °C to 110 °C. Common solvents include toluene and dioxane. Sometimes a mixed aqueous system (e.g., THF/water) can be effective.[3]

  • Use a Modern Precatalyst: Instead of Pd(OAc)₂, consider using a third or fourth-generation (G3, G4) Buchwald precatalyst. These are air-stable and designed for the reliable formation of the active catalyst, which is crucial for challenging couplings.

Issue 2: Significant Homocoupling in Sonogashira Coupling

Question: My Sonogashira reaction is producing a large amount of the alkyne homocoupling (Glaser) product. How can I favor the cross-coupling product?

Answer: Alkyne homocoupling is a common side reaction, especially when using a copper co-catalyst. Here is a workflow to minimize this undesired pathway.

G cluster_start cluster_conditions Step 1: Rigorous Degassing cluster_copper Step 2: Copper-Free Conditions cluster_addition Step 3: Slow Addition cluster_end start Excessive Glaser Product degas Ensure Strict Anaerobic Conditions (Freeze-Pump-Thaw Cycles) start->degas Initial Action cu_free Perform Reaction without CuI degas->cu_free If problem persists ligand Use Ligand that Supports Cu-free Protocol (e.g., P(t-Bu)₃) cu_free->ligand slow_add Add Alkyne Slowly via Syringe Pump ligand->slow_add Further Optimization end_node Minimized Homocoupling slow_add->end_node Desired Outcome

Caption: Workflow to minimize alkyne homocoupling.

Detailed Steps:

  • Ensure Anaerobic Conditions: The Glaser coupling is an oxidative process. It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.

  • Attempt a Copper-Free Protocol: The copper(I) co-catalyst is often the primary promoter of homocoupling.[6] Many modern Sonogashira protocols are copper-free, especially when using electron-rich, bulky phosphine ligands which can facilitate the catalytic cycle without copper.

  • Slow Addition of the Alkyne: If you must use copper, keeping the instantaneous concentration of the terminal alkyne low can disfavor the bimolecular homocoupling reaction. Use a syringe pump to add the alkyne to the reaction mixture over several hours.

  • Re-evaluate Base and Solvent: An amine base like triethylamine or diisopropylamine is typically used. Ensure it is pure and dry. The choice of solvent can also play a role; THF and DMF are common choices.

Data Presentation

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

Reaction: Coupling of 2-bromo-1,3-dimethylbenzene with phenylboronic acid.

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene100<10
P(t-Bu)₃Pd(OAc)₂K₃PO₄Toluene10075
SPhosPd₂(dba)₃K₃PO₄Toluene10095
XPhosXPhos Pd G3K₃PO₄Dioxane10098
RuPhosRuPhos Pd G3Cs₂CO₃Dioxane10097

Data synthesized from principles described in cited literature; yields are representative.

Table 2: Effect of Catalyst System on Sonogashira Coupling Yield

Reaction: Coupling of Iodobenzene with Phenylacetylene.

Pd Source (mol%)CuI (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (1)2-Et₃NTHFRT91
Pd(OAc)₂ (1)2PPh₃ (2)Et₃NDMF8095
Pd/C (10%)2-K₂CO₃H₂O/EtOH8088
Pd(OAc)₂ (0.1)0.2P(t-Bu)₃ (0.2)Cs₂CO₃DioxaneRT94
NS-MCM-41-Pd (0.1)0.2PPh₃ (0.2)Et₃NToluene5098[4]

Data compiled from various sources to illustrate common conditions. NS-MCM-41-Pd is a heterogeneous catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol is a starting point for the coupling of a sterically hindered aryl bromide with a boronic acid using a Buchwald ligand and precatalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Flame-dry reaction vessel under vacuum. p2 2. Backfill with inert gas (Ar/N₂). p1->p2 p3 3. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Base (e.g., K₃PO₄, 2.0 eq). p2->p3 p4 4. Add Precatalyst (e.g., XPhos Pd G3, 1-2 mol%). p3->p4 r1 5. Add degassed anhydrous solvent (e.g., Dioxane). p4->r1 r2 6. Seal vessel and heat with stirring (e.g., 100 °C, 12-24h). r1->r2 r3 7. Monitor by TLC/LC-MS. r2->r3 w1 8. Cool to RT, dilute with EtOAc. r3->w1 w2 9. Wash with H₂O and brine. w1->w2 w3 10. Dry organic layer (Na₂SO₄), filter, and concentrate. w2->w3 w4 11. Purify by column chromatography. w3->w4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: A suitable reaction vessel (e.g., a Schlenk flask) is flame-dried under vacuum and backfilled with an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the vessel, add the aryl bromide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a typical concentration of 0.1-0.5 M.

  • Reaction: The vessel is sealed and the mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling, which is often preferred to minimize alkyne homocoupling.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. To a dried, inerted flask, add Aryl Halide (1.0 eq), Pd catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and Ligand (e.g., P(t-Bu)₃, 2-4 mol%). p2 2. Add degassed solvent (e.g., THF) and Base (e.g., Et₃N, 2-3 eq). p1->p2 r1 3. Add Terminal Alkyne (1.1 eq) via syringe. p2->r1 r2 4. Stir at desired temperature (RT to 60 °C) for 3-12h. r1->r2 r3 5. Monitor by TLC/GC-MS. r2->r3 w1 6. Dilute with Et₂O. r3->w1 w2 7. Filter through Celite®. w1->w2 w3 8. Wash filtrate with aq. NH₄Cl and brine. w2->w3 w4 9. Dry (Na₂SO₄), concentrate, and purify via chromatography. w3->w4

References

Stability of the spirocyclic structure under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of spirocyclic structures under various experimental conditions. The unique three-dimensional nature of spirocycles offers significant advantages in medicinal chemistry, including enhanced metabolic stability and improved pharmacokinetic properties.[1][2][3][4] However, like all chemical scaffolds, their stability can be influenced by acidic and basic environments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development endeavors.

Frequently Asked questions (FAQs)

Q1: Are spirocyclic compounds generally considered stable?

A1: Yes, spirocyclic scaffolds are generally considered to be chemically robust and are often incorporated into drug candidates to enhance metabolic stability.[1][2] Their rigid conformation can protect susceptible functionalities from enzymatic degradation. However, the stability of a specific spirocyclic compound is highly dependent on the nature of the rings and the functional groups present.

Q2: Which types of spirocyclic structures are most susceptible to degradation under acidic or basic conditions?

A2: Certain classes of spirocycles are more prone to degradation. For instance, spiroketals and spiro-acetals can undergo acid-catalyzed ring opening.[5] Spirolactones and spirolactams are susceptible to base-promoted hydrolysis, leading to the opening of the lactone or lactam ring.[6][7] The stability of nitrogen-containing spirocycles, such as spiro-azetidines , can be influenced by the substituents on the nitrogen atom and the overall electronic properties of the molecule, with some analogs showing instability at acidic pH.[8]

Q3: What are the common degradation pathways for spirocyclic compounds?

A3: The most common degradation pathways are hydrolysis and rearrangement. Under acidic conditions, protonation of a heteroatom (like oxygen in a spiroketal) can initiate ring opening to form a more stable intermediate, which can then be attacked by a nucleophile (e.g., water) or undergo rearrangement. Under basic conditions, nucleophilic attack (e.g., by a hydroxide ion) on an electrophilic center, such as the carbonyl group in a spirolactone, is the typical initiation step for degradation.

Q4: How can I monitor the stability of my spirocyclic compound during an experiment?

A4: The most common techniques for monitoring compound stability are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] HPLC is ideal for quantifying the disappearance of the parent compound and the appearance of degradation products over time. NMR can provide detailed structural information about the degradation products without the need for chromatographic separation.

Q5: My spirocyclic compound appears to be degrading. What are the immediate troubleshooting steps?

A5: First, confirm the identity of the degradation products using techniques like LC-MS or NMR to understand the degradation pathway.[11] Then, adjust the experimental conditions. If you suspect acid- or base-catalyzed degradation, modify the pH of your solution to a more neutral range if your experiment allows. For compounds sensitive to hydrolysis, minimize their time in aqueous solutions. If the compound is light-sensitive, protect it from light.

Troubleshooting Guides

Troubleshooting Unexpected Degradation in Aqueous Buffers
Observed Issue Potential Cause Troubleshooting Steps
Rapid disappearance of the parent compound peak in HPLC. Hydrolysis. The spirocyclic structure may contain a labile functional group (e.g., ester, ketal) that is sensitive to the pH of the buffer.1. Analyze the sample at different time points to determine the rate of degradation. 2. Adjust the buffer pH to a more neutral value (if compatible with the experiment). 3. Consider using a less nucleophilic buffer. 4. If possible, reduce the temperature of the experiment.
Appearance of multiple new peaks in the chromatogram. Rearrangement or multiple degradation pathways. The initial degradation product might be unstable and undergo further reactions.1. Use LC-MS to identify the molecular weights of the degradation products to propose potential structures and pathways. 2. Perform forced degradation studies under controlled acidic, basic, and oxidative conditions to see if the same degradation products are formed.
Inconsistent results between experimental replicates. Variability in sample handling or preparation. Small differences in incubation time, temperature, or buffer preparation can lead to varying degrees of degradation.1. Standardize all experimental parameters, including incubation times and temperatures. 2. Prepare fresh buffer solutions for each experiment to ensure consistent pH. 3. Use an autosampler for HPLC injections to ensure consistent timing.
Troubleshooting HPLC Analysis of Spirocycle Stability
Observed Issue Potential Cause Troubleshooting Steps
Ghost peaks or spurious peaks in the chromatogram. Contamination. Impurities in the mobile phase, glassware, or carryover from previous injections can lead to extraneous peaks.[12]1. Run a blank gradient (mobile phase only) to identify any peaks originating from the solvent. 2. Ensure all glassware is thoroughly cleaned. 3. Implement a robust needle wash protocol between injections.[9]
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase or column overload. 1. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. 2. Add a mobile phase modifier (e.g., triethylamine for basic compounds) to block active sites on the column. 3. Reduce the sample concentration to avoid overloading the column.
Shifting retention times. Changes in mobile phase composition, temperature, or column degradation. 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column regularly and replace it if it shows signs of degradation.

Quantitative Data Summary

The stability of a spirocyclic compound is highly dependent on its specific structure. The following table provides a representative summary of the stability of different classes of spirocycles under various pH conditions at 37 °C over 24 hours. This data is illustrative and should be confirmed experimentally for your specific compound.

Spirocyclic ClassStructure Example% Remaining at pH 3% Remaining at pH 7% Remaining at pH 9Predominant Degradation Pathway
Spiroketal 1,6-Dioxaspiro[4.5]decane45%98%99%Acid-catalyzed hydrolysis
Spirolactone 1-Oxa-4-azaspiro[4.5]decan-2-one95%90%30%Base-catalyzed hydrolysis
Spiro-oxindole Spiro[pyrrolidine-3,3'-oxindole]99%99%98%Generally stable
Spiro-azetidine 1-Aza-5-thiaspiro[2.3]hexane85% (substituent dependent)99%99%Acid-catalyzed ring opening
Carbocyclic Spiroalkane Spiro[4.5]decane>99%>99%>99%Highly stable

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a spirocyclic compound and for developing stability-indicating analytical methods.[13][14][15]

  • Preparation of Stock Solution: Prepare a stock solution of the spirocyclic compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for up to 24 hours.

    • Sample at defined time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in a temperature-controlled oven (e.g., 80 °C).

    • At defined time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (and a solid sample) to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Sample at defined time points and analyze by HPLC.

  • Analysis: Analyze all samples using a validated HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: HPLC-UV Method for Stability Assessment

This protocol outlines a general reversed-phase HPLC-UV method for monitoring the stability of a spirocyclic compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be from 5% to 95% B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of the parent compound. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Sample Preparation: Dilute the samples from the stability study with the initial mobile phase composition to an appropriate concentration for injection.

  • Data Analysis: Integrate the peak area of the parent compound at each time point and calculate the percentage remaining relative to the initial time point.

Protocol 3: NMR Spectroscopy for Degradation Product Identification

NMR spectroscopy is a powerful tool for elucidating the structure of unknown degradation products.[10][11][16]

  • Sample Preparation: Prepare a concentrated solution of the degraded sample. This may require evaporating the solvent from a larger volume of the reaction mixture and re-dissolving the residue in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

  • 1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 NMR spectra. Compare these spectra to those of the parent compound to identify new signals corresponding to the degradation products.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the degradation products.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

  • Structure Elucidation: Use the combined information from the 1D and 2D NMR experiments to deduce the chemical structure of the degradation products.

Visualizations

degradation_pathways cluster_acid Acid-Catalyzed Hydrolysis of a Spiroketal cluster_base Base-Catalyzed Hydrolysis of a Spirolactone A Spiroketal B Protonated Spiroketal A->B + H+ C Carbocation Intermediate B->C Ring Opening D Hemiketal C->D + H2O E Ring-Opened Diol D->E Tautomerization F Spirolactone G Tetrahedral Intermediate F->G + OH- H Ring-Opened Carboxylate G->H Ring Opening

Caption: General degradation pathways for spiroketals and spirolactones.

experimental_workflow start Start: Spirocyclic Compound forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation stability_assessment Stability Assessment (HPLC-UV) forced_degradation->stability_assessment degradation_profiling Degradation Profiling (LC-MS) stability_assessment->degradation_profiling structure_elucidation Structure Elucidation (NMR) degradation_profiling->structure_elucidation data_analysis Data Analysis and Reporting structure_elucidation->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for assessing the stability of a spirocyclic compound.

References

Technical Support Center: Purification of PROTACs with Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Proteolysis Targeting Chimeras (PROTACs) featuring rigid linkers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of PROTACs with rigid linkers, such as those containing piperidine/piperazine rings, aromatic systems, or alkynes.

ProblemPotential Cause(s)Recommended Solutions
Poor Solubility / Precipitation During Purification The inherent planarity and reduced conformational flexibility of rigid linkers, especially aromatic ones, can lead to strong intermolecular interactions (e.g., π-π stacking) and aggregation.[1][2][3] High molecular weight and lipophilicity further contribute to poor aqueous solubility.[4]Solvent Optimization: Use a minimal amount of a strong organic solvent like DMSO or DMF to dissolve the crude product before diluting it with the mobile phase for injection.[1] Mobile Phase Additives: For reverse-phase HPLC, consider adding a small percentage of a co-solvent like isopropanol or using additives such as arginine or non-ionic detergents to disrupt hydrophobic interactions and prevent aggregation.[4] Temperature Control: In some cases, performing the purification at a slightly elevated temperature can improve solubility, but monitor for potential degradation of the PROTAC.
Low Recovery from Chromatography Column Strong, non-specific binding to the stationary phase can occur due to the hydrophobic and rigid nature of the linker. The PROTAC may irreversibly adsorb to silica gel in normal-phase chromatography or exhibit poor elution from reverse-phase columns.Choice of Chromatography: For many PROTACs, especially those with polar functionalities, reverse-phase preparative HPLC (RP-HPLC) is more effective than normal-phase chromatography.[5] Stationary Phase Selection: In RP-HPLC, experiment with different stationary phases. A C8 or C4 column may be less retentive than a C18 column for highly hydrophobic PROTACs. Orthogonal Purification: Employ a multi-step purification strategy. An initial purification by flash chromatography on silica gel can remove less polar impurities, followed by a final polishing step using RP-HPLC.[1]
Poor Peak Shape in HPLC (Tailing or Broad Peaks) Secondary interactions between the PROTAC and the stationary phase, particularly if the rigid linker contains basic nitrogen atoms (e.g., piperazine), can lead to peak tailing.[6] Column overloading due to aggregation at high concentrations can also result in broad peaks.Mobile Phase Modifiers: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can protonate basic sites on the PROTAC, reducing secondary interactions with the silica backbone and improving peak shape.[1] Reduce Sample Load: Inject a smaller amount of the sample to avoid column overloading. Optimize Gradient: A shallower gradient during elution can improve the separation of closely eluting species and sharpen peaks.
Co-elution of Impurities Impurities with similar polarity to the target PROTAC, such as unreacted starting materials or diastereomers, can be difficult to separate. The rigidity of the linker may result in diastereomers having very similar chromatographic behavior.High-Resolution Chromatography: Utilize a high-resolution analytical HPLC to optimize the separation method before scaling up to preparative HPLC. Orthogonal Methods: If co-elution persists, consider an orthogonal purification technique. For example, if RP-HPLC is insufficient, size-exclusion chromatography (SEC) could potentially separate aggregates or impurities with significantly different molecular weights. Chiral Separation: For diastereomers, a specialized chiral stationary phase may be necessary for effective separation.[7]
Product Degradation During Purification Some PROTACs may be sensitive to the acidic conditions used in RP-HPLC (e.g., TFA in the mobile phase), leading to hydrolysis or other forms of degradation.Alternative Mobile Phase Modifiers: If acid sensitivity is suspected, try using a mobile phase with a different modifier, such as ammonium formate, or a buffer system closer to neutral pH, if compatible with the stationary phase. Minimize Exposure Time: Use faster gradients and shorter run times to minimize the time the PROTAC is exposed to harsh conditions. Keep fractions neutralized if they are to be stored for extended periods.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs with rigid linkers often more difficult to purify than those with flexible linkers?

PROTACs with rigid linkers present unique purification challenges due to their constrained conformations. This rigidity can lead to:

  • Increased Aggregation: Planar, rigid structures, particularly aromatic rings, can promote intermolecular π-π stacking, leading to aggregation and poor solubility.[5]

  • Poor Solubility: The overall molecule may have a higher propensity for crystallization or precipitation, especially in aqueous mobile phases used in RP-HPLC.[3]

  • Stronger Matrix Interactions: The defined shape of rigid PROTACs can lead to strong, sometimes irreversible, binding to chromatography stationary phases, resulting in low recovery.

  • Challenging Diastereomer Separation: The fixed spatial arrangement of stereocenters in a rigid linker can make the resulting diastereomers very similar in their physicochemical properties, complicating their separation by standard chromatographic methods.

Q2: What is the recommended general workflow for purifying a PROTAC with a rigid linker?

A multi-step approach is generally recommended:

  • Aqueous Work-up: After synthesis, an initial aqueous work-up and extraction can remove water-soluble impurities and reagents.

  • Flash Chromatography: An initial, coarse purification using flash chromatography on silica gel can remove major non-polar impurities.

  • Preparative RP-HPLC: This is a high-resolution technique for the final polishing of the PROTAC to achieve high purity (>95%). A C18 column is often a good starting point.

  • Characterization: The purity and identity of the final compound should be confirmed using analytical techniques like LC-MS and NMR.[1]

Q3: How does the choice of a rigid linker, such as piperidine vs. piperazine, affect purification?

Both piperidine and piperazine introduce rigidity.[8] However, piperazine contains a second nitrogen atom that can be protonated.[5][6] This can:

  • Improve Aqueous Solubility: The potential for protonation can increase the polarity and aqueous solubility of the PROTAC, which can be advantageous for RP-HPLC.

  • Alter Chromatographic Behavior: The basicity of the piperazine ring can lead to strong interactions with the silica backbone of the chromatography column, potentially causing peak tailing. This can often be mitigated by using an acidic mobile phase modifier like TFA.[6]

Q4: Are there alternatives to RP-HPLC for purifying PROTACs with rigid linkers that have very poor solubility?

While RP-HPLC is the most common high-resolution technique, for particularly challenging compounds, you might consider:

  • Normal-Phase Chromatography: If the PROTAC is sufficiently non-polar, normal-phase chromatography may be an option, although it can be challenging for more complex PROTACs.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase, which has different solvating properties than traditional liquid mobile phases. It can be an effective technique for purifying hydrophobic compounds and for chiral separations.

  • Size-Exclusion Chromatography (SEC): While not a high-resolution technique for separating closely related impurities, SEC can be useful for removing aggregates.[4]

Experimental Protocols

Protocol 1: General Multi-Step Purification of a PROTAC with a Rigid Linker

This protocol provides a general framework. Optimization of solvents and gradients will be required for each specific PROTAC.

1. Aqueous Work-up and Extraction

  • Objective: To remove water-soluble impurities from the crude reaction mixture.

  • Procedure:

    • Quench the reaction as appropriate for the specific chemistry used.

    • If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Flash Column Chromatography (Initial Purification)

  • Objective: To remove major non-polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The specific gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Load the sample onto the silica gel column.

    • Elute the column with the determined mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC or LC-MS to identify those containing the desired PROTAC.

    • Combine the pure fractions and concentrate under reduced pressure.

3. Preparative Reversed-Phase HPLC (RP-HPLC) (Final Polishing)

  • Objective: To achieve high-purity separation of the PROTAC from closely related impurities.

  • Instrumentation: A preparative HPLC system with a UV detector.

  • Column: A C18 column is a common starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.

  • Procedure:

    • Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO, DMF), and then dilute with the initial mobile phase.

    • Inject the sample onto the preparative RP-HPLC column.

    • Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm) and collect fractions corresponding to the main peak.

    • Analyze the collected fractions for purity using analytical LC-MS.

    • Combine the pure fractions, and if necessary, lyophilize to obtain the final product as a solid.

Visualizations

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Remove water-soluble impurities Flash Flash Column Chromatography Workup->Flash Remove non-polar impurities Prep_HPLC Preparative RP-HPLC Flash->Prep_HPLC High-resolution purification Analysis Characterization (LC-MS, NMR) Prep_HPLC->Analysis Purity and identity confirmation Pure_PROTAC Purified PROTAC (>95% Purity) Analysis->Pure_PROTAC

Caption: A general workflow for the multi-step purification of PROTACs.

Troubleshooting_Logic Start Purification Issue Encountered Solubility Poor Solubility or Precipitation? Start->Solubility Recovery Low Recovery? Solubility->Recovery No Sol_Actions Optimize Solvents Additives, Temperature Solubility->Sol_Actions Yes Peak_Shape Poor Peak Shape? Recovery->Peak_Shape No Rec_Actions Change Chromatography Mode/Stationary Phase Recovery->Rec_Actions Yes Purity Co-eluting Impurities? Peak_Shape->Purity No Peak_Actions Add Mobile Phase Modifiers, Reduce Load Peak_Shape->Peak_Actions Yes Pur_Actions Optimize Gradient, Use Orthogonal Method Purity->Pur_Actions Yes End Purification Optimized Purity->End No Sol_Actions->Recovery Rec_Actions->Peak_Shape Peak_Actions->Purity Pur_Actions->End

References

Technical Support Center: Improving the Solubility of PROTACs with Hydrophobic Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis Targeting Chimeras (PROTACs) that contain hydrophobic and rigid linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC, which has a rigid and hydrophobic linker, shows poor aqueous solubility. What are the initial signs and troubleshooting steps?

A1: Initial signs of poor solubility include the formation of precipitates, cloudiness in stock solutions or media, and inconsistent or lower-than-expected potency in cellular assays.[1]

Initial Troubleshooting Steps:

  • Solvent Selection: Most PROTACs are initially dissolved in organic solvents like dimethyl sulfoxide (DMSO).[1] If solubility is poor in DMSO, consider alternatives such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).[2] It is critical to use fresh, anhydrous solvents.[2]

  • Co-solvent Systems: For in vitro assays, using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) in the aqueous medium can improve solubility.[1][2] The final concentration of the organic solvent should typically be kept below 0.5%–1% to prevent artifacts.[1][2]

  • pH Adjustment: The solubility of PROTACs with ionizable groups can be enhanced by modifying the pH of the buffer. Experiment with a range of pH values to find the optimal condition for your molecule.[1]

  • Kinetic Solubility Assessment: Determine the kinetic solubility of your PROTAC in your specific experimental media. This will help you identify the maximum concentration at which the compound remains in solution during the course of your experiment.[2]

Q2: How can I chemically modify the hydrophobic linker to improve my PROTAC's solubility without compromising its degradation activity?

A2: Modifying the linker is a primary strategy for enhancing PROTAC solubility.[3] The goal is to increase hydrophilicity while maintaining the optimal conformation for ternary complex formation.

Linker Modification Strategies:

  • Incorporate Polar Groups: Introducing polar functional groups such as ethers, amides, or polyethylene glycol (PEG) units into the linker can increase hydrophilicity and improve aqueous solubility.[4]

  • Add Heterocycles: Replacing linear alkyl chains with saturated nitrogen heterocycles like piperidine or piperazine can significantly improve solubility.[3] These groups can be protonated at physiological pH, which increases the molecule's polarity.[2]

  • Use of Ionizable Groups: The inclusion of ionizable motifs, such as a pyridine ring, can also enhance aqueous solubility.[5]

  • Balance Lipophilicity and Polarity: While increasing polarity is key for solubility, excessive hydrophilicity can hinder cell permeability.[4][6] A balance must be struck, often guided by computational modeling and experimental testing. The linker's composition can influence the PROTAC's ability to form intramolecular hydrogen bonds, which can shield polar surfaces and aid in membrane crossing.[7]

It is crucial to note that rigidifying the linker with heterocycles may unfavorably alter the geometry of the ternary complex.[3] Therefore, structural studies should guide the design of more rigid linkers.[3]

Q3: My PROTAC is intended for in vivo studies, but its poor solubility is a major hurdle. What formulation strategies can I explore?

A3: For preclinical and in vivo applications, advanced formulation techniques are often necessary to overcome the solubility limitations of PROTACs.

Advanced Formulation Approaches:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix.[8] ASDs can enhance dissolution and create a supersaturated state of the drug, improving its absorption.[8][9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.[2]

  • Nanoformulations: Encapsulating the PROTAC within nanoparticles, polymeric micelles, or liposomes can improve its solubility, stability, and pharmacokinetic profile.[2][10]

  • Particle Size Reduction: Techniques such as micronization and nano-milling increase the surface-area-to-volume ratio of the drug particles, which can enhance their dissolution rate.[11]

  • Administration with Food: Some studies have shown that the solubility and in vivo exposure of PROTACs can be improved when administered with food, likely due to the presence of bile salts and lipids.[7][12][13]

Q4: What are the standard experimental methods for accurately measuring the solubility of my PROTAC?

A4: Accurately quantifying solubility is essential for troubleshooting and formulation development. Several methods can be employed:

  • Shake-Flask Method: This is a classic method to determine thermodynamic (equilibrium) solubility.[9] An excess amount of the compound is agitated in a specific buffer until equilibrium is reached, after which the concentration in the supernatant is measured, typically by HPLC-UV or LC-MS.[9][]

  • Kinetic Solubility Assay: This high-throughput method is common in early drug discovery. It measures the concentration at which a compound, added from a DMSO stock, starts to precipitate from an aqueous buffer. This provides an estimate of the apparent solubility under non-equilibrium conditions.[15][16]

  • Supersaturation Assay: This assay is particularly relevant when evaluating enabling formulations like ASDs. It measures the generation and maintenance of a supersaturated drug solution over time.[8]

Data on Linker Modification and Formulation Effects

The following tables summarize quantitative data from studies on improving PROTAC solubility.

Table 1: Effect of Linker Modification on PROTAC Properties

PROTAC Modification Original Linker Modified Linker Change in Aqueous Solubility Reference
Strategy 1 Linear Alkyl Piperazine/Pyrimidine Significantly Improved [3]
Strategy 2 All-Hydrocarbon Pyridine/Di-piperidine Significantly Improved [5]

| Strategy 3 | PEG | 1,4-disubstituted phenyl | Improved cell permeability |[7] |

Data is generalized from findings in the cited literature.

Table 2: Impact of Formulation on PROTAC Dissolution

PROTAC Formulation Type Drug Loading (% w/w) Dissolution Enhancement Reference
ARCC-4 Amorphous Solid Dispersion (ASD) with HPMCAS 10% and 20% Pronounced supersaturation without precipitation [8][9]
AZ1 Amorphous Solid Dispersion (ASD) with HPMCAS 20% Up to 2-fold increase in supersaturation [17]

| ARV-825 | Self-Nano Emulsifying Preconcentrate (SNEP) | Not specified | Significantly enhanced solubility |[8] |

Data is for illustrative purposes, based on findings from the cited literature.

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement

This protocol provides a general workflow for determining the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plates (UV-transparent for spectrophotometric reading)

  • Plate reader or HPLC-UV/LC-MS system

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). The final DMSO concentration should be low (e.g., 1%).

  • Incubation: Shake the plate for a predetermined period (e.g., 1.5 to 2 hours) at room temperature to allow for precipitation to occur.

  • Detection of Precipitation:

    • Nephelometry/Turbidimetry: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

    • Direct UV/LC-MS: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a UV-vis spectrophotometer or by a more sensitive method like UHPLC-MS.[15]

Visual Guides

Troubleshooting Workflow for Poor PROTAC Solubility

The following diagram outlines a systematic approach to addressing solubility issues with a PROTAC.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Poor PROTAC Solubility Observed quantify Quantify Solubility (Kinetic/Thermodynamic) start->quantify is_sufficient Sufficient for In Vitro Assay? quantify->is_sufficient optimize_vitro Optimize In Vitro Conditions is_sufficient->optimize_vitro No modify Chemical Modification of Linker is_sufficient->modify No, need fundamental change formulate Advanced Formulation for In Vivo is_sufficient->formulate Yes, but need for In Vivo cosolvent Use Co-solvents optimize_vitro->cosolvent ph_adjust Adjust pH optimize_vitro->ph_adjust add_polar Incorporate Polar Groups (PEG, Heterocycles) modify->add_polar asd Amorphous Solid Dispersions (ASDs) formulate->asd nano Nanoformulations formulate->nano

Caption: A decision workflow for troubleshooting poor PROTAC solubility.

Strategies for Linker Modification

This diagram illustrates different chemical strategies to enhance the hydrophilicity of a PROTAC linker.

G cluster_0 cluster_1 start Hydrophobic Rigid Linker mod1 Incorporate PEG Chains start->mod1 Increase Polarity mod2 Add Saturated Heterocycles (Piperazine/Piperidine) start->mod2 Increase Polarity mod3 Introduce Ionizable Groups (e.g., Pyridine) start->mod3 Increase Polarity mod4 Amide-to-Ester Substitution start->mod4 Modulate H-Bonding end Improved Solubility mod1->end mod2->end mod3->end mod4->end

Caption: Chemical modification strategies to improve linker hydrophilicity.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of PROTACs with Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects in Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on those designed with rigid linkers.

Section 1: Troubleshooting Guide for High Off-Target Activity

This section addresses common issues encountered when a PROTAC with a rigid linker exhibits degradation of unintended proteins.

Q1: My rigid-linker PROTAC shows significant degradation of off-target proteins. What are the initial steps to troubleshoot this?

A1: High off-target activity is a common challenge. A systematic investigation is crucial to identify the source and devise a mitigation strategy. The primary causes are often related to the promiscuity of the warhead (target-binding ligand) or suboptimal ternary complex formation.

Initial Troubleshooting Workflow:

  • Confirm Off-Target Degradation: Validate the initial findings (e.g., from global proteomics) using an orthogonal method like Western blotting for specific, high-interest off-targets.

  • Assess Warhead Selectivity: The warhead itself may bind to multiple proteins. Its promiscuity is often a primary source of off-target degradation.[1]

  • Evaluate Ternary Complex Geometry: A rigid linker pre-organizes the PROTAC into a specific conformation.[2][3] If this conformation is not ideal, it may promote the formation of off-target ternary complexes that are more stable or productive than the on-target complex.

  • Generate Control Compounds: Synthesize and test control compounds to dissect the mechanism of off-target degradation.[4][5]

The following diagram outlines a logical workflow for troubleshooting off-target effects.

G start High Off-Target Activity Detected (e.g., via Proteomics) validate Validate with Orthogonal Method (e.g., Western Blot) start->validate assess_warhead Assess Warhead Selectivity validate->assess_warhead Primary Cause assess_e3 Assess E3 Ligand Selectivity (Less Common Issue) validate->assess_e3 Secondary Cause warhead_selective Is Warhead Selective? assess_warhead->warhead_selective redesign_warhead Strategy 1: Redesign Warhead (Improve Intrinsic Selectivity) warhead_selective->redesign_warhead No redesign_linker Strategy 2: Redesign Rigid Linker (Alter Ternary Complex Geometry) warhead_selective->redesign_linker Yes end_node Re-evaluate On- and Off-Target Degradation redesign_warhead->end_node change_e3 Strategy 3: Change E3 Ligase (Exploit Different Surface Interactions) redesign_linker->change_e3 Alternative Strategy redesign_linker->end_node change_e3->end_node

Caption: Troubleshooting workflow for addressing high off-target PROTAC activity.

Q2: How can I determine if the off-target effects are driven by the warhead's promiscuity or by the PROTAC's structure as a whole?

A2: This is a critical distinction. You need to compare the degradation profile of the PROTAC with the binding profile of its warhead.

  • Warhead-Only Profiling:

    • Chemical Proteomics: Use techniques like affinity-based protein profiling to identify all proteins that the standalone warhead binds to in the cell.

    • Competitive Binding Assays: Test the ability of the free warhead to compete with the PROTAC for binding to both on-target and off-target proteins.

  • Inactive Control PROTAC:

    • Synthesize a control PROTAC where the E3 ligase ligand is inactivated (e.g., by epimerization).[4] This molecule can still engage targets via the warhead but cannot recruit the E3 ligase.

    • Treating cells with this control should not lead to degradation. If it still inhibits the function of off-target proteins, it points to a warhead-driven pharmacology independent of degradation.

  • Data Comparison:

    • If the proteins degraded by the PROTAC are a subset of the proteins bound by the warhead, the off-target issue is likely due to warhead promiscuity.

    • If the PROTAC degrades proteins that the warhead does not strongly bind to, this suggests the formation of specific off-target ternary complexes stabilized by the PROTAC's overall structure, including the rigid linker. This phenomenon is known as "neomorphism" where the PROTAC induces new protein-protein interactions.

Section 2: FAQs on Rigid Linker Design and Selectivity

Q1: Why are rigid linkers used, and how can they contribute to off-target effects?

A1: Rigid linkers, which often incorporate structures like phenyl rings, alkynes, triazoles, or piperazines, are used to constrain the PROTAC's conformation.[2][6]

  • Advantages:

    • Pre-organization: They can lock the PROTAC into a bioactive conformation that is optimal for forming a productive ternary complex, which can enhance degradation potency.[3][]

    • Improved Properties: They can lead to better metabolic stability and pharmacokinetic properties compared to overly flexible linkers like long PEG chains.[3]

  • Contribution to Off-Target Effects:

    • Suboptimal Geometry: While a rigid linker reduces the number of possible conformations, the conformation it enforces may not be exclusively selective for the on-target protein.[8] It might create a geometry that coincidentally stabilizes a ternary complex with an unintended off-target protein.

    • Lack of Adaptability: Unlike flexible linkers that can adapt to the surfaces of both the target and E3 ligase, a rigid linker's lack of adaptability can make it more difficult to achieve a productive on-target geometry, potentially favoring more stable off-target complexes.[3][9]

The diagram below illustrates how linker rigidity influences ternary complex formation.

G cluster_0 Flexible Linker cluster_1 Rigid Linker POI_flex POI PROTAC_flex PROTAC POI_flex->PROTAC_flex E3_flex E3 PROTAC_flex->E3_flex label_flex Multiple conformations increase chance of productive binding but also off-target binding. POI_rigid POI PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid E3_rigid E3 PROTAC_rigid->E3_rigid OFF_TARGET Off-Target PROTAC_rigid->OFF_TARGET label_rigid Fixed conformation may favor an off-target complex geometry.

Caption: Influence of linker flexibility on ternary complex formation.

Q2: What specific modifications can be made to a rigid linker to reduce off-target degradation?

A2: Optimizing the rigid linker is an iterative process. Small changes to the linker's structure, length, or attachment points can dramatically alter the geometry of the ternary complex and improve selectivity.

  • Vary Attachment Points: Changing the vector on the warhead or E3 ligase ligand where the linker is attached can reorient the proteins in the ternary complex, disrupting off-target interactions.[10]

  • Introduce Controlled Rigidity: Instead of a fully rigid linker, use semi-rigid elements. For example, incorporating a piperazine or piperidine ring provides rigidity but allows for some conformational adjustment.[6][11]

  • Systematic SAR: Perform a structure-activity relationship (SAR) study by synthesizing a small library of PROTACs with subtle variations in the rigid linker (e.g., changing a phenyl ring to a pyridine, altering substitution patterns).[11]

  • Computational Modeling: Use computational tools like Rosetta to model how different rigid linkers affect the on-target and off-target ternary complex structures.[11][12] This can help prioritize which linker modifications to synthesize and test.[13][14][15]

Q3: My pomalidomide-based PROTAC is degrading off-target zinc-finger (ZF) proteins. Is this related to the linker?

A3: This is a known issue with pomalidomide and other imide-based E3 ligase recruiters. Pomalidomide itself can act as a "molecular glue" to induce the degradation of certain proteins, particularly zinc-finger transcription factors, independent of the warhead.[16] While the linker's design is crucial, this specific off-target effect is primarily driven by the E3 ligase ligand.

Mitigation Strategies:

  • Modify the Pomalidomide Moiety: Studies have shown that adding substituents at specific positions (notably the C5 position) on the pomalidomide phthalimide ring can disrupt these off-target interactions without abolishing on-target activity.[16]

  • Switch E3 Ligase: If modifying the pomalidomide is not feasible or effective, consider switching to a different E3 ligase recruiter, such as one for VHL, which has a different set of endogenous substrates and may not have the same off-target liabilities.[1][10]

Section 3: Data & Experimental Protocols

Comparative Data on Linker Optimization

The following table summarizes hypothetical data from a study aimed at reducing off-target effects by modifying a rigid linker. PROTAC-A represents the initial, non-selective compound, while PROTAC-B is the optimized version.

ParameterPROTAC-A (Initial Design)PROTAC-B (Optimized Linker)Analysis
On-Target Protein (POI)
DC₅₀ (nM)58Potency is slightly reduced but remains high.
Dₘₐₓ (%)>95%>95%Maximal degradation is maintained.
Known Off-Target (OT-1)
DC₅₀ (nM)20>1000Significant improvement in selectivity.
Dₘₐₓ (%)85%<10%Off-target degradation is nearly eliminated.
Selectivity Ratio (DC₅₀ OT-1 / DC₅₀ POI) 4>125A >30-fold improvement in selectivity.
  • DC₅₀: Concentration of PROTAC required to degrade 50% of the protein.[1][5]

  • Dₘₐₓ: Maximum percentage of protein degradation achieved.[1][5]

Key Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry for Off-Target Profiling

This protocol provides a global, unbiased view of all proteins whose abundance changes upon PROTAC treatment.

Objective: To identify all on- and off-target proteins degraded by a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T, or a relevant cancer cell line) to approximately 80% confluency.

    • Treat cells with the PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 6-24 hours). A shorter treatment time is often used to focus on direct targets.[4]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (e.g., TMT):

    • Label the peptide samples from different treatment conditions with isobaric tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification.

  • LC-MS/MS Analysis:

    • Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw data using software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Determine the fold-change in protein abundance for each treatment condition relative to the vehicle control.

    • Proteins showing a significant, dose-dependent decrease in abundance are considered potential degradation targets.

The workflow for this experiment is visualized below.

G A Cell Treatment (PROTAC vs. Vehicle) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Peptide Labeling (e.g., TMT) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F G Identify On- and Off-Target Proteins F->G

Caption: Experimental workflow for global proteomics-based off-target profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC's warhead is physically binding to a suspected off-target protein within the cell.

Objective: To verify intracellular target engagement of an off-target protein.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40-70°C). Target engagement by the PROTAC will stabilize the protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Quantification: Analyze the amount of the specific off-target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement.

References

Optimizing linker length and rigidity for improved PROTAC activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Proteolysis Targeting Chimera (PROTAC) linker length and rigidity for improved activity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why are its length and rigidity critical?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1][4]

The length, composition, and rigidity of the linker are critical parameters that significantly influence the PROTAC's overall efficacy.[3][5][6] An optimal linker allows for the proper orientation and proximity of the POI and E3 ligase within the ternary complex, leading to efficient ubiquitination.[4]

Q2: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?

This is a common challenge that often points to issues with the formation of a productive ternary complex or poor cellular permeability.[7][8] Here are several potential linker-related causes:

  • Incorrect Linker Length: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the POI and E3 ligase.[4][7] Conversely, a linker that is too long might lead to an unstable or unproductive ternary complex due to excessive flexibility.[4][9]

  • Inappropriate Flexibility/Rigidity: A highly flexible linker (e.g., a long PEG or alkyl chain) can have a high entropic penalty for forming the ordered ternary complex.[9][10] On the other hand, a very rigid linker might lock the PROTAC in a conformation that is incompatible with ternary complex formation.[9][10]

  • Unfavorable Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule. A linker that results in poor aqueous solubility or low cell permeability can prevent the PROTAC from reaching its intracellular target in sufficient concentrations.[7][9]

  • Incorrect Linker Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are crucial for achieving a productive ternary complex geometry.[4][11]

Q3: How does linker length and composition affect PROTAC properties like solubility and cell permeability?

The chemical makeup of the linker influences several key physicochemical properties:

Linker TypeCommon MotifsImpact on Properties
Flexible Linkers Polyethylene glycol (PEG), Alkyl chainsPEG Linkers: Enhance water solubility and can improve cell permeability.[3][7] Alkyl Chains: Provide more rigidity compared to PEG linkers but are more hydrophobic.[3][7]
Rigid Linkers Piperazine, Piperidine, Triazole, Phenyl ringsCan pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[10][12] May improve metabolic stability.
Hybrid Linkers Combinations of PEG, alkyl, and rigid elementsOffer a balance of desired properties, allowing for fine-tuning of solubility, permeability, and rigidity.[7]

Q4: What is the "hook effect" and how can linker design mitigate it?

The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC.[10][13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[10]

A well-designed linker can mitigate the hook effect by:

  • Enhancing Ternary Complex Cooperativity: A linker that promotes positive cooperativity, where the binding of the first protein increases the affinity for the second, will favor the formation of the ternary complex over binary complexes.[7][10]

  • Modifying Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and leading to a more stable ternary complex.[7][10]

Troubleshooting Guides

Issue 1: No or poor degradation of the target protein.

This is a primary indication that your PROTAC is not functioning as intended. The following workflow can help diagnose the issue.

G cluster_0 Troubleshooting Workflow for Poor PROTAC Activity A Initial Observation: No/Poor Degradation B 1. Confirm Binary Binding (SPR, ITC) A->B C Binding Confirmed B->C Yes D No Binding to Target or E3 Ligase B->D No E 2. Assess Cell Permeability (e.g., PAMPA) C->E F Permeability Adequate E->F Yes G Poor Permeability E->G No H 3. Analyze Ternary Complex Formation (Co-IP, NanoBRET) F->H Q Synthesize Analogs with: - Varied Linker Lengths - Different Linker Compositions (PEG/Alkyl) - Increased/Decreased Rigidity G->Q I Ternary Complex Forms H->I Yes J No/Weak Ternary Complex H->J No K 4. Perform In Vitro Ubiquitination Assay I->K J->Q L Ubiquitination Observed K->L Yes M No Ubiquitination K->M No N 5. Cellular Degradation Assay (Western Blot) L->N M->Q O Degradation Achieved N->O Yes P No Degradation N->P No P->Q

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.[7]

Troubleshooting StepPossible Linker-Related CauseRecommended Action
1. Confirm Binary Binding Ligand modification during synthesis affected binding.While less directly a "linker" issue, ensure the warhead and E3 ligand retain affinity after linker conjugation.
2. Assess Cell Permeability Linker imparts poor physicochemical properties (e.g., high polarity or rigidity).[7]Modify the linker to improve permeability, for instance by altering the ratio of PEG to alkyl groups.[7]
3. Analyze Ternary Complex Formation Incorrect linker length (too short or too long) or rigidity prevents complex formation.[4]Synthesize a library of PROTACs with varying linker lengths and rigidities to identify an optimal design.[9]
4. In Vitro Ubiquitination Unfavorable ternary complex conformation where lysine residues are not accessible.[7]Alter linker length, rigidity, or attachment points to change the relative orientation of the target and E3 ligase.[4]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[8][14]

  • Cell Culture and Treatment: Plate cells expressing the protein of interest (POI) at an appropriate density and allow them to adhere overnight.[4] Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4][14]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS).[4][7] Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[4][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7] Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from a dose-response curve.[8]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[4]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[4]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[4] Add protein A/G agarose beads to pull down the antibody-protein complexes.[4]

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[4]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the POI, the E3 ligase, and other components of the complex. An increase in the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR can be used to quantify the kinetics and affinity of ternary complex formation in a cell-free system.[14][]

  • Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[8]

  • Binary Interaction Analysis: First, assess the binary binding of the PROTAC to the immobilized E3 ligase and the POI in solution to determine their individual binding affinities (KD).[14]

  • Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.[14] Inject these solutions over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC or POI alone indicates the formation of the ternary complex.[14]

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the association (kon) and dissociation (koff) rate constants, and calculate the affinity (KD) of the ternary complex.[14] Cooperativity can be assessed by comparing the ternary affinity to the binary affinities.[10]

Signaling Pathways and Logical Relationships

G cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Polyubiquitinated POI TernaryComplex->UbPOI + Ub Ub Ubiquitin Ub->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Proteasome->PROTAC Release Degradation Degradation Products Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC.[1]

G cluster_length Length cluster_rigidity Rigidity cluster_composition Composition cluster_attachment Attachment Point center Linker Design length Length center->length rigidity Rigidity center->rigidity composition Composition center->composition attachment Attachment Point center->attachment l_short Too Short (Steric Hindrance) l_optimal Optimal (Productive Complex) l_long Too Long (Unproductive Complex) r_flexible Flexible (High Entropic Cost) r_optimal Optimal (Pre-organized) r_rigid Too Rigid (Prevents Binding) c_peg PEG (Solubility) c_alkyl Alkyl (Hydrophobicity) a_unfavorable Unfavorable (Poor Geometry) a_favorable Favorable (Productive Geometry)

Caption: Key considerations in PROTAC linker design and their impact.

References

Validation & Comparative

The Rigidity Advantage: A Comparative Analysis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Based Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a key component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of rigid linkers derived from Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate against traditional flexible linkers, offering insights into their respective performances in targeted protein degradation.

The choice between a rigid and a flexible linker is a pivotal decision in PROTAC development. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have been widely employed due to their synthetic accessibility and conformational adaptability.[1] In contrast, rigid linkers, such as those incorporating the 7-azaspiro[3.5]nonane scaffold, offer the potential for enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[1][2] This guide delves into a comparative analysis of these two linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

Performance Showdown: Rigid vs. Flexible Linkers in GPX4 Degradation

A study focused on the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, provides a direct comparison of PROTACs synthesized with a rigid 7-azaspiro[3.5]nonane-based linker and a series of flexible linkers.[3] The data from this study highlights the nuanced impact of linker architecture on the antiproliferative activity and degradation efficiency of PROTACs.

CompoundLinker TypeLinker StructureAntiproliferation IC50 (µM) in HT1080 cellsGPX4 Degradation DC50 (µM)
5i Flexible-(CH2)9-0.3690.135
7a Flexible (Piperidine-based)4.765Not Reported
7b Flexible (Piperidine-based)4.454Not Reported
7c Rigid (Azaspiro[3.5]nonane-based)>10 (Inactive)Not Reported

Data sourced from a study on small-molecule GPX4 degraders.[3]

The results indicate that for GPX4 degradation, a long flexible linker (compound 5i ) was significantly more potent than the PROTAC incorporating the rigid 7-azaspiro[3.5]nonane linker (compound 7c ), which was found to be inactive.[3] This underscores the critical importance of empirical testing and the target-dependent nature of optimal linker design. While rigid linkers can offer advantages in certain contexts, this example illustrates that they may not always be the superior choice.

The Underlying Principles: A Tale of Two Linker Philosophies

The decision to employ a rigid or a flexible linker is a trade-off between conformational freedom and pre-organization.

Flexible Linkers: The primary advantage of flexible linkers lies in their ability to allow the PROTAC to adopt numerous conformations, thereby increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase.[1] However, this conformational freedom can also be a double-edged sword, as it may lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]

Rigid Linkers: Rigid linkers, such as those derived from this compound, constrain the conformational space of the PROTAC. This can pre-organize the molecule into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and selectivity.[1][4] Furthermore, the incorporation of rigid scaffolds can improve a PROTAC's metabolic stability and overall pharmacokinetic properties.[2] However, if the constrained conformation is not ideal for the specific protein-protein interactions required for ternary complex formation, a rigid linker can hinder degradation, as observed in the case of the GPX4-targeting PROTAC 7c.[3]

Experimental Protocols for Comparative Analysis

To systematically evaluate and compare the efficacy of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.

Western Blot for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting and Detection: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Following incubation with an appropriate secondary antibody, detect the signal using chemiluminescence.

  • Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Ternary Complex Formation Assays

These assays directly measure the ability of a PROTAC to bring the target protein and the E3 ligase into close proximity.

  • Surface Plasmon Resonance (SPR): This technique monitors the binding interactions between molecules in real-time. One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC and the target protein are flowed over the surface sequentially. An increase in the response signal upon the addition of the second protein indicates the formation of a ternary complex.[]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, allowing for the determination of binding affinities and thermodynamics of both binary and ternary complex formation.[6]

  • Fluorescence Resonance Energy Transfer (FRET): This assay uses fluorescently labeled target protein and E3 ligase. The formation of a ternary complex brings the fluorophores into proximity, resulting in a measurable FRET signal.[]

Pharmacokinetic Studies

To evaluate the in vivo performance of PROTACs with different linkers, pharmacokinetic studies are essential.

  • Administration and Sampling: The PROTAC is administered to laboratory animals (e.g., mice) via a relevant route (e.g., oral gavage, intravenous injection). Blood samples are collected at various time points.

  • Sample Analysis: The concentration of the PROTAC in the plasma is quantified using LC-MS/MS.

  • Data Analysis: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Visualizing the Logic: Workflows and Pathways

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., GPX4) TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Target Protein Degradation Proteasome->Degradation Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Comparative Evaluation cluster_Analysis Data Analysis and Comparison FlexibleLinker Flexible Linker PROTAC WesternBlot Western Blot (DC50, Dmax) FlexibleLinker->WesternBlot TernaryComplexAssay Ternary Complex Assays (SPR, ITC, FRET) FlexibleLinker->TernaryComplexAssay PK_Studies Pharmacokinetic Studies (in vivo) FlexibleLinker->PK_Studies RigidLinker Rigid Linker PROTAC (e.g., from Benzyl 2-oxo-7- azaspiro[3.5]nonane-7-carboxylate) RigidLinker->WesternBlot RigidLinker->TernaryComplexAssay RigidLinker->PK_Studies Performance Performance Comparison (Efficacy, PK Profile) WesternBlot->Performance TernaryComplexAssay->Performance PK_Studies->Performance

References

A Comparative Guide to Validating PROTAC Ternary Complex Formation with Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the formation of a stable and productive ternary complex, which brings together a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2][3] The linker connecting the two protein-binding ligands is a key determinant of this complex's success, influencing its geometry, stability, and ultimately, the degradation efficiency of the target protein.[1][4][5][6] This guide provides a comparative analysis of key methodologies for validating ternary complex formation, with a focus on PROTACs incorporating rigid linkers.

Rigid linkers, which often feature cyclic structures like piperazine or aromatic rings, offer a distinct advantage over their flexible counterparts (e.g., PEG or alkyl chains) by pre-organizing the PROTAC into a bioactive conformation.[1][4][7] This conformational constraint can reduce the entropic penalty of binding, potentially leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.[4] However, this rigidity also presents a synthetic challenge and necessitates precise validation to ensure an optimal and productive ternary complex is formed.[1][7]

Quantitative Comparison of Validation Assays

A multi-faceted approach employing orthogonal biophysical and cellular assays is essential for comprehensively validating ternary complex formation. The choice of assay depends on the specific parameters being investigated, such as binding affinity, kinetics, thermodynamics, or intracellular engagement.[2][8]

Assay TypeTechniqueKey Parameters MeasuredAdvantagesDisadvantages
Biophysical (In Vitro) Surface Plasmon Resonance (SPR) K_D (affinity), k_on/k_off (kinetics), Cooperativity (α)Label-free, real-time kinetic data for binary and ternary complexes.[9][10][11]Requires immobilization of one protein, potential for artifacts.[11]
Isothermal Titration Calorimetry (ITC) K_D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamic characterization, label-free, in-solution.[2][12][13]Low throughput, requires large amounts of pure protein and compound.[10][11][13]
Time-Resolved FRET (TR-FRET) Relative Ternary Complex Abundance, IC50Homogeneous, high-throughput, sensitive.[14][15]Requires fluorescent labeling, potential for compound interference.[14]
Bio-Layer Interferometry (BLI) K_D (affinity), k_on/k_off (kinetics)Label-free, real-time kinetic data, higher throughput than SPR.[12]Lower sensitivity than SPR, may not be suitable for weak binary interactions.[16]
Cellular (In Cellulo) NanoBRET™ Target Engagement Intracellular Affinity (IC50), Target OccupancyMeasures target engagement in live cells, provides insight into permeability.[17][18][19][20]Requires genetic modification of cells (fusion proteins).[21]
Co-Immunoprecipitation (Co-IP) Qualitative/Semi-Quantitative Ternary Complex FormationDetects complex formation under near-physiological conditions in cells.[14]Generally not quantitative, prone to false positives/negatives.
Structural X-ray Crystallography / Cryo-EM High-Resolution 3D StructureProvides detailed atomic-level insight into protein-protein and protein-ligand interactions.[14][22][23]Technically challenging, requires stable complex formation, may not reflect solution state.[14][23]

Visualizing Key Concepts and Workflows

Diagrams are crucial for understanding the complex processes involved in PROTAC research.

G PROTAC-Mediated Protein Degradation Pathway cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Rigid Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Recruited E3 E3 Ligase E3->Ternary_Complex Recruited Poly_Ub Poly-Ubiquitinated POI Ternary_Complex->Poly_Ub Catalyzes Ub Ubiquitin (Ub) Ub->Poly_Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recognized by Degraded Degraded POI (Peptides) Proteasome->Degraded Degrades

Caption: The PROTAC induces proximity between the POI and E3 ligase, leading to ubiquitination and degradation.

G General Workflow for Ternary Complex Validation cluster_design cluster_validation Validation Cascade cluster_outcome Design 1. PROTAC Design (Rigid Linker) Biophysical 2. Biophysical Assays (SPR, ITC, TR-FRET) Design->Biophysical Characterize Binding Cellular 3. Cellular Assays (NanoBRET, Co-IP) Biophysical->Cellular Confirm in Live Cells Structural 4. Structural Biology (X-ray, Cryo-EM) Cellular->Structural Elucidate Structure Outcome 5. Confirmed Ternary Complex & Degradation Cellular->Outcome

Caption: A stepwise approach to validating PROTAC ternary complex formation, from in vitro to cellular assays.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific inquiry. Below are generalized protocols for two key assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the binding affinity (K_D), kinetic rate constants (k_on, k_off), and cooperativity (α) of a PROTAC-induced ternary complex.[9]

Materials:

  • SPR instrument and sensor chip (e.g., CM5).[24]

  • Immobilization reagents (e.g., amine coupling kit).[24]

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) and target protein (POI).[24]

  • PROTAC with a rigid linker.

  • Running buffer (e.g., HBS-EP+).[9][24]

Procedure:

  • E3 Ligase Immobilization: Covalently immobilize the purified E3 ligase onto the sensor chip surface using a standard method like amine coupling.[9][24]

  • Binary Interaction (PROTAC:E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.[9]

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K_D, k_on, and k_off.

  • Binary Interaction (PROTAC:POI): This is typically determined in a separate experiment, often by immobilizing the POI or using an alternative in-solution method.

  • Ternary Complex Formation:

    • Prepare a dilution series of the PROTAC. Mix each concentration with a constant, near-saturating concentration of the POI.[24]

    • Inject these mixtures over the immobilized E3 ligase surface.[24]

    • As a control, inject the POI alone to ensure no non-specific binding to the E3 ligase.[24]

  • Data Analysis:

    • Fit the ternary binding data to a suitable kinetic model to obtain the ternary K_D, k_on, and k_off.

    • Calculate the cooperativity factor (α) using the formula: α = K_D (Binary PROTAC:E3) / K_D (Ternary POI:PROTAC:E3) .[8] An α value > 1 indicates positive cooperativity.

Protocol 2: TR-FRET for Ternary Complex Formation

Objective: To quantify the relative amount of ternary complex formed in solution in a high-throughput format.[3][25]

Materials:

  • Purified, tagged POI (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged).[25]

  • PROTAC with a rigid linker.

  • TR-FRET detection reagents: a donor-labeled antibody for one tag (e.g., anti-GST-Terbium) and an acceptor-labeled antibody for the other (e.g., anti-His-d2 or AF488).[25][26]

  • Low-volume microplates (e.g., 384-well).

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[26][27]

Procedure:

  • Reagent Preparation: Prepare a dilution series of the PROTAC in assay buffer. Prepare a mix of the tagged POI and E3 ligase at optimized concentrations.[26]

  • Assay Setup: In a microplate, add the PROTAC dilutions. Then, add the protein mix to each well.[3][25]

  • Complex Formation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the ternary complex to form.[8]

  • Detection: Add the detection mix containing both the donor and acceptor antibodies to each well.[8] Incubate for an additional period (e.g., 60 minutes) to allow antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET signal as a ratio of the acceptor to donor emission.[3] Plot the signal against the PROTAC concentration. The formation of a ternary complex will typically result in a characteristic bell-shaped curve.[7][14]

References

The Rigid Dilemma: A Comparative Guide to Linker Rigidity in PROTAC-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge. Among the critical determinants of PROTAC efficacy is the chemical linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of how linker rigidity—a key design parameter—influences PROTAC-mediated protein degradation, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not merely a spacer but an active contributor to the formation and stability of the ternary complex, which is the cornerstone of successful protein degradation.[1] The choice between a flexible or a rigid linker can profoundly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[2] Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, while rigid linkers, incorporating elements like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[3][]

Comparative Analysis of Flexible vs. Rigid Linkers

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficacy.[2] The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against different protein targets.

Table 1: Impact of Linker Rigidity on TBK1 Degradation
PROTAC Linker TypeLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
FlexibleAlkyl/Ether< 12No degradation-[5]
FlexibleAlkyl/Ether21396[5]
FlexibleAlkyl/Ether2929276[5]

This data highlights that for TBK1 degradation, a flexible linker of optimal length is crucial for achieving high potency and efficacy.[5]

Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
PROTACLinker TypeLinker CompositionDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTACFlexiblePEGExhibited degradation[5]
AnalogsRigidDisubstituted PhenylNo activity[5]

In this case, increasing linker rigidity by introducing phenyl rings was detrimental to the degradation of the Androgen Receptor, suggesting that the flexibility of the PEG linker was essential for productive ternary complex formation.[5]

Table 3: Impact of Linker Composition on CRBN Degradation
Linker CompositionTarget ProteinE3 LigaseDegradation in HEK293T cellsReference
Nine-atom alkyl chainCRBNVHLConcentration-dependent decrease[5]
Three PEG unitsCRBNVHLNo degradation[5]

This study on homo-PROTACs for CRBN degradation indicates that a more hydrophobic alkyl linker was more effective than a PEG linker of a similar length, emphasizing that linker composition is highly dependent on the specific target and E3 ligase pair.[5][6]

The Mechanism of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[7] They act as a bridge to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, facilitating the formation of a ternary complex.[8] Within this complex, the E3 ligase transfers ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[8] The PROTAC is then released to engage in another cycle of degradation, acting catalytically.[8]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

A systematic evaluation is crucial to compare the efficacy of different PROTAC linkers. The following protocols outline key experiments for assessing PROTAC-induced protein degradation.

Protocol 1: Western Blot for Protein Degradation

Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein within a cellular context.[7]

  • Cell Culture and Treatment:

    • Plate cells expressing the protein of interest (POI) at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compounds (typically from 1 nM to 10 µM) in cell culture medium.[8]

    • Aspirate the old medium and add the PROTAC-containing medium to the cells.[8]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[7][8]

    • Incubate the lysate on ice for 30 minutes.[8]

    • Centrifuge the lysates at high speed to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[8]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

    • Transfer the separated proteins to a PVDF membrane.[8]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Plot the percentage of remaining protein against the PROTAC concentration.

    • Calculate the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: Target Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.[8]

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation, with and without co-treatment with a proteasome inhibitor (e.g., MG132).

  • Immunoprecipitation (IP):

    • Lyse the cells as described in Protocol 1.

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[8]

  • Western Blot:

    • Elute the protein from the beads and perform a Western blot as described in Protocol 1.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[8]

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[8]

Experimental_Workflow Start PROTAC Candidate Cell_Treatment Cell Treatment with PROTAC Concentrations Start->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Ubiquitination_Assay Target Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax End Efficacy Assessment DC50_Dmax->End IP Immunoprecipitation of POI Ubiquitination_Assay->IP Ub_Western Western Blot for Ubiquitin IP->Ub_Western Mechanism_Confirmation Mechanism Confirmation Ub_Western->Mechanism_Confirmation Mechanism_Confirmation->End

A typical experimental workflow for evaluating PROTAC candidates.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy. Flexible linkers offer synthetic ease and conformational adaptability, which can be advantageous for achieving productive ternary complex formation.[3] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[3] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a diverse range of linker types, lengths, and compositions.[1][3] The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of PROTAC candidates and the rational design of next-generation protein degraders.

References

A Comparative Guide to Off-Target Profiling of PROTACs Synthesized with Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The structure and chemical properties of the linker significantly influence the efficacy, selectivity, and off-target effects of the PROTAC. This guide provides a framework for the comparative off-target profiling of PROTACs synthesized using a specific linker moiety, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, against other commonly used linkers.

While specific experimental data for PROTACs utilizing the this compound linker is not yet widely published, this guide outlines the established methodologies and data presentation formats necessary to conduct such a comparative analysis. The following sections detail the experimental workflows and data interpretation required to assess the selectivity of a hypothetical PROTAC, herein referred to as PROTAC-Azaspiro , against a PROTAC with a standard polyethylene glycol (PEG) linker, PROTAC-PEG .

The Significance of the Linker in PROTAC Selectivity

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The linker's length, rigidity, and chemical composition dictate the orientation of the target protein relative to the E3 ligase, which in turn affects the efficiency and selectivity of ubiquitination and subsequent degradation.[2] A suboptimal linker can lead to the recruitment of unintended proteins to the E3 ligase, resulting in their degradation and potential off-target toxicity.[3] Therefore, comprehensive off-target profiling is a mandatory step in the preclinical development of any new PROTAC.

Comparative Off-Target Profiling Strategy

A robust comparison of the off-target profiles of PROTAC-Azaspiro and PROTAC-PEG would involve a multi-pronged approach, including global proteomic analysis, target engagement assays, and cellular viability assessment.

Data Presentation: Summarized Quantitative Data

To facilitate a clear comparison, all quantitative data should be organized into structured tables. The following tables are templates for presenting hypothetical data from the described experiments.

Table 1: Global Proteomics Analysis of PROTAC-Treated Cells

ProteinFunctionPROTAC-Azaspiro Fold Change vs. VehiclePROTAC-PEG Fold Change vs. VehicleSignificance (p-value)
On-Target Protein Target of Interest-10.5-8.2< 0.001
Off-Target Protein A Kinase-1.2-4.5< 0.01
Off-Target Protein B Transcription Factor-0.8-3.1< 0.05
Off-Target Protein C Structural Protein-1.5-1.3> 0.05
...............

Table 2: Target Engagement and Cellular Viability

PROTACOn-Target CETSA Shift (°C)Off-Target A CETSA Shift (°C)NanoBRET IC50 (nM) On-TargetCell Line X IC50 (µM)Cell Line Y IC50 (µM)
PROTAC-Azaspiro +5.2+0.5152.53.1
PROTAC-PEG +4.8+2.1250.81.2
Negative Control +0.2+0.1>10000>50>50

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are established protocols for key experiments in PROTAC off-target profiling.

Protocol 1: Global Proteomic Analysis by Mass Spectrometry

This protocol outlines the steps for an unbiased, global proteomics experiment to identify and quantify protein degradation events across the proteome.[2][4]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with PROTAC-Azaspiro, PROTAC-PEG, a negative control PROTAC (e.g., with an inactive E3 ligase ligand), and a vehicle control (e.g., DMSO) at a predetermined concentration (typically around the DC50 value for the on-target protein) for 24 hours.

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing 8 M urea and protease/phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the peptide samples from each treatment condition with tandem mass tags (TMT) according to the manufacturer's instructions.

    • Combine the labeled samples.

  • LC-MS/MS Analysis:

    • Analyze the combined peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins across the different treatment groups.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle and negative controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess target engagement in intact cells based on the principle that ligand binding alters a protein's thermal stability.[5][6]

  • Cell Culture and Treatment:

    • Treat cultured cells with PROTAC-Azaspiro, PROTAC-PEG, or vehicle control for 1-2 hours.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target and off-target proteins by Western blotting or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell assay that measures the binding of a PROTAC to its target protein using bioluminescence resonance energy transfer.[3][7]

  • Cell Preparation:

    • Transfect cells to express the target protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a 96-well plate.

    • Add a cell-permeable fluorescent tracer that binds to the target protein.

    • Add serial dilutions of the PROTACs.

  • Measurement:

    • Measure the BRET signal. The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.

  • Data Analysis:

    • Plot the BRET signal against the PROTAC concentration to determine the IC50 value, which reflects the binding affinity of the PROTAC to the target in live cells.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output cell_culture Cell Culture protac_treatment PROTAC Treatment (PROTAC-Azaspiro, PROTAC-PEG, Controls) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Digestion protac_treatment->cell_lysis tmt_labeling TMT Labeling cell_lysis->tmt_labeling lc_msms LC-MS/MS tmt_labeling->lc_msms data_analysis Data Analysis (Protein ID & Quantification) lc_msms->data_analysis on_target On-Target Degradation data_analysis->on_target off_target Off-Target Profile data_analysis->off_target

Caption: Workflow for Global Proteomics-Based Off-Target Profiling.

G cluster_PROTAC PROTAC Action cluster_Off_Target Off-Target Effect PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Off_Target_Ternary Off-Target Ternary Complex PROTAC->Off_Target_Ternary Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex E3_Ligase->Off_Target_Ternary Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Off_Target_Protein Off-Target Protein Off_Target_Protein->Off_Target_Ternary Off_Target_Degradation Unintended Degradation Off_Target_Ternary->Off_Target_Degradation

Caption: On-Target vs. Off-Target PROTAC-Mediated Degradation Pathways.

By following this comprehensive guide, researchers can systematically evaluate the off-target profile of PROTACs synthesized with this compound and make informed decisions for the development of safer and more selective protein degraders.

References

Navigating the Maze of PROTAC Linkers: A Comparative Guide to Validating Target Degradation via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the effective validation of PROTAC-induced target degradation is a critical checkpoint. This guide provides an objective comparison of PROTACs with varying linkers, utilizing Western blot analysis as the primary validation method. We present supporting experimental data, detailed methodologies, and clear visual diagrams to facilitate the selection and optimization of PROTAC design.

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3]

Quantitative Comparison of Degradation Efficiency with Different Linkers

The efficacy of a PROTAC is commonly assessed by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[4][5] The following tables summarize experimental data from studies investigating the impact of linker composition and length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Target ProteinE3 Ligase LigandLinker (Number of Atoms)DC50 (nM)Dmax (%)
ERαVHL9>1000<20
ERαVHL1225060
ERαVHL1610>95
ERαVHL205080
ERαVHL2420070

Data adapted from a study on ERα-targeting PROTACs, illustrating the critical role of optimal linker length for potent degradation.[5]

Table 2: Comparison of Alkyl and PEG Linkers for BTK Degradation

Target ProteinE3 Ligase LigandLinker TypeLinker LengthDC50 (nM)Dmax (%)
BTKCereblonAlkyl6 Carbons>1000Inactive
BTKCereblonAlkyl10 Carbons35075
BTKCereblonPEG2 UnitsInactiveInactive
BTKCereblonPEG5 Units182>90

This table provides a comparative view of how both linker type and length can significantly affect the degradation potency of BTK-targeting PROTACs.[3]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) offer a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting (Blocking & Antibody Incubation) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible results in Western blot analysis of PROTAC-mediated degradation.

Cell Culture and PROTAC Treatment
  • Cell Seeding: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6][7]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.[4] Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO at a final concentration of 0.1%).[7]

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for protein degradation.[2]

Cell Lysis and Protein Quantification
  • Washing: After treatment, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]

  • Lysis: Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading in the subsequent steps.[5]

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor separation. Run the gel until adequate separation of proteins is achieved.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6] Confirm successful transfer by staining the membrane with Ponceau S.[6]

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6] Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again with TBST. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[4] Capture the chemiluminescent signal using an imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities for the target protein and the loading control using image analysis software.

  • Normalization: Normalize the intensity of the target protein band to its corresponding loading control band.[4]

  • Calculation: Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).[4]

  • Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[4]

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of Spiro-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, confirming the direct engagement of a PROTAC (Proteolysis Targeting Chimera) with its intended target is a pivotal step. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of a specific subclass of these molecules: spiro-linked PROTACs. By leveraging their unique structural features, this guide offers insights into assay selection, supported by experimental protocols and data interpretation strategies.

The Rise of Spiro-Linked PROTACs

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a crucial role in the efficacy of a PROTAC. Spiro-linked PROTACs incorporate a spirocyclic moiety within the linker, imparting a higher degree of rigidity and a defined three-dimensional conformation. This structural constraint can pre-organize the molecule into an active conformation, potentially enhancing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and improving selectivity.

Unveiling Target Engagement: The Power of CETSA

CETSA is a powerful biophysical assay that allows for the direct assessment of target engagement in a cellular environment.[2] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[2] When a PROTAC binds to its target protein, it can alter the protein's melting temperature (Tm), the temperature at which 50% of the protein denatures. This shift in thermal stability provides direct evidence of target engagement in intact cells or cell lysates.[2]

Comparison of Target Engagement Assays for Spiro-Linked PROTACs

The choice of a target engagement assay depends on various factors, including the specific characteristics of the PROTAC, the target protein, and the experimental goals. Below is a comparison of CETSA with other commonly used assays, with special considerations for spiro-linked PROTACs.

Assay Principle Advantages for Spiro-Linked PROTACs Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[1][2]- Label-free and can be performed in intact cells, providing physiologically relevant data.[1][2]- The rigid nature of spiro-linked PROTACs may lead to more pronounced and consistent thermal shifts upon binding, enhancing the assay window.- Can detect engagement of both the target protein and the E3 ligase.- Not all protein-ligand interactions result in a significant thermal shift.[1]- Can be lower in throughput compared to some other methods.[1]Change in melting temperature (ΔTm), EC50 for thermal stabilization.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer in live cells.[3]- High-throughput and provides real-time kinetic data.[3][4]- Highly sensitive for quantifying intracellular target affinity.- Requires genetic modification of the target protein (NanoLuc® fusion).- Relies on the availability of a suitable fluorescent tracer that binds to the same site as the PROTAC.IC50 for tracer displacement.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.- Does not require modification of the PROTAC or target protein.- Can be a useful orthogonal method to confirm binding.- Not all binding events confer protection from proteolysis.- Can be less quantitative than CETSA or NanoBRET™.Concentration-dependent protection from proteolysis, visualized by Western blot.
Western Blotting (for degradation) Quantifies the reduction in total target protein levels following PROTAC treatment.[1]- Directly measures the desired downstream effect of the PROTAC.- Simple and widely accessible technique.- Does not directly measure target engagement, only the consequence of it.- A lack of degradation does not necessarily mean a lack of target engagement.DC50 (concentration for 50% degradation), Dmax (maximum degradation).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a PROTAC to its target protein and/or E3 ligase.- Provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, entropy).- Gold standard for in-vitro binding analysis.- Requires purified proteins and is not performed in a cellular context.- Can be low-throughput and requires significant amounts of material.Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the general steps for a CETSA experiment to determine the target engagement of a spiro-linked PROTAC in intact cells, followed by Western blot analysis.

Materials:

  • Cells expressing the target protein of interest

  • Spiro-linked PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Antibodies against the target protein and a loading control

Procedure:

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with various concentrations of the spiro-linked PROTAC or vehicle control for a predetermined time (e.g., 1-2 hours) to allow for target engagement.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[1] Include a non-heated control.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein. A loading control should also be probed to ensure equal loading.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve for the PROTAC-treated samples compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

This protocol describes a general procedure for a NanoBRET™ assay to measure the intracellular affinity of a spiro-linked PROTAC.

Materials:

  • Cells stably or transiently expressing the target protein fused to NanoLuc® luciferase

  • Spiro-linked PROTAC

  • NanoBRET™ tracer specific for the target protein

  • Nano-Glo® substrate

  • Opti-MEM® I Reduced Serum Medium

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring BRET signals

Procedure:

  • Cell Preparation: Seed the NanoLuc®-expressing cells into multi-well plates and allow them to attach.

  • Compound and Tracer Addition: Prepare serial dilutions of the spiro-linked PROTAC. Add the NanoBRET™ tracer and the PROTAC dilutions to the cells. Include wells with tracer only (for maximum BRET signal) and cells only (for background).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound equilibration.

  • Substrate Addition: Add the Nano-Glo® substrate to all wells.

  • Signal Detection: Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the PROTAC for its target.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC Spiro-Linked PROTAC POI->PROTAC Binds to warhead Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligase ligand PolyUb Poly-ubiquitination of POI Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC signaling pathway.

CETSA_Workflow cluster_0 CETSA Experimental Workflow A 1. Cell Treatment (Vehicle vs. PROTAC) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate soluble/insoluble) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F G 7. Data Analysis (Generate Melting Curves) F->G

Caption: CETSA experimental workflow.

References

Verifying the Handshake: A Guide to Confirming Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and confirming the formation of ternary complexes—where three molecules come together to exert a biological effect—is paramount. This is especially true in the burgeoning field of targeted protein degradation, where molecules like PROTACs (Proteolysis Targeting Chimeras) function by inducing a ternary complex between a target protein and an E3 ubiquitin ligase.

This guide provides a comparative overview of Co-immunoprecipitation (Co-IP), a cornerstone technique for studying protein-protein interactions in a cellular context, and its biophysical alternatives for the validation and characterization of ternary complexes. We will delve into detailed experimental protocols, present quantitative data, and visualize complex workflows to aid in experimental design and interpretation.

Co-immunoprecipitation: The Cellular Snapshot

Co-immunoprecipitation (Co-IP) is a powerful technique used to isolate a protein of interest (the "bait") from a cell lysate, bringing along its binding partners (the "prey").[1] To provide strong evidence for a ternary complex (involving Protein A, Protein B, and a small molecule or another protein, Protein C), a sequential Co-IP approach is often employed.[1]

Principle of Sequential Co-IP for Ternary Complexes

In a sequential Co-IP, the first immunoprecipitation isolates one member of the putative complex. This initial complex is then eluted under native conditions and subjected to a second immunoprecipitation targeting a second member of the complex. The final eluate is then analyzed, typically by Western blot, for the presence of the third component. The detection of all three components provides robust evidence of their coexistence within a single complex.[1]

Experimental Protocol: Sequential Co-immunoprecipitation

This protocol outlines the key steps for a sequential Co-IP experiment to confirm a ternary complex involving two proteins (Protein A and Protein B) and a third interacting partner (Protein C).

Materials:

  • Cells expressing tagged versions of Protein A (e.g., FLAG-tag) and Protein B (e.g., HA-tag)

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash Buffer (a less stringent version of the lysis buffer)

  • Native Elution Buffer (e.g., containing a competitive peptide like 3x FLAG peptide)

  • Antibodies against the tags (e.g., anti-FLAG and anti-HA) and against Protein C

  • Protein A/G magnetic beads or agarose slurry

  • Laemmli sample buffer

Procedure:

  • Cell Culture and Lysis:

    • Culture and treat cells as required to induce ternary complex formation.

    • Wash cells with ice-cold PBS and harvest.

    • Lyse cells in ice-cold lysis buffer and clarify the lysate by centrifugation.[2]

  • First Immunoprecipitation (IP):

    • Incubate the cleared lysate with an antibody against the first tagged protein (e.g., anti-FLAG antibody) for 2-4 hours at 4°C.

    • Add pre-washed Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[1]

    • Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

  • Native Elution:

    • Elute the captured complexes from the beads by incubating with a native elution buffer (e.g., containing 3x FLAG peptide) for 1-2 hours at 4°C.[1]

    • Collect the eluate, which now contains the enriched Protein A and its interacting partners.

  • Second Immunoprecipitation (IP):

    • Incubate the eluate from the first IP with an antibody against the second tagged protein (e.g., anti-HA antibody).

    • Add fresh, pre-washed Protein A/G beads to capture the new antibody-protein complexes.

    • Wash the beads as in step 2.

  • Final Elution and Analysis:

    • Elute the final complexes by boiling the beads in Laemmli sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting, probing for all three components (Protein A, Protein B, and Protein C).[1]

G

Biophysical Alternatives for Quantitative Analysis

While Co-IP provides crucial in-cell validation, biophysical techniques offer quantitative insights into the thermodynamics and kinetics of ternary complex formation. These methods are invaluable for understanding the stability and cooperativity of the complex, which are key parameters in drug development.[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[4] It provides data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[3] In the context of ternary complexes, SPR can be used to measure the binding affinity of one component to a pre-formed binary complex, allowing for the calculation of a cooperativity factor (α).[3]

  • Cooperativity (α): This value quantifies how the binding of the first two components affects the binding of the third.

    • α > 1 indicates positive cooperativity (the ternary complex is more stable than the individual binary interactions).

    • α < 1 indicates negative cooperativity.

    • α = 1 indicates no cooperativity.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique similar to SPR that monitors the interference pattern of white light reflected from two surfaces.[5] It can also determine kinetic parameters and binding affinities. BLI is often considered higher throughput than SPR, making it suitable for screening larger numbers of molecules.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of molecules. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6]

Performance Comparison

The choice of technique depends on the specific research question, the available reagents, and the desired throughput.

TechniquePrincipleQuantitative OutputThroughputKey AdvantagesKey Limitations
Sequential Co-IP Immuno-affinity purification from cell lysatesSemi-quantitative (band intensity on Western blot)LowIn-cell validation of complex formation under physiological conditions.Indirect; does not provide direct kinetic or thermodynamic data; prone to false positives/negatives.[7]
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surfaceK_D, k_on, k_off, cooperativity (α)MediumReal-time kinetic data; high sensitivity; label-free.Requires purified proteins; protein immobilization can affect activity.
Bio-Layer Interferometry (BLI) Change in light interference pattern upon bindingK_D, k_on, k_offHighHigher throughput than SPR; label-free.[3]Generally lower sensitivity than SPR; requires purified proteins.
Isothermal Titration Calorimetry (ITC) Measurement of heat change upon bindingK_D, stoichiometry (n), ΔH, ΔSLowProvides a complete thermodynamic profile of the interaction; solution-based.[6]Requires large amounts of purified, soluble protein; low throughput.

Quantitative Data Example: PROTAC-Mediated Ternary Complex

The study of PROTACs provides excellent examples of how these techniques are applied to characterize ternary complexes. For instance, the PROTAC MZ1 induces a ternary complex between the VHL E3 ligase and the BRD4 protein.

InteractionTechniqueK_D (nM)Cooperativity (α)Reference
MZ1 : VHL (binary)SPR~70-
MZ1 : BRD4(BD2) (binary)SPR~1-[3]
VHL : MZ1 : BRD4(BD2) (ternary)SPR~2~35[3]

This table synthesizes data from multiple sources for illustrative purposes.

G

Logical Framework for Ternary Complex Validation

A multi-faceted approach is often the most robust strategy for confirming and characterizing a ternary complex.

G

References

Revolutionizing PROTAC Design: Spirocyclic Linkers Enhance Pharmacokinetic Properties for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for orally bioavailable and stable PROTACs (Proteolysis-Targeting Chimeras) is a paramount challenge. A new paradigm is emerging with the incorporation of rigid spirocyclic linkers, which are demonstrating significant improvements in the pharmacokinetic (PK) profiles of these targeted protein degraders. This guide provides an objective comparison of PROTACs featuring spirocyclic linkers against those with traditional flexible linkers, supported by available experimental data, detailed methodologies for key assays, and visualizations to elucidate the underlying principles.

The linker region of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a critical role in determining the molecule's overall efficacy and drug-like properties. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, they often contribute to poor metabolic stability and unfavorable physicochemical properties. The introduction of rigidity into the linker, particularly through spirocyclic motifs, offers a promising strategy to overcome these limitations.

The Spirocyclic Advantage: Pre-organization and Improved Stability

Rigid spirocyclic linkers, such as those based on spiro[3.3]heptane, offer a unique three-dimensional geometry that can pre-organize the PROTAC molecule into a bioactive conformation. This conformational constraint is thought to enhance the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation of the target protein. Furthermore, the inherent rigidity of spirocyclic structures can shield the PROTAC from metabolic enzymes, leading to improved stability and a longer half-life in the body.

Recent studies have highlighted the potential of spirocyclic linkers to significantly enhance the oral bioavailability of PROTACs. For instance, a spirocyclic androgen receptor (AR) degrader, compound 311, demonstrated an impressive oral bioavailability of 82% in preclinical studies[1][2][3]. This level of oral availability is a significant advancement in the field of PROTAC development and underscores the transformative potential of this linker strategy.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a PROTAC featuring a spirocyclic linker and provides a representative comparison with PROTACs containing flexible linkers. It is important to note that direct head-to-head comparisons are often limited in publicly available literature, and the data presented here is compiled from different studies.

PROTAC (Linker Type)TargetE3 LigaseSpeciesRouteOral Bioavailability (%F)Half-life (t½) (h)Clearance (CL) (mL/min/kg)Cmax (ng/mL)Tmax (h)
Compound 311 (Spirocyclic) [1][2][3]Androgen ReceptorVHLMouse/RatOral82----
Representative Flexible Linker PROTACs VariousVariousRodentOralGenerally Low to ModerateVariableVariableVariableVariable

Note: Detailed pharmacokinetic parameters beyond oral bioavailability for Compound 311 are not fully disclosed in the publicly available patent highlight. The data for flexible linker PROTACs represents a general trend observed in the literature.

Experimental Protocols for Evaluating PROTAC Pharmacokinetics

Accurate assessment of the pharmacokinetic properties of PROTACs is essential for their development as therapeutics. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes, providing an indication of its intrinsic clearance.

Materials:

  • Test PROTAC compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiation: Add the test PROTAC to the microsomal suspension to a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent PROTAC at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the PROTAC.

Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of a drug candidate.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium (e.g., DMEM with FBS and antibiotics)

  • Hank's Balanced Salt Solution (HBSS) or other transport buffer

  • Test PROTAC compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test PROTAC to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and fresh buffer to the apical chamber.

  • Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.

  • Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study

In vivo studies in animal models are crucial for determining the overall ADME profile of a PROTAC.

Materials:

  • Test PROTAC compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Animal model (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to the animals at a specific dose via the chosen route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Extract the PROTAC from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, representing total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance.

    • %F: Oral bioavailability (calculated by comparing the AUC after oral and intravenous administration).

Visualizing the PROTAC Workflow and Logic

To better understand the processes involved in evaluating PROTACs, the following diagrams, created using the DOT language, illustrate key workflows and relationships.

PROTAC_Degradation_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) PK_Study Pharmacokinetic Study (Rodents) MetabolicStability->PK_Study Permeability Permeability (Caco-2, PAMPA) Permeability->PK_Study PlasmaStability Plasma Stability ProteinBinding Plasma Protein Binding Efficacy_Study Efficacy Study (Xenograft Models) PK_Study->Efficacy_Study Dose Selection PROTAC_Candidate PROTAC Candidate PROTAC_Candidate->MetabolicStability PROTAC_Candidate->Permeability PROTAC_Candidate->PlasmaStability PROTAC_Candidate->ProteinBinding

Caption: Experimental workflow for evaluating PROTAC pharmacokinetics.

Conclusion

The incorporation of rigid spirocyclic linkers represents a significant step forward in the design of PROTACs with improved drug-like properties. The available data, particularly the high oral bioavailability observed for spirocyclic androgen receptor degraders, strongly suggests that this strategy can overcome some of the key pharmacokinetic challenges that have hindered the clinical translation of this promising therapeutic modality. By providing conformational constraint and enhanced metabolic stability, spirocyclic linkers are paving the way for the development of the next generation of orally active and highly effective targeted protein degraders. Further research focusing on direct comparative studies of PROTACs with spirocyclic versus other linker types will be invaluable in further elucidating the structure-activity relationships and guiding the rational design of future PROTAC-based therapies.

References

Comparative In Vivo Efficacy of PROTACs: A Guide to Linker Design Featuring Rigid Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the intricate interplay between their three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall performance, profoundly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex, all of which are pivotal for in vivo efficacy.[1]

This guide provides a comparative analysis of PROTACs with a focus on the impact of linker composition on in vivo performance. While specific in vivo efficacy data for PROTACs utilizing Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is not yet publicly available, this document will draw comparisons between PROTACs employing structurally similar rigid, spirocyclic linkers and those with more traditional flexible linkers. The aim is to provide researchers, scientists, and drug development professionals with a framework for rational linker design to enhance in vivo performance.

The Role of the Linker in PROTAC Function

The linker is not merely a passive connector but an active modulator of a PROTAC's biological activity. Its primary function is to bridge the POI-binding ligand and the E3 ligase-recruiting moiety, thereby facilitating the formation of a productive ternary complex necessary for polyubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker's length, rigidity, and chemical composition directly influence the PROTAC's overall performance characteristics.[1][2]

Recent trends in PROTAC design have shown a shift towards the incorporation of more rigid linkers, including those with cyclic structures like piperazine, piperidine, and spirocycles.[1][3] This approach is driven by the hypothesis that pre-organizing the PROTAC into a conformation favorable for ternary complex formation can lead to enhanced degradation efficiency.[1] Furthermore, the rigidity of the linker can improve metabolic stability, resulting in a longer in vivo half-life.[1][4] Spirocyclic linkers, such as the one featured in this guide's topic, are of particular interest as they can introduce three-dimensional structural constraints, potentially minimizing hydrophobic collapse and improving physicochemical properties.[3]

Comparative In Vivo Efficacy: Rigid vs. Flexible Linkers

To illustrate the impact of linker rigidity on in vivo efficacy, we will compare representative PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[5][6][7] The following tables summarize quantitative data from preclinical studies, highlighting the differences in performance between PROTACs with flexible (e.g., polyethylene glycol (PEG) or alkyl chains) and rigid (e.g., piperidine/piperazine-containing) linkers.

Table 1: In Vivo Efficacy of Representative BRD4 PROTACs

PROTAC Name (Linker Type)Target ProteinE3 LigaseAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
ARV-771 (Rigid)BRD4CRBNHuman CRPC Xenograft50 mg/kg, daily, IP>100%[Internal Ref]
dBET1 (Flexible - PEG)BRD4CRBNAML Xenograft (MV4-11)50 mg/kg, daily, IP70%[Internal Ref]
MZ1 (Flexible - PEG)BRD4VHLN/AN/AN/A[Internal Ref]
PROTAC 3 (Flexible)BRD4CRBNRS4;11 XenograftN/ARegression[6]
PROTAC 5 (Flexible)BRD4CRBNBxPC3 XenograftN/AN/A[6]
B24 (Flexible - PEG)BRD4CRBNMV4-11 XenograftN/AN/A[8]

Note: Specific TGI values for all compounds are not always available in the public domain. "Regression" indicates a reduction in tumor size. N/A indicates data not available in the cited sources.

Table 2: In Vivo Pharmacokinetic Parameters of Representative PROTACs

PROTAC Name (Linker Type)SpeciesRouteOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) (h)Cmax (ng/mL)Tmax (h)Reference
ARV-110 (Rigid)RatPOModerateLowN/AN/AN/A[4]
ARV-471 (Rigid)RodentPOModerateN/AN/AN/AN/A[4]

Note: Specific numerical values for all PK parameters are often proprietary. The table provides a qualitative comparison based on available information.

From the available data, a trend emerges where PROTACs with rigid linkers, such as ARV-110 and ARV-471, demonstrate favorable pharmacokinetic properties, including improved oral bioavailability and lower clearance.[4] This is often attributed to the increased metabolic stability conferred by the rigid structure, which is less susceptible to enzymatic degradation.[4]

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for accurate interpretation of the data. Below are representative protocols for key in vivo experiments.

In Vivo Tumor Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used.

  • Cell Line Implantation: A human cancer cell line expressing the target protein (e.g., MV4-11 for BRD4 in acute myeloid leukemia) is implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into vehicle control and treatment groups. The PROTAC is administered at a specified dose and schedule (e.g., 50 mg/kg, daily, via intraperitoneal injection).

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic Analysis: Tumor and plasma samples may be collected at various time points to assess target protein degradation (e.g., by Western blot or immunohistochemistry) and PROTAC concentration (e.g., by LC-MS/MS).

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The PROTAC is administered via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the PROTAC is quantified using a validated analytical method, typically LC-MS/MS.

  • Parameter Calculation: Key pharmacokinetic parameters are calculated from the plasma concentration-time data, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral and IV administration.[4]

Visualizations

Signaling Pathway and Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow start Start cell_implantation Tumor Cell Implantation in Immunocompromised Mice start->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment PROTAC or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision, Weight, & Pharmacodynamic Analysis endpoint->analysis data_analysis Data Analysis & TGI Calculation analysis->data_analysis end End data_analysis->end

Caption: General workflow for a PROTAC in vivo tumor xenograft study.

Logical Relationship in PROTAC Linker Design

linker_design_logic Linker_Properties Linker Properties (Length, Rigidity, Composition) Ternary_Complex_Stability Ternary Complex Stability & Conformation Linker_Properties->Ternary_Complex_Stability Physicochem_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochem_Properties PK_Properties Pharmacokinetic Properties (Metabolic Stability, Half-life) Linker_Properties->PK_Properties In_Vivo_Efficacy In Vivo Efficacy Ternary_Complex_Stability->In_Vivo_Efficacy Physicochem_Properties->In_Vivo_Efficacy PK_Properties->In_Vivo_Efficacy

Caption: The influence of linker properties on the in vivo efficacy of PROTACs.

References

Safety Operating Guide

Proper Disposal of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, it is imperative to handle Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with caution. Based on data from similar chemical structures, this compound may cause skin, eye, and respiratory irritation, and could be harmful if swallowed. [1][2][3] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and adherence to local, state, and federal regulations.

This guide provides essential procedural information for the safe disposal of this compound in a laboratory setting. The following protocols are based on general best practices for laboratory chemical waste management.

Hazard Assessment and Waste Classification

Key Hazard Considerations:

Hazard TypePrecautionary Measures
Acute Toxicity (Oral) Do not ingest. Wash hands thoroughly after handling.[1][2]
Skin Corrosion/Irritation Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3]
Serious Eye Damage/Irritation Wear safety glasses or goggles.[1][2]
Respiratory Tract Irritation Handle in a well-ventilated area or a chemical fume hood.[1][2]

Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] Follow these steps for the collection of this compound waste:

  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Designated Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. The original container is often the best choice for unused product.[5] The container must be in good condition, with a secure lid.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[6]

  • Waste Accumulation:

    • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

    • Liquid Waste: If the compound is in solution, do not mix with other waste streams unless explicitly approved by your institution's EH&S office.

    • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with the chemical should be considered hazardous waste and collected in a designated solid waste container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[7] Ensure the container is kept closed when not in use.[7]

Disposal Procedures

  • Contact EH&S: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety department to arrange for a pickup.[7]

  • Professional Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[8][9] Your EH&S department will facilitate this process.

  • Empty Container Disposal: An "empty" container that held this chemical must be handled as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][10] After triple-rinsing, deface the label and dispose of the container as regular trash, if permitted by your institution.[5]

Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste haz_det Hazard Determination (Assume Hazardous) start->haz_det ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_det->ppe segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container collect Collect Waste in Designated Container label_container->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EH&S for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 147610-98-8), a compound used in the synthesis of PROTACs.[1][2] Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[3]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecificationsRationale
Eye and Face Protection Face shield and safety glasses approved under NIOSH (US) or EN 166 (EU) standards.[3]Protects against splashes and dust, preventing serious eye irritation.[3]
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[3]
Skin and Body Protection Protective clothing, long-sleeved lab coat.Minimizes skin exposure.[3]
Respiratory Protection Use in a well-ventilated area. If dust is formed, use an appropriate respirator.Prevents respiratory tract irritation.[3]
Operational and Handling Plan

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Provide appropriate exhaust ventilation where dust is formed.[3]

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • Wash hands before breaks and at the end of the workday.[3]

Storage Conditions:

  • Store in a dry area.[3]

  • Recommended storage temperature is 2-8°C.[3]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Spill and Disposal Plan

In the event of a spill and for routine disposal, the following procedures must be followed.

Spill Containment and Cleanup:

  • Use personal protective equipment.[3]

  • Avoid dust formation.[3]

  • Evacuate personnel to safe areas.[3]

  • Pick up and arrange disposal without creating dust.[3]

  • Sweep up and shovel the material.[3]

  • Keep in suitable, closed containers for disposal.[3]

  • Do not let the product enter drains.[3]

Waste Disposal:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Dispose of contaminated packaging as unused product.[3]

Visualized Safety Workflow

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

cluster_prep Preparation and Handling cluster_storage Storage cluster_cleanup Spill and Disposal a Don PPE: - Safety Glasses & Face Shield - Protective Gloves - Lab Coat b Work in Ventilated Area a->b c Handle with Care: - Avoid dust formation - Avoid skin/eye contact b->c d Store in Dry Area c->d After Use f Contain Spill c->f In Case of Spill e Maintain Temperature: 2-8°C d->e g Collect Material (Avoid Dust) f->g h Place in Closed Container g->h i Dispose via Licensed Service h->i

Caption: Workflow for handling, storage, and disposal.

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap and water exposure->skin eye Eye Contact: Rinse with water for 15 min exposure->eye ingestion Ingestion: Rinse mouth with water exposure->ingestion consult Consult a Physician inhalation->consult skin->consult eye->consult ingestion->consult

Caption: First aid procedures for exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.